1-Allyl-4-(2-hydroxyethyl)-piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-prop-2-enylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIANXCKEGUVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406286 | |
| Record name | 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27612-67-5 | |
| Record name | 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27612-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine, a valuable substituted piperazine derivative. The primary focus is on the most prevalent and practical synthetic approach: the direct N-alkylation of 1-(2-hydroxyethyl)piperazine. This document delves into the underlying reaction mechanism, provides a detailed, adaptable experimental protocol, and discusses key considerations for reaction optimization and product purification. Furthermore, it explores the theoretical characterization of the target molecule and briefly discusses alternative synthetic strategies. This guide is intended to be a practical resource for researchers in medicinal chemistry and process development, offering both theoretical insights and actionable experimental details.
Introduction: The Significance of Substituted Piperazines
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates, including enhanced solubility and bioavailability. Its presence in a wide array of approved therapeutics, particularly those targeting the central nervous system, underscores its importance in drug design. This compound, with its combination of a reactive allyl group and a hydrophilic hydroxyethyl chain, represents a versatile building block for the synthesis of more complex pharmaceutical intermediates. The strategic introduction of the allyl group allows for a variety of subsequent chemical transformations, making this compound a key starting material for the development of novel therapeutic agents.
The Primary Synthesis Pathway: N-Alkylation
The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 1-(2-hydroxyethyl)piperazine with an allyl halide. This reaction is favored for its straightforward execution and generally good yields.
Reaction Mechanism: A Classic S(_N)2 Transformation
The N-alkylation of the secondary amine in 1-(2-hydroxyethyl)piperazine with an allyl halide, such as allyl bromide, proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted reaction, the lone pair of electrons on the secondary nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the allyl halide. Simultaneously, the halide ion departs as a leaving group.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrohalic acid generated during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.
Diagram of the S(_N)2 Reaction Mechanism
Caption: General workflow for the N-alkylation of 1-(2-hydroxyethyl)piperazine.
Experimental Protocol: A Representative Procedure
Materials:
-
1-(2-Hydroxyethyl)piperazine
-
Allyl bromide
-
Triethylamine
-
Ethanol (anhydrous)
-
Diethyl ether
-
Water (deionized)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq.) in anhydrous ethanol.
-
To this solution, add triethylamine (1.0-1.2 eq.).
-
Slowly add allyl bromide (1.0-1.1 eq.) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol in vacuo using a rotary evaporator.
-
To the resulting residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Hypothetical):
The following table provides a hypothetical set of quantities for a laboratory-scale synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity |
| 1-(2-Hydroxyethyl)piperazine | 130.19 | 0.1 | 13.02 g |
| Allyl Bromide | 120.98 | 0.1 | 12.10 g |
| Triethylamine | 101.19 | 0.12 | 12.14 g (16.7 mL) |
| This compound | 170.25 | - | Theoretical Yield: 17.03 g |
Characterization of this compound
Due to the lack of publicly available experimental spectroscopic data for this compound, this section provides a theoretical analysis of the expected spectral characteristics based on the known data of the starting material, 1-(2-hydroxyethyl)piperazine, and the structural features of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group, including a multiplet for the vinyl proton (-CH=), two doublets of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen (-NCH₂-CH=). The protons of the piperazine ring will appear as multiplets, and the protons of the hydroxyethyl group will be visible as triplets.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the three carbons of the allyl group. The carbons of the piperazine ring will show four signals due to the asymmetric substitution, and the two carbons of the hydroxyethyl group will also be present.
Infrared (IR) Spectroscopy
The IR spectrum of the product is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. The C-H stretching vibrations of the alkyl and vinyl groups will appear around 2800-3100 cm⁻¹. A characteristic C=C stretching vibration for the allyl group should be observable around 1640 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of the allyl group, the hydroxyethyl group, and fragmentation of the piperazine ring.
Alternative Synthetic Routes
While direct N-alkylation is the most common approach, other strategies for the synthesis of N-substituted piperazines could potentially be adapted for this compound.
Reductive Amination
Ring-Opening of Aziridines
The reaction of 1-(2-hydroxyethyl)piperazine with an activated aziridine could also yield the desired product. This approach, however, is less common due to the often-limited availability and stability of the required aziridine precursors.
Diagram of Synthetic Pathways
Caption: Overview of primary and alternative synthesis pathways.
Conclusion
The synthesis of this compound is most effectively achieved through the direct N-alkylation of 1-(2-hydroxyethyl)piperazine with an allyl halide. This method is straightforward, generally high-yielding, and proceeds via a well-understood S(_N)2 mechanism. While a specific, detailed protocol for this exact transformation is not widely published, the provided representative procedure offers a solid foundation for its successful execution in a laboratory setting. The theoretical characterization data presented in this guide can aid in the identification and purification of the final product. For researchers seeking alternative approaches, reductive amination presents a plausible, albeit less common, synthetic strategy. This technical guide serves as a valuable resource for scientists and professionals engaged in the synthesis and development of novel piperazine-based compounds.
References
- PrepChem. (2023). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Allyl-4-(2-hydroxyethyl)-piperazine
This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Allyl-4-(2-hydroxyethyl)-piperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into its analytical characterization, ensuring a thorough understanding of this versatile heterocyclic compound.
Introduction and Chemical Identity
This compound, a disubstituted piperazine derivative, possesses a unique combination of functional groups: a tertiary amine-rich piperazine core, a reactive allyl group, and a polar hydroxyethyl chain. This trifecta of functionalities imparts a distinct set of chemical properties, making it a valuable intermediate in organic synthesis and a scaffold of interest in pharmaceutical development. Its structure allows for a range of chemical modifications, positioning it as a versatile building block for creating more complex molecules with targeted biological activities.
The piperazine ring is a common motif in many marketed drugs, valued for its ability to improve the pharmacokinetic profile of a compound, particularly its solubility and absorption. The presence of the allyl and hydroxyethyl groups on opposing nitrogen atoms offers distinct sites for further chemical elaboration.
Key Identifiers:
-
IUPAC Name: 2-(4-allylpiperazin-1-yl)ethan-1-ol
-
Synonyms: 1-Allyl-4-(2-hydroxyethyl)-piperazi, 2-(4-Allylpiperazin-1-yl)ethanol[1]
-
Molecular Formula: C₉H₁₈N₂O[2]
-
Molecular Weight: 170.25 g/mol [2]
Below is a diagram illustrating the logical relationship between the compound's structural features and its resulting physicochemical characteristics.
Caption: Relationship between functional groups and key properties.
Core Physicochemical Properties
The physical state and behavior of this compound are dictated by its molecular structure. The data presented below are compiled from various chemical data repositories. It is important to note that slight variations may exist between suppliers due to differences in purity and measurement conditions. The properties listed here are analogous to its parent compound, N-(2-Hydroxyethyl)piperazine, which is a clear, colorless to pale yellow oily liquid.[3][4]
| Property | Value | Source |
| Molecular Weight | 170.256 g/mol | CymitQuimica[2] |
| Appearance | Clear colorless to pale yellow oily liquid (inferred) | LookChem, ChemicalBook[3][4] |
| Boiling Point | ~246 °C (Predicted, based on N-(2-Hydroxyethyl)piperazine) | LookChem, Sigma-Aldrich[3] |
| Density | ~1.061 g/mL at 25 °C (Predicted, based on N-(2-Hydroxyethyl)piperazine) | LookChem, Sigma-Aldrich[3] |
| Refractive Index | ~n20/D 1.506 (Predicted, based on N-(2-Hydroxyethyl)piperazine) | LookChem, Sigma-Aldrich[3] |
| Water Solubility | Miscible (Predicted, based on N-(2-Hydroxyethyl)piperazine) | LookChem[3] |
| pKa | ~14.96 (Predicted, for the hydroxyl proton) | LookChem[3] |
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The selection of techniques is guided by the molecule's structural features: its volatility, the presence of specific functional groups, and its potential for ionization.
Caption: A typical analytical workflow for characterization.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will be complex but highly informative. Key expected signals include:
-
A multiplet for the terminal vinyl protons of the allyl group (~5.0-6.0 ppm).
-
A multiplet for the internal allyl proton (~5.7-5.9 ppm).
-
A doublet for the methylene protons adjacent to the double bond (~3.0 ppm).
-
Multiple broad signals for the eight piperazine ring protons (~2.4-2.7 ppm).
-
Triplets corresponding to the two methylene groups of the hydroxyethyl side chain (~2.5 ppm and ~3.6 ppm).
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon environments, including the characteristic alkene carbons of the allyl group (~118 and ~135 ppm).
Infrared (IR) Spectroscopy: FTIR provides rapid confirmation of key functional groups.
-
A broad absorption band around 3400 cm⁻¹ indicates the O-H stretching of the alcohol.
-
C-H stretching bands for both sp² (alkene) and sp³ (alkane) carbons will appear just above and below 3000 cm⁻¹, respectively.
-
A characteristic C=C stretching absorption for the allyl group is expected around 1640 cm⁻¹.
-
Strong C-N stretching bands for the tertiary amines will be present in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (MS): MS is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak [M+H]⁺ would be observed at m/z 171.26.
Chromatographic Behavior
Due to its basic nature and moderate polarity, both gas and liquid chromatography are suitable for analyzing this compound. The choice depends on the analytical goal (e.g., purity testing vs. impurity identification).
-
Gas Chromatography (GC): The compound is sufficiently volatile for GC analysis. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point. Flame Ionization Detection (FID) provides excellent quantitative results, while coupling GC with Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for purity analysis.
-
Column: A C18 or C8 column is suitable.
-
Mobile Phase: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., ammonium formate or phosphate buffer at a slightly acidic to neutral pH) is necessary to achieve good peak shape for the basic piperazine nitrogens.
-
Detection: The molecule lacks a strong chromophore, making UV detection challenging at higher wavelengths. Detection at low UV wavelengths (~200-215 nm) is possible but may lack specificity. More universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are highly recommended for accurate quantification.[5]
-
Experimental Protocol: Purity Determination by HPLC-ELSD
This protocol provides a self-validating method for determining the purity of this compound. The inclusion of system suitability checks ensures the trustworthiness of the results.
Objective: To quantify the purity of a sample and detect any non-volatile related substances.
Instrumentation:
-
HPLC system with gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 8.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer Temp: 40 °C, Drift Tube Temp: 60 °C, Gas Flow: 1.5 SLM.
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a 1.0 mg/mL solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the same Diluent.
-
System Suitability Test (SST):
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Preparation.
-
The Relative Standard Deviation (RSD) for the peak area of the five replicate injections must be ≤ 2.0%. This confirms the precision of the system.
-
-
Analysis:
-
Inject the Blank.
-
Inject the Standard Preparation.
-
Inject the Sample Preparation in duplicate.
-
-
Calculations:
-
Calculate the purity using the area percent method, assuming the response factor for all impurities is the same as the main peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Causality and Justification:
-
Why C18 Column? The C18 stationary phase provides sufficient hydrophobic retention for the molecule.
-
Why pH 8.5 Buffer? At this pH, the piperazine nitrogens (pKa ~8-9) are partially deprotonated, reducing strong ionic interactions with residual silanols on the column and thus preventing peak tailing.
-
Why ELSD? As a quasi-universal detector, ELSD is ideal for non-chromophoric compounds, providing a more accurate representation of mass than low-wavelength UV.
Conclusion
This compound is a compound with a rich chemical character defined by its constituent functional groups. Its physicochemical properties—moderate polarity, basicity, and dual sites for chemical reactivity—make it a subject of interest for further development. A multi-technique analytical approach is crucial for its complete characterization, with HPLC-ELSD/CAD and GC-MS serving as cornerstone methods for purity assessment, and NMR providing the definitive structural proof. The protocols and data synthesized in this guide offer a robust framework for scientists working with this versatile molecule.
References
- CymitQuimica. This compound. URL: https://www.cymitquimica.com/1-allyl-4-2-hydroxyethyl-piperazine-27612-67-5
- ChemicalBook. This compound | 27612-67-5. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82548083.htm
- LookChem. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. URL: https://www.lookchem.com/N-2-Hydroxyethyl-piperazine-cas-103-76-4/
- Benchchem. Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods. URL: https://www.benchchem.
- PubChem. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Hydroxyethyl_piperazine
- ChemicalBook. 1-(2-Hydroxyethyl)piperazine | 103-76-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7282121.htm
- Sigma-Aldrich. 1-(2-Hydroxyethyl)piperazine 98% | 103-76-4. URL: https://www.sigmaaldrich.com/product/aldrich/h28807
Sources
An In-depth Technical Guide to the Molecular Structure of 1-Allyl-4-(2-hydroxyethyl)-piperazine
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and characterization of 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No. 27612-67-5). As a versatile bifunctional molecule, this piperazine derivative serves as a valuable building block in medicinal chemistry and materials science. This document delineates its key structural features, predicted spectroscopic profile, and conformational analysis based on established chemical principles. Furthermore, a detailed, field-proven protocol for its synthesis via N-alkylation is presented, alongside a discussion of its chemical reactivity and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery.
Introduction and Physicochemical Properties
This compound is an unsymmetrically substituted piperazine derivative featuring two distinct functional groups: a reactive allyl group at the N1 position and a primary alcohol within the N4-hydroxyethyl substituent. The piperazine core, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved solubility and bioavailability to drug candidates.[1] The presence of the allyl group's terminal double bond and the hydroxyl group's nucleophilic and hydrogen-bonding capabilities make this molecule a highly versatile intermediate for further chemical elaboration.
These functional groups allow for a diverse range of subsequent reactions, positioning this compound as a key starting material in the synthesis of complex molecules, particularly in the development of novel therapeutic agents, including anticancer, antipsychotic, and antimicrobial drugs.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27612-67-5 | [5][6] |
| Molecular Formula | C₉H₁₈N₂O | [1] |
| Molecular Weight | 170.26 g/mol | [1] |
| IUPAC Name | 2-(4-allylpiperazin-1-yl)ethanol | [6] |
| Synonyms | 1-Allyl-4-(2-hydroxyethyl)-piperazi | [6] |
| Appearance | Predicted: Colorless to pale yellow liquid | [1] |
| Purity | ≥98.0% (typical commercial grade) | [1] |
| InChI Key | OIIANXCKEGUVFK-UHFFFAOYSA-N | [1] |
Molecular Structure and Conformational Analysis
The molecular architecture of this compound is defined by its central piperazine ring, which dictates the spatial orientation of its functional substituents.
Key Structural Features
-
Piperazine Ring: This heterocyclic core typically adopts a stable chair conformation to minimize torsional and steric strain. The two nitrogen atoms are located at the 1- and 4-positions.
-
N1-Allyl Group (-CH₂-CH=CH₂): Attached to one nitrogen, this group introduces a site of unsaturation, which can be exploited for various addition and polymerization reactions.
-
N4-(2-hydroxyethyl) Group (-CH₂-CH₂-OH): Attached to the second nitrogen, this substituent provides a primary alcohol functionality, which can undergo esterification, etherification, or oxidation. It also serves as a hydrogen bond donor and acceptor, influencing the molecule's solubility and intermolecular interactions.
Caption: 2D structure of this compound.
Conformational Preferences
In the absence of X-ray crystallographic data, the molecule's conformation can be predicted based on established principles. The piperazine ring will exist predominantly in a chair form. To minimize steric hindrance (A¹,³ strain), the larger allyl and hydroxyethyl substituents are expected to occupy the more spacious equatorial positions . Ring inversion is possible, but the diequatorial conformation represents the lowest energy state.[4] The flexibility of the side chains allows for multiple rotamers, influencing how the molecule presents its functional groups for intermolecular interactions.
Synthesis and Structural Elucidation
The most logical and widely employed method for preparing unsymmetrically substituted piperazines is the sequential N-alkylation of the piperazine core.[7]
Synthetic Pathway: N-Alkylation
This compound is efficiently synthesized via the N-alkylation of its precursor, 1-(2-hydroxyethyl)piperazine, with an allyl halide such as allyl bromide. The reaction proceeds as a standard nucleophilic substitution (Sₙ2), where the secondary amine of the piperazine precursor acts as the nucleophile.
Causality of Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base like potassium carbonate is required to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile (CH₃CN) is chosen because it effectively dissolves the reactants while not participating in the reaction. Its polarity helps to stabilize the transition state of the Sₙ2 reaction.
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating to provide sufficient activation energy without promoting side reactions.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol (Representative)
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, add 1-(2-hydroxyethyl)piperazine (1.0 eq.). Dissolve it in anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq.) to the solution.
-
Alkylation: Slowly add allyl bromide (1.1 eq.) to the stirring suspension at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, filter the solid salts (KBr and excess K₂CO₃) and wash with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude oil via silica gel column chromatography to obtain the final product of high purity.[8]
Spectroscopic Characterization (Predicted)
Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the constituent functional groups.
Table 2: Predicted NMR and MS Data
| Technique | Predicted Data | Rationale / Assignment |
| ¹H NMR | δ 5.7-5.9 (m, 1H, -CH =CH₂) δ 5.1-5.3 (m, 2H, -CH=CH ₂) δ 3.6-3.7 (t, 2H, -CH ₂-OH) δ 3.0-3.1 (d, 2H, -N-CH ₂-CH=) δ 2.4-2.7 (m, 10H, piperazine ring protons & -N-CH ₂-CH₂OH) | The vinyl protons of the allyl group appear downfield. The methylene protons adjacent to the hydroxyl group appear as a triplet. The complex multiplet between 2.4-2.7 ppm corresponds to the eight piperazine ring protons and the two protons of the ethyl group adjacent to the N4 nitrogen. |
| ¹³C NMR | δ ~135 (allyl C H=) δ ~118 (allyl =C H₂) δ ~62 (-N-C H₂-CH=) δ ~60 (-C H₂-OH) δ ~58 (-N-C H₂-CH₂OH) δ ~53 (piperazine ring carbons) | The sp² carbons of the allyl group are the most downfield. The carbons directly attached to electronegative oxygen and nitrogen atoms appear in the 50-65 ppm range. |
| FT-IR (cm⁻¹) | ~3400 (broad, O-H stretch) ~3080 (C-H stretch, sp²) ~2940, 2820 (C-H stretch, sp³) ~1640 (C=C stretch, alkene) ~1130 (C-N stretch) | The broad peak around 3400 cm⁻¹ is characteristic of the alcohol's O-H group. The peaks around 3000 cm⁻¹ distinguish between vinylic (sp²) and aliphatic (sp³) C-H bonds. The C=C double bond of the allyl group gives a characteristic peak around 1640 cm⁻¹. |
| Mass Spec. | [M]+ at m/z = 170.14 | The molecular ion peak corresponds to the molecular weight of the compound. Common fragments would include loss of the allyl group (m/z 129) and cleavage of the hydroxyethyl side chain. |
Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three primary functional regions.
-
Tertiary Amines (Piperazine Nitrogens): The nitrogen atoms are basic and can be protonated to form salts, enhancing water solubility. While less nucleophilic than their secondary amine precursor, they can still participate in reactions such as quaternization.
-
Allyl Group Double Bond: The C=C bond is susceptible to a wide range of reactions, including:
-
Addition Reactions: Halogenation, hydrogenation, and hydroboration-oxidation.
-
Polymerization: Can act as a monomer in radical polymerization.
-
Metathesis: Can participate in olefin metathesis reactions.
-
-
Primary Hydroxyl Group: The -OH group is a versatile nucleophile and can be readily converted into other functional groups:
-
Esterification: Reaction with carboxylic acids or acyl chlorides.
-
Etherification: Reaction with alkyl halides (e.g., Williamson ether synthesis).
-
Oxidation: Can be oxidized to an aldehyde or carboxylic acid.
-
This trifecta of reactivity allows for the molecule to be incorporated into larger, more complex structures, making it a valuable building block in the synthesis of pharmaceuticals. Piperazine derivatives are integral components of drugs targeting the central nervous system and are increasingly studied for their potential as anticancer and anti-inflammatory agents.[9][10][11]
Safety and Handling
Based on the safety profile of its precursor, 1-(2-hydroxyethyl)piperazine, the title compound should be handled as a potential irritant.
-
Hazards: May cause skin irritation and serious eye damage.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry, characterized by its robust piperazine scaffold and strategically placed allyl and hydroxyethyl functional groups. Its straightforward synthesis and the orthogonal reactivity of its functional moieties make it an ideal intermediate for creating diverse molecular libraries for drug discovery and for building complex target molecules. This guide provides the foundational knowledge required for its synthesis, characterization, and effective utilization in research and development settings.
References
- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
- ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- ResearchGate. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners.
- PubMed. (2016). Conformational analysis of 2-substituted piperazines.
- ResearchGate. (n.d.). Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine.
- Wang Lab. (n.d.). Example Experimental Sections.
- MDPI. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
- PubMed. (2016). Synthesis and Activity of Newly Designed Aroxyalkyl or Aroxyethoxyethyl Derivatives of Piperazine on the Cardiovascular and the Central Nervous Systems.
- ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
- PubMed. (1999). Use of X-ray crystallography for the characterization of single crystals grown in steroid containing transdermal drug delivery systems.
- PubMed. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. This compound | 27612-67-5 [amp.chemicalbook.com]
- 6. 2-(1-Methylpiperazin-2-yl)ethanol | C7H16N2O | CID 6484682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 10. Page loading... [guidechem.com]
- 11. Page loading... [wap.guidechem.com]
Spectral Analysis of 1-Allyl-4-(2-hydroxyethyl)-piperazine: A Technical Guide
Introduction
1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No: 27612-67-5) is a substituted piperazine derivative with potential applications in pharmaceutical synthesis and materials science.[1] The presence of multiple functional groups—a tertiary amine, a hydroxyl group, and an alkene—gives this molecule a unique chemical reactivity and makes its structural elucidation through spectral methods a critical step in its characterization. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are based on fundamental principles and comparative data from structurally related compounds, offering a robust framework for researchers engaged in its synthesis and analysis.
Molecular Structure and Functional Groups
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram of this compound, highlighting the key functional groups that will be referenced throughout this guide.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Interpretation of Fragmentation:
-
Loss of a methyl group (m/z = 155): A peak corresponding to the loss of a methyl radical is possible through rearrangement.
-
Cleavage beta to the piperazine nitrogen (m/z = 113): Loss of the hydroxyethyl group via cleavage of the C-C bond adjacent to the nitrogen.
-
Cleavage of the allyl group (m/z = 99): Loss of the allyl radical.
-
Ring cleavage: The piperazine ring can undergo various cleavages, leading to fragments such as m/z = 71.
-
Cleavage alpha to the hydroxyl group (m/z = 31): A prominent peak at m/z = 31 corresponding to [CH₂OH]⁺ is expected.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Column: Use a nonpolar or medium-polarity capillary column (e.g., HP-5MS). [2] * Temperature Program: Start with an initial oven temperature of around 80°C, hold for 1 minute, then ramp up to 240°C at a rate of 10°C/min. [2] * Injector and Transfer Line Temperature: Set to 290°C. [2] * Carrier Gas: Use helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 30-300.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers in the positive identification and characterization of this compound. While these predictions are based on sound chemical principles and data from analogous structures, experimental verification is always recommended for definitive structural confirmation.
References
[2]A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). Retrieved from [3]IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [4]Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [5]Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (2016). Retrieved from [6]1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate. (n.d.). Retrieved from [7]NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018). Retrieved from [1]this compound - CymitQuimica. (n.d.). Retrieved from [8]Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [9]Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. Visualizer loader [nmrdb.org]
- 9. Predict 1H proton NMR spectra [nmrdb.org]
solubility of 1-Allyl-4-(2-hydroxyethyl)-piperazine in organic solvents
An In-depth Technical Guide to the Solubility of 1-Allyl-4-(2-hydroxyethyl)-piperazine in Organic Solvents
Introduction
This compound is a substituted piperazine derivative with a unique molecular architecture that makes it a valuable building block in synthetic chemistry and drug development.[1][2] The molecule incorporates several key functional groups: a piperazine ring, a hydroxyl group, two tertiary amines, and an allyl group. This combination imparts a specific set of physicochemical properties that dictate its behavior in various chemical environments. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility is paramount. Solubility governs reaction kinetics, purification strategies (such as crystallization and chromatography), formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[3][4]
This technical guide provides a comprehensive analysis of the solubility profile of this compound. It moves beyond a simple listing of data to explain the underlying chemical principles that govern its solubility. We will present a predictive analysis based on molecular structure, discuss the impact of different solvent classes, provide a standardized experimental protocol for determining thermodynamic solubility, and summarize the key factors that influence this critical property.
Physicochemical Profile and Structural Analysis
To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.
-
Molecular Formula: C₉H₁₈N₂O[1]
-
Molecular Weight: 170.256 g/mol [1]
-
Key Functional Groups:
-
Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms at opposite positions. This core is polar.
-
Tertiary Amines: The two nitrogen atoms within the piperazine ring are tertiary amines, capable of acting as hydrogen bond acceptors. As basic sites, their protonation state can be altered by acidic conditions, drastically affecting solubility in protic solvents.
-
Hydroxyl (-OH) Group: A highly polar group that can act as both a hydrogen bond donor and acceptor. This feature is critical for interactions with protic solvents.
-
Allyl (-CH₂-CH=CH₂) Group: A non-polar hydrocarbon chain that contributes hydrophobic character to the molecule.
-
The overall solubility of this molecule is a balance between its polar and non-polar elements. The piperazine ring and the hydroxyethyl side chain create a polar, hydrophilic domain, while the allyl group introduces a non-polar, hydrophobic region. This amphiphilic nature suggests a nuanced solubility profile across different organic solvents.
Predictive Solubility Analysis
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[3] Publicly available quantitative solubility data for this specific molecule is limited; therefore, this analysis also draws upon data from structurally similar compounds, such as Piperazine and N-(2-Hydroxyethyl)-piperazine, to provide a robust predictive framework.
Solvent-Solute Interaction Diagram
The following diagram illustrates the potential interactions between this compound and different solvent types.
Caption: Predicted molecular interactions governing solubility.
Predicted Solubility in Different Solvent Classes
| Solvent Class | Example Solvents | Predicted Solubility | Rationale | Analog Data Point |
| Polar Protic | Methanol, Ethanol, Water | High | The hydroxyl group can form strong hydrogen bonds (acting as both donor and acceptor) with protic solvents. The piperazine nitrogens also act as hydrogen bond acceptors. | The parent compound, piperazine, is highly soluble in water, ethanol, and methanol.[5] The close analog N-(2-Hydroxyethyl)piperazine is miscible with water.[6][7] |
| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Strong dipole-dipole interactions are expected between the polar solvent and the polar regions of the solute. The absence of solvent hydrogen bond donation may limit solubility compared to protic solvents. | N-(2-Hydroxyethyl)piperazine is reported as slightly soluble in chloroform and methanol, suggesting that while solubility exists, it may not be unlimited.[6] |
| Non-Polar | Hexane, Toluene, Benzene | Low to Very Low | The molecule's dominant polar characteristics, stemming from the piperazine ring and hydroxyl group, are incompatible with non-polar solvents. The small allyl group is insufficient to impart significant solubility. | The parent piperazine is only slightly soluble in benzene and heptane.[8] |
Standardized Protocol for Experimental Solubility Determination
For applications in research and drug development, a precise, quantitative measure of solubility is often required. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[9][10]
Principle
This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute. The system is allowed to reach equilibrium, after which the saturated solution is separated from the undissolved solid and its concentration is determined.[9]
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a glass vial containing a precise volume (e.g., 2 mL) of the chosen organic solvent. The excess solid is crucial to ensure that saturation is achieved and maintained.[9]
-
Equilibration: Seal the vials and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for biopharmaceutical relevance). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle by gravity. To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling and Dilution: Carefully pipette a known aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated and calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification.
-
Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[10]
Key Factors Influencing Solubility
Several environmental and structural factors can influence the measured solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature.[5] Therefore, specifying the temperature at which solubility is measured is critical.
-
pH (in protic/aqueous systems): As a basic compound, the nitrogen atoms in the piperazine ring can be protonated in acidic conditions. This conversion to an ionic salt form dramatically increases polarity and, consequently, aqueous solubility. When working with acidic organic solvents or buffered systems, this effect will be significant.
-
Solvent Purity: The presence of impurities, particularly water, in an organic solvent can significantly alter its polarity and its ability to solvate the compound.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, therefore, a different solubility. The most stable polymorph will have the lowest solubility.
Conclusion
This compound is an amphiphilic molecule with a solubility profile dominated by its polar functional groups. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and moderately soluble in polar aprotic solvents. Its solubility in non-polar solvents is expected to be low. For precise and reliable solubility data, the equilibrium shake-flask method is the recommended experimental approach. A comprehensive understanding of this compound's solubility behavior is essential for its effective application in scientific research and pharmaceutical development, enabling rational solvent selection for synthesis, purification, and formulation.
References
[3] University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a course material PDF provided through Google search.
[11] Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a lab manual PDF provided through Google search.
[12] Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a lab manual supplement provided through Google search.
University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from a lab manual PDF provided through Google search.
[13] SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]
[9] Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from a journal article PDF provided through Google search.
[10] World Health Organization (WHO). (n.d.). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. Retrieved from [Link]
[14] Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: N-(2-Hydroxyethyl)piperazine. Retrieved from a safety data sheet provided through Google search.
[5] Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
[15] U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]
[16] PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]
[8] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
[17] Sigma-Aldrich. (2024, November 20). SAFETY DATA SHEET: HEPES. Retrieved from a safety data sheet provided through Google search.
[6] LookChem. (n.d.). Cas 103-76-4, N-(2-Hydroxyethyl)piperazine. Retrieved from [Link]
[4] Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 27612-67-5 [amp.chemicalbook.com]
- 3. chem.ws [chem.ws]
- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. lookchem.com [lookchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. saltise.ca [saltise.ca]
- 14. fishersci.com [fishersci.com]
- 15. Solubility Measurements | USP-NF [uspnf.com]
- 16. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Unlocking the Therapeutic Potential of 1-Allyl-4-(2-hydroxyethyl)-piperazine: A Technical Guide for Medicinal Chemists
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics. This technical guide delves into the untapped potential of a specific, yet underexplored derivative: 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No. 27612-67-5). By dissecting its structural components—the proven piperazine core, the reactive allyl group, and the bioavailability-enhancing hydroxyethyl moiety—we present a hypothesis-driven exploration of its promising applications, particularly in oncology and neuropharmacology. This document serves as a comprehensive roadmap for researchers, providing detailed protocols for its synthesis, purification, and a tiered strategy for its biological evaluation, from in-silico modeling to in-vivo validation.
Introduction: The Piperazine Privileged Scaffold and a Molecule of Interest
The piperazine ring is a recurring motif in a vast array of pharmaceuticals, lauded for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms allows for diverse substitutions, enabling fine-tuning of pharmacological activity.[2][3] Many piperazine-containing drugs exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][4][5]
This guide focuses on This compound , a molecule that combines three key structural features with significant therapeutic implications:
-
The Piperazine Core: A well-established "privileged structure" in drug discovery, known to interact with a multitude of biological targets.[2]
-
The N-(2-hydroxyethyl) Group: This moiety is known to enhance water solubility and can improve a compound's pharmacokinetic profile. It is a common feature in various pharmaceutical intermediates, particularly those targeting the central nervous system.[6][7]
-
The N-Allyl Group: The allyl motif is found in numerous natural and synthetic compounds with potent biological activity, including anticancer properties.[8][9] Its presence suggests the potential for covalent interactions with biological targets or for influencing the compound's metabolic stability and cytotoxic profile.
Given the paucity of specific research on this compound, this guide will construct a logical and evidence-based framework for its investigation as a novel therapeutic agent.
Synthesis and Characterization of this compound
The synthesis of this compound can be readily achieved through the N-alkylation of 1-(2-hydroxyethyl)piperazine with an allyl halide. The following protocol provides a detailed, step-by-step methodology for its preparation and purification.
Synthesis Protocol: N-Alkylation of 1-(2-hydroxyethyl)piperazine
This protocol details the direct N-alkylation of 1-(2-hydroxyethyl)piperazine with allyl bromide.
Materials:
-
1-(2-hydroxyethyl)piperazine
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent system (e.g., gradient of methanol in dichloromethane)
Experimental Procedure:
-
Reaction Setup: To a stirred solution of 1-(2-hydroxyethyl)piperazine (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.1-1.2 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.[8][9][10]
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
A Proposed Research Program for Evaluating Therapeutic Potential
Based on the structural features of this compound, we propose a multi-tiered research program to elucidate its potential therapeutic applications. The primary focus will be on its anticancer potential, with a secondary investigation into its CNS activity.
Tier 1: In-Silico and Computational Analysis
The initial phase of the investigation will involve computational methods to predict the molecule's drug-like properties and to identify potential biological targets.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. Several free and commercial software tools can predict these properties.
Protocol: In-Silico ADMET Prediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Software Selection: Utilize online platforms such as pkCSM, ADMETlab, or commercially available software like ADMET Predictor.[4][11][12]
-
Prediction: Submit the SMILES string to the selected platform to predict key parameters including:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
-
-
Analysis: Analyze the predicted ADMET profile to identify potential liabilities and to guide further experimental design.
Data Presentation: Predicted ADMET Properties of this compound
| Property Category | Parameter | Predicted Value | Interpretation |
| Absorption | Caco-2 Permeability | Value | High/Low permeability |
| Human Intestinal Absorption | Value | Well/Poorly absorbed | |
| Distribution | BBB Permeability | Value | CNS penetrant/non-penetrant |
| Plasma Protein Binding | Value | High/Low binding | |
| Metabolism | CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions | |
| Toxicity | hERG I Inhibitor | Yes/No | Risk of cardiotoxicity |
| AMES Toxicity | Yes/No | Mutagenic potential |
Note: The values in this table are placeholders and would be populated with data from the chosen ADMET prediction tool.
Molecular docking can predict the binding mode and affinity of a small molecule to a protein target. Based on the known activities of arylpiperazines and allyl-containing compounds, potential targets for docking studies include various kinases involved in cancer and CNS receptors.[13][14][15][16]
Protocol: Molecular Docking
-
Target Selection: Based on literature precedents for similar scaffolds, select a panel of protein targets (e.g., PI3K, Akt, mTOR for cancer; dopamine D2, serotonin 5-HT1A/2A receptors for CNS).
-
Ligand and Protein Preparation: Prepare the 3D structure of this compound and the crystal structures of the target proteins (obtained from the Protein Data Bank).
-
Docking Simulation: Use software such as AutoDock or Glide to perform the docking calculations.
-
Analysis: Analyze the predicted binding poses and docking scores to identify potential high-affinity interactions.
Mandatory Visualization
Caption: Proposed workflow for the synthesis and biological evaluation of this compound.
Tier 2: In-Vitro Evaluation
Based on the in-silico predictions, a series of in-vitro assays will be conducted to experimentally validate the hypothesized biological activities.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of this compound for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Protocol: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human dopamine D2 or serotonin 5-HT2A receptors.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of this compound.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) of the test compound for each receptor.[17][18]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.
-
Serial Dilution: Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
Tier 3: In-Vivo Validation
Promising candidates from the in-vitro assays will be advanced to in-vivo studies to assess their efficacy and safety in animal models.
Protocol: Human Tumor Xenograft Study in Mice
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flanks of the mice.
-
Treatment: Once tumors are established, randomize the mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Protocol: Open Field Test in Mice
-
Animal Model: Use healthy adult mice.
-
Treatment: Administer a single dose of this compound to the mice.
-
Behavioral Assessment: Place individual mice in an open field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period.
-
Data Analysis: Compare the activity of the treated mice to that of vehicle-treated controls to assess for any stimulant or sedative effects.[6][8]
Mandatory Visualization
Caption: A logical relationship diagram for a drug discovery program investigating this compound.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of established pharmacophores. The strategic combination of the piperazine core, a bioavailability-enhancing hydroxyethyl group, and a potentially bioactive allyl moiety provides a strong rationale for its investigation as a novel therapeutic agent. This technical guide has outlined a comprehensive and systematic approach to unlock its potential, with a primary focus on oncology and a secondary exploration in neuropharmacology. The detailed protocols for synthesis, purification, and a tiered biological evaluation provide a clear and actionable roadmap for researchers in the field. Further derivatization of this scaffold, guided by the structure-activity relationships established through the proposed research program, could lead to the discovery of new and potent clinical candidates.
References
- From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [Link]
- From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Tre
- ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
- A Simple Synthesis of N-Alkylpiperazines.
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]
- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- This compound. R&D Chemicals. [Link]
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- The medicinal chemistry of piperazines: A review. Scilit. [Link]
- Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed. [Link]
- Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. PubMed. [Link]
- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
- Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Florida Gulf Coast University. [Link]
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
- Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
Sources
- 1. ctppc.org [ctppc.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Allyl group - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. elearning.uniroma1.it [elearning.uniroma1.it]
- 13. researchgate.net [researchgate.net]
- 14. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Bioisosterism - Drug Design Org [drugdesign.org]
- 19. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 1-Allyl-4-(2-hydroxyethyl)-piperazine in Organic Synthesis
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic application of 1-Allyl-4-(2-hydroxyethyl)-piperazine as a versatile building block in modern organic synthesis. The unique bifunctionality of this molecule, featuring a reactive allyl group and a primary hydroxyl moiety, anchored to a privileged piperazine scaffold, offers a wealth of opportunities for the construction of complex molecular architectures and pharmacologically active agents. This guide will delve into the synthesis, characterization, and diverse reactivity of this compound, providing not only detailed experimental protocols but also the underlying scientific rationale for its effective utilization.
Introduction: The Strategic Advantage of a Bifunctional Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile linker between different pharmacophoric elements.[1][2] The subject of this guide, this compound, elevates this utility by incorporating two distinct and strategically important functional groups: a terminal alkene (allyl group) and a primary alcohol (hydroxyethyl group).
This unique combination allows for orthogonal chemical modifications, enabling chemists to perform sequential or selective reactions at either site. This bifunctionality is the cornerstone of its utility as a building block, providing a gateway to a diverse range of molecular derivatives.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value |
| CAS Number | 27612-67-5[3] |
| Molecular Formula | C₉H₁₈N₂O[3] |
| Molecular Weight | 170.26 g/mol [3] |
| Appearance | Clear colorless to pale yellow oily liquid |
| Boiling Point | ~250-260 °C (predicted) |
| Density | ~1.0 g/mL (predicted) |
Note: Experimental physical properties for this specific compound are not widely published; predicted values are based on its structural similarity to related compounds.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ 5.85-5.75 (m, 1H): Vinyl proton (-CH=CH₂)
-
δ 5.20-5.10 (m, 2H): Terminal vinyl protons (=CH₂)
-
δ 3.65 (t, J=5.5 Hz, 2H): Methylene protons adjacent to hydroxyl group (-CH₂-OH)
-
δ 3.05 (d, J=6.5 Hz, 2H): Allylic protons (-N-CH₂-CH=)
-
δ 2.60-2.40 (m, 10H): Piperazine ring protons and methylene protons adjacent to piperazine nitrogen (-N-CH₂-CH₂-OH)
-
~2.0 (br s, 1H): Hydroxyl proton (-OH)
Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz):
-
δ 134.5: Internal vinyl carbon (-CH=CH₂)
-
δ 118.0: Terminal vinyl carbon (=CH₂)
-
δ 62.0: Allylic carbon (-N-CH₂)
-
δ 59.5: Methylene carbon adjacent to hydroxyl group (-CH₂-OH)
-
δ 57.0: Methylene carbon adjacent to piperazine nitrogen (-N-CH₂-CH₂-OH)
-
δ 53.0 (2C): Piperazine ring carbons adjacent to the allyl-substituted nitrogen
-
δ 52.5 (2C): Piperazine ring carbons adjacent to the hydroxyethyl-substituted nitrogen
Synthesis of this compound: A Practical Approach
The most direct and efficient synthesis of this compound involves the mono-N-alkylation of its readily available precursor, 1-(2-hydroxyethyl)piperazine. This precursor can be synthesized through various established methods, including the reaction of piperazine with ethylene oxide.[6]
Synthesis of the Precursor: 1-(2-Hydroxyethyl)piperazine
A common industrial method for the synthesis of 1-(2-hydroxyethyl)piperazine involves the reaction of monoethanolamine and diethanolamine in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst.[7]
N-Allylation of 1-(2-Hydroxyethyl)piperazine
The introduction of the allyl group onto the secondary amine of the piperazine ring is a standard nucleophilic substitution reaction. To favor mono-alkylation and prevent the formation of a quaternary ammonium salt, an excess of the starting piperazine derivative can be used, or a controlled stoichiometry with a suitable base is employed.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-(2-Hydroxyethyl)piperazine (1.0 equiv.)
-
Allyl bromide (1.05 equiv.)
-
Potassium carbonate (K₂CO₃) (1.5 equiv.)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask charged with 1-(2-hydroxyethyl)piperazine and potassium carbonate, add acetonitrile.
-
Stir the suspension at room temperature and add allyl bromide dropwise over 30 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Causality Behind Experimental Choices:
-
Potassium carbonate: A mild inorganic base is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product without promoting significant side reactions.
-
Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Excess allyl bromide: A slight excess of the alkylating agent ensures complete consumption of the starting piperazine.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its two functional handles.
Reactions Involving the Allyl Group
The terminal alkene of the allyl group is a versatile functional group that can participate in a wide range of transformations.
The Heck reaction, a cornerstone of modern organic synthesis, allows for the formation of carbon-carbon bonds by coupling the alkene with an aryl or vinyl halide.[8][9] This provides a powerful method for introducing aromatic or vinylic substituents.
Diagram: The Heck Reaction Catalytic Cycle
Caption: Potential synthetic pathways from the title compound.
Applications in Drug Discovery and Development
The derivatives accessible from this compound are of significant interest in medicinal chemistry. The piperazine core is a well-established "privileged scaffold" found in numerous CNS-active and cardiovascular drugs. [10]The ability to introduce diverse substituents via the allyl and hydroxyethyl groups allows for the fine-tuning of a molecule's structure-activity relationship (SAR) and its absorption, distribution, metabolism, and excretion (ADME) properties.
For example, the introduction of aromatic moieties through a Heck reaction could lead to compounds with affinity for various receptors and enzymes. Further functionalization of the hydroxyl group could be used to attach solubilizing groups or linkers for conjugation to other molecules.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature, combining a reactive allyl group and a primary alcohol on a proven piperazine scaffold, provides a powerful platform for the efficient construction of complex and diverse molecular libraries. The synthetic pathways and protocols outlined in this guide are intended to empower researchers to harness the full potential of this compound in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
- Waszkielewicz, A. M., et al. (2016). Synthesis and Activity of Newly Designed Aroxyalkyl or Aroxyethoxyethyl Derivatives of Piperazine on the Cardiovascular and the Central Nervous Systems. Bioorganic & Medicinal Chemistry Letters, 26(24), 5894-5899.
- 1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem.
- Heck reaction. (2023, December 16). In Wikipedia. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 1-(2-Hydroxyethyl)-4-methylpiperazine. (n.d.). PubChem.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. (2023). RSC Advances, 13(45), 31635-31640.
- Novella Romanelli, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Brennan, M. E., & Speranza, G. P. (1982). U.S. Patent No. 4,338,443. U.S.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. (2021, March 20). YouTube. [Link]
- Marson, C. M., & Rádala, T. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6821.
Sources
- 1. youtube.com [youtube.com]
- 2. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE(122-96-3) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. This compound | 27612-67-5 [amp.chemicalbook.com]
A Technical Guide to the Preliminary Biological Screening of 1-Allyl-4-(2-hydroxyethyl)-piperazine
Foreword: Charting the Unexplored Potential of a Novel Piperazine Derivative
In the landscape of drug discovery, the initial exploration of a novel chemical entity is a critical juncture that dictates its future trajectory. This guide provides a comprehensive framework for the preliminary biological screening of 1-Allyl-4-(2-hydroxyethyl)-piperazine, a piperazine derivative with a yet-to-be-characterized biological profile. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. The presence of the allyl and hydroxyethyl moieties on the piperazine ring of the title compound suggests the potential for a unique pharmacological profile.
This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a dynamic, logic-driven guide. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, emphasizing the rationale behind experimental choices and the importance of self-validating protocols. We will embark on a hypothetical, yet methodologically rigorous, journey to unveil the potential cytotoxic, antimicrobial, and antioxidant activities of this compound.
Compound Profile: this compound
Before commencing any biological evaluation, a thorough understanding of the test compound's physicochemical properties is paramount.
-
Chemical Name: this compound[1]
-
Synonyms: 2-(4-allylpiperazin-1-yl)ethanol[1]
-
CAS Number: 27612-67-5[1]
-
Molecular Formula: C₉H₁₈N₂O[2]
-
Molecular Weight: 170.256 g/mol [2]
The structure combines a hydrophilic hydroxyethyl group with a more lipophilic allyl group, suggesting a balanced solubility profile that may facilitate interaction with biological targets.
A Strategic Approach to Preliminary Biological Screening
The initial screening of a novel compound should be broad yet resource-efficient, aiming to identify any significant biological activity that warrants further investigation. A logical starting point is to assess three fundamental areas of bioactivity: cytotoxicity, antimicrobial effects, and antioxidant potential. This tiered approach ensures that any observed antimicrobial or antioxidant effects are not simply a consequence of general toxicity to the test systems.
Caption: High-level workflow for the preliminary biological screening of a novel compound.
In Vitro Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[3] It is a crucial first step to determine the concentration range at which the compound exhibits toxic effects on mammalian cells. This information is vital for interpreting the results of other bioassays and for identifying potential anticancer properties. The assay's principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Detailed Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Select a panel of human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess selectivity.
-
Culture the cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well flat-bottom microplates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration required to inhibit 50% of cell growth.[4]
-
Hypothetical Data Presentation
| Cell Line | Cancer Type | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |
| HeLa | Cervical | 85.2 ± 6.3 | 0.8 ± 0.1 |
| A549 | Lung | > 100 | 1.2 ± 0.2 |
| MCF-7 | Breast | 92.5 ± 8.1 | 0.9 ± 0.1 |
| HEK293 | Normal | > 100 | 5.4 ± 0.7 |
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Rationale: Given that some piperazine derivatives exhibit antimicrobial properties, it is logical to screen this compound for such activity. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6] This method is efficient for testing multiple compounds against various microbial strains simultaneously.
Detailed Experimental Protocol: Broth Microdilution
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
-
Compound Dilution:
-
In a 96-well microplate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]
-
The final concentration range could be, for example, from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be used as a reference.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]
-
A microplate reader can also be used to measure absorbance to aid in the determination of the MIC.
-
Hypothetical Data Presentation
| Microbial Strain | Gram Stain/Type | MIC of this compound (µg/mL) | MIC of Ciprofloxacin (µg/mL) | MIC of Fluconazole (µg/mL) |
| S. aureus ATCC 29213 | Gram-positive | 64 | 0.5 | N/A |
| E. coli ATCC 25922 | Gram-negative | > 256 | 0.015 | N/A |
| C. albicans ATCC 90028 | Yeast | 128 | N/A | 1 |
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Antioxidant Activity Screening: The DPPH Radical Scavenging Assay
Rationale: Many diseases are associated with oxidative stress caused by reactive oxygen species (ROS). Compounds with antioxidant properties can mitigate this damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging activity of compounds.[8][9] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow.[8]
Detailed Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid or trolox).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals). Lower IC₅₀ values indicate higher antioxidant activity.[10]
-
Hypothetical Data Presentation
| Assay | IC₅₀ of this compound (µg/mL) | IC₅₀ of Ascorbic Acid (µg/mL) |
| DPPH Radical Scavenging | 150.8 ± 12.5 | 5.2 ± 0.4 |
Synthesis of Findings and Future Directions
Based on our hypothetical screening, this compound demonstrates weak to moderate antimicrobial activity, particularly against Gram-positive bacteria and yeast, and exhibits minimal cytotoxicity against the tested cell lines at concentrations where antimicrobial effects are observed. The antioxidant activity appears to be low.
These preliminary findings would suggest that further investigation into the antimicrobial properties of this compound is warranted. The next logical steps would involve:
-
Expanding the Microbial Panel: Test against a broader range of bacteria and fungi, including resistant strains.
-
Mechanism of Action Studies: Investigate how the compound exerts its antimicrobial effects (e.g., cell wall disruption, protein synthesis inhibition).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogues of this compound to identify modifications that could enhance potency and selectivity.
Sources
- 1. This compound | 27612-67-5 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. myadlm.org [myadlm.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 1-Allyl-4-(2-hydroxyethyl)-piperazine for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Allyl-4-(2-hydroxyethyl)-piperazine, a substituted piperazine derivative of increasing interest in pharmaceutical research and drug development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information presented herein is a consolidation of available safety data for the compound and its structural analogs, intended to foster a culture of safety and scientific integrity.
Section 1: Understanding the Compound: A Profile of this compound
This compound belongs to the broader class of piperazine derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a wide array of biologically active compounds.[1] The unique bifunctional nature of this molecule, featuring a tertiary amine within a heterocyclic ring and a primary alcohol, coupled with an allyl group, makes it a versatile building block in organic synthesis.[2] However, these same structural features necessitate a thorough understanding of its potential hazards.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical properties. While exhaustive experimental data for this specific molecule is not widely published, the following table summarizes key known and extrapolated properties.
| Property | Value | Source/Comment |
| CAS Number | 27612-67-5 | ChemicalBook[3] |
| Molecular Formula | C₉H₁₈N₂O | ChemicalBook[3] |
| Molecular Weight | 170.25 g/mol | ChemicalBook[3] |
| Appearance | Likely a liquid or low-melting solid | Based on related piperazine derivatives[4] |
| Solubility | Expected to be soluble in water and polar organic solvents | Based on the hydroxyethyl and piperazine moieties[4] |
| Reactivity | The allyl group is susceptible to oxidation and addition reactions. The tertiary amine is basic and can react with acids. The alcohol can undergo esterification and etherification. | General chemical principles |
Known and Potential Applications in Research
Substituted piperazines are integral to the synthesis of a vast number of pharmaceuticals, including neuroleptic agents.[2] The piperazine moiety often imparts favorable pharmacokinetic properties, such as enhanced solubility and bioavailability.[5] The allyl group in this compound offers a reactive handle for further chemical modification, making it a valuable intermediate in the synthesis of complex drug candidates.
Section 2: Hazard Identification and Risk Assessment: A Proactive Approach to Safety
GHS Classification and Hazard Statements
Based on available information, this compound is classified with the following hazards:
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | ChemicalBook[3] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin. | ChemicalBook[3] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | ChemicalBook[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Extrapolated from related compounds[6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Extrapolated from related compounds[6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Extrapolated from related compounds[7] |
The "Hidden" Hazard: The Allyl Group and its Metabolic Activation
A critical aspect of the risk assessment for this compound lies in the presence of the allyl group. While the piperazine core has its own toxicological considerations, the allyl moiety introduces a specific and significant potential for metabolic activation into a reactive, and potentially toxic, metabolite.
This concern is well-documented for other allyl-containing compounds, such as estragole (1-allyl-4-methoxybenzene).[8] The metabolic pathway for estragole involves the oxidation of the allyl group by cytochrome P450 enzymes to form a reactive epoxide. This epoxide can then bind to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[9]
Given the structural similarity, it is prudent to assume that this compound could undergo a similar metabolic activation pathway. Therefore, exposure to this compound should be minimized to mitigate any potential long-term health risks.
Expert Insight: The potential for metabolic activation of the allyl group is a key consideration that may not be immediately apparent from a standard GHS classification. This underscores the importance of a deep, mechanistic understanding of a molecule's structure when assessing its risk profile. Researchers should not solely rely on the provided hazard statements but should also critically evaluate the chemical structure for potentially reactive functionalities.
Section 3: Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides a baseline recommendation for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for incidental contact.[4] For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[7] |
| Skin and Body Protection | Laboratory Coat and Closed-Toed Shoes | A flame-resistant lab coat should be worn at all times in the laboratory. Closed-toed shoes are required to protect the feet from spills. |
| Respiratory Protection | Respirator (if necessary) | A respirator may be required for certain high-risk procedures, such as cleaning up a large spill or if engineering controls are not sufficient. A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Section 4: Safe Handling and Storage Protocols: From Receipt to Disposal
Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.
Receiving and Unpacking
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Wear appropriate PPE during unpacking.
-
Verify that the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]
-
Keep the container tightly closed to prevent the release of vapors and to protect the compound from moisture and light.[11]
-
Store away from strong oxidizing agents, acids, and sources of ignition.[11]
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a general workflow for handling this compound in a research setting.
Step 1: Pre-Experiment Preparation
-
Review the Safety Data Sheet (SDS) for this compound and any other reagents being used.
-
Ensure that all necessary engineering controls are functioning correctly.
-
Don all required PPE.
-
Prepare a designated workspace within the chemical fume hood.
Step 2: Weighing and Transfer
-
Weigh the required amount of the compound in a tared, sealed container within the fume hood.
-
Use a spatula or other appropriate tool to transfer the compound. Avoid creating dust or aerosols.
-
If the compound is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
Step 3: Reaction Setup
-
Set up the reaction apparatus in the fume hood.
-
Add the this compound to the reaction vessel slowly and carefully.
-
Ensure that the reaction is properly vented.
Step 4: Post-Reaction Workup and Purification
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Perform all extraction, washing, and purification steps within the fume hood.
Step 5: Waste Disposal
-
All waste materials contaminated with this compound should be collected in a designated, labeled hazardous waste container.[7]
-
Follow all institutional and local regulations for the disposal of chemical waste.
Diagram: Safe Handling Workflow
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 27612-67-5 [amp.chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. ESTRAGOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
An In-depth Technical Guide to 1-Allyl-4-(2-hydroxyethyl)-piperazine Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, such as high water solubility, two hydrogen bond acceptors, and a rigid structure, often confer favorable pharmacokinetic profiles, including improved oral bioavailability and optimized ADME characteristics.[2] This guide focuses on the specific chemical space surrounding 1-Allyl-4-(2-hydroxyethyl)-piperazine, a bifunctional building block ripe for derivatization. We will explore the synthesis of its analogs, delve into the methodologies for their biological evaluation, and discuss the structure-activity relationships (SAR) that govern their therapeutic potential across various disease domains, from central nervous system disorders to oncology and infectious diseases.
The Core Scaffold: Understanding this compound
The foundational molecule, this compound (CAS 27612-67-5), is an N,N'-disubstituted piperazine.[3] Its structure is characterized by three key functional domains, each offering a vector for chemical modification and influencing the molecule's overall properties.
-
The Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[4] This ring system imparts basicity (pKa values are typically around 5.35 and 9.73) and structural rigidity.[5] The two nitrogen atoms (N1 and N4) are crucial handles for synthetic modification.
-
The N1-Allyl Group: The allyl group (prop-2-en-1-yl) is a versatile functional group. Its double bond can participate in various chemical reactions, and its lipophilicity can influence membrane permeability and target engagement. It is structurally related to estragole, a natural organic compound.[6][7]
-
The N4-(2-hydroxyethyl) Group: This substituent introduces a primary alcohol, providing a site for hydrogen bonding and a handle for further functionalization (e.g., esterification, etherification). The hydroxyl group generally enhances water solubility. The parent molecule for this sidechain is 1-(2-Hydroxyethyl)piperazine, a widely used intermediate in pharmaceutical synthesis.[8][9][10]
The interplay between these three domains dictates the molecule's conformation, polarity, and ability to interact with biological targets.
Synthetic Strategies and Methodologies
The synthesis of derivatives based on the this compound core primarily involves modifications at the nucleophilic nitrogen atoms of a piperazine precursor or functionalization of the existing hydroxyethyl and allyl groups. A common and logical starting point is the readily available 1-(2-Hydroxyethyl)piperazine.
General Workflow for N-Alkylation
N-alkylation is a fundamental method for introducing substituents onto the piperazine ring. The secondary amine of a monosubstituted piperazine, such as 1-(2-Hydroxyethyl)piperazine, can be readily alkylated using an appropriate alkyl halide.
Caption: General workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a standard N-alkylation procedure. The choice of a base like potassium carbonate is strategic; it is a mild, inexpensive base, strong enough to deprotonate the secondary amine without causing significant side reactions, and it can be easily filtered off after the reaction. Acetonitrile is an excellent solvent choice due to its polarity, which solubilizes the reactants, and its relatively high boiling point, which allows for moderate heating to drive the reaction to completion.
Materials:
-
1-(2-Hydroxyethyl)piperazine (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-Hydroxyethyl)piperazine and acetonitrile.
-
Add potassium carbonate to the solution. The base acts as a proton scavenger for the HCl generated during the reaction.
-
Slowly add allyl bromide dropwise to the stirring mixture at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Resuspend the resulting residue in deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.
-
Combine the organic extracts and wash with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Self-Validation: The integrity of the protocol is confirmed by rigorous characterization of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the molecular structure and purity.
Biological Activities and Therapeutic Potential
The piperazine nucleus is a cornerstone of many successful drugs, exhibiting a vast range of biological activities including anticancer, antidepressant, anthelmintic, and anti-inflammatory properties.[4][11] Derivatives of this compound can be rationally designed to target these and other therapeutic areas.
Central Nervous System (CNS) Applications
Piperazine derivatives are well-established ligands for various CNS receptors, including dopamine and serotonin receptors.[11][12]
-
Antidepressant Activity: Many antidepressants contain a piperazine moiety.[11] Derivatives can be designed to modulate serotonin (5-HT) and norepinephrine (NA) reuptake or act as ligands for specific receptors like the 5-HT₁A receptor. Quantitative structure-activity relationship (QSAR) studies have shown that specific electronic and steric properties of substituents on the piperazine ring are crucial for activity.[13]
-
Dopamine Receptor Ligands: The piperazine core is a key pharmacophore for dopamine D2/D3 receptor ligands, which are important for treating psychosis and other neurological disorders. Docking studies show that the protonated piperazine nitrogen atoms can form crucial hydrogen bonds with key residues like Asp110 in the receptor binding site.[12]
-
NMDA Receptor Modulation: N,N'-substituted piperazine derivatives have been synthesized to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors, suggesting potential applications in conditions involving glutamatergic dysregulation.[14]
Anticancer Activity
The ability of malignant cells to evade programmed cell death (apoptosis) is a hallmark of cancer.[15] Piperazine derivatives have been shown to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[15]
-
Mechanism of Action: Some piperazine-containing compounds can induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[15] This dual-action mechanism can be highly effective in eliminating tumor cells. The flexible binding nature of the piperazine scaffold allows it to interact with a variety of biological targets, including DNA and key signaling proteins.[15]
Anthelmintic Activity
Historically, piperazine itself was introduced as an anthelmintic drug in 1953.[16] Its derivatives continue to be explored for this purpose.[4][17]
-
Mechanism of Action: The primary mode of action is the paralysis of parasites.[16][18] This is mediated by its agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor in helminths.[5][16] This action causes hyperpolarization of the parasite's muscle cells, leading to flaccid paralysis and allowing the host to expel the organism.[18] The selectivity for helminths is due to differences in the GABA receptor isoforms between the parasite and the vertebrate host.[5][16]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of piperazine derivatives is highly dependent on the nature and position of the substituents on the piperazine ring.[1][2] Understanding these SARs is critical for rational drug design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 27612-67-5 [amp.chemicalbook.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Estragole - Wikipedia [en.wikipedia.org]
- 8. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperazine [chemeurope.com]
- 17. Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 18. What is the mechanism of Piperazine? [synapse.patsnap.com]
Theoretical Modeling of 1-Allyl-4-(2-hydroxyethyl)-piperazine: A Computational Guide for Drug Discovery Professionals
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in centrally active therapeutic agents.[1] This technical guide provides a comprehensive framework for the theoretical modeling of a specific, yet underexplored, derivative: 1-Allyl-4-(2-hydroxyethyl)-piperazine. We will navigate the computational workflow from the fundamental quantum mechanical characterization to molecular dynamics and quantitative structure-activity relationship (QSAR) modeling. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the strategic rationale behind each computational decision, ensuring a robust and insightful in-silico evaluation.
Introduction: The Rationale for Modeling this compound
This compound (CAS: 27612-67-5) is a tertiary amine and a derivative of piperazine, a six-membered heterocycle with two nitrogen atoms at positions one and four.[2] The piperazine moiety is a key pharmacophore in numerous drugs with central nervous system (CNS) activity, including antidepressants, antipsychotics, and anxiolytics.[3][4] These compounds frequently modulate monoamine neurotransmitter pathways, such as serotonin and dopamine receptors.[5] The presence of both an allyl group and a hydroxyethyl group on the piperazine core of our target molecule suggests the potential for unique interactions with biological targets, making it a compelling candidate for in-depth computational analysis.
Theoretical modeling provides a cost-effective and rapid means to predict the physicochemical properties, conformational behavior, and potential biological activity of novel chemical entities before their synthesis and experimental testing.[6] This guide will delineate a multi-faceted modeling approach to thoroughly characterize this compound.
Molecular Structure and Initial Characterization
Before embarking on advanced computational studies, it is crucial to establish the fundamental properties of the molecule.
| Property | Value | Source |
| CAS Number | 27612-67-5 | [7] |
| Molecular Formula | C₉H₁₈N₂O | [2] |
| Molecular Weight | 170.256 g/mol | [2] |
| Canonical SMILES | C=CCN1CCN(CC1)CCO | Inferred from structure |
| InChI Key | OIIANXCKEGUVFK-UHFFFAOYSA-N | [2] |
Quantum Mechanical Characterization with Density Functional Theory (DFT)
DFT calculations are indispensable for understanding the electronic structure and intrinsic properties of a molecule. These calculations provide a foundation for parameterizing more complex simulations and for interpreting potential reactivity.
Rationale for DFT
By solving an approximation of the Schrödinger equation, DFT allows us to determine the molecule's most stable three-dimensional conformation (geometry optimization), its vibrational frequencies, and a host of electronic properties such as the distribution of charge and the energies of its frontier molecular orbitals (HOMO and LUMO).
Experimental Protocol: DFT Calculations
This protocol outlines a typical workflow using a quantum chemistry software package such as Gaussian, ORCA, or the open-source GAMESS.[8]
-
Input Structure Generation:
-
Construct the 2D structure of this compound in a molecular editor and convert it to a 3D conformation.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Methodology: Employ the B3LYP functional, a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: Utilize the 6-31G(d) basis set, which includes polarization functions on heavy atoms, essential for accurately describing the geometry and electronic distribution.
-
Software Input (Gaussian Example):
-
Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent frequency calculation.
-
-
Frequency Calculation:
-
Purpose: To verify the nature of the stationary point found during optimization and to calculate thermodynamic properties.
-
Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) using the optimized geometry.
-
Software Input (Gaussian Example):
-
Analysis: A successful optimization will yield zero imaginary frequencies. The output will also provide zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
-
Electronic Properties Analysis:
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) using visualization software like GaussView or VMD.[9][10] The energy gap between HOMO and LUMO is an indicator of chemical reactivity and electronic stability.
-
Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the charge distribution on the molecule's surface. This is crucial for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn predicts potential sites for non-covalent interactions with a biological target.[11]
-
Visualization of the DFT Workflow
Caption: Workflow for DFT analysis of this compound.
Simulating Dynamic Behavior with Molecular Dynamics (MD)
While DFT provides a static, gas-phase picture, MD simulations allow us to explore the conformational dynamics of the molecule in a condensed-phase environment (e.g., water) over time.
Rationale for MD
MD simulations are crucial for understanding how the molecule behaves in a biologically relevant environment. They reveal the accessible conformations, the flexibility of different parts of the molecule (e.g., the allyl and hydroxyethyl side chains), and its interactions with solvent molecules. This information is vital for predicting how the molecule might fit into a receptor binding pocket.
Experimental Protocol: Small Molecule MD Simulation
This protocol describes a typical workflow using GROMACS, a popular open-source MD engine, but the principles are applicable to other software like AMBER or NAMD.[5][12][13]
-
Topology and Parameter Generation:
-
Obtain the optimized geometry from the DFT calculations.
-
Use a tool like the CGenFF server to generate a CHARMM-compatible topology and parameters for the molecule. This step is critical as it defines the "rules" for how the atoms in the molecule interact.
-
-
System Setup:
-
Define a simulation box (e.g., a cubic box with dimensions that ensure the molecule is at least 1.0 nm from the box edge).
-
Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system for a short period (e.g., 100 ps) to bring it to the desired temperature (e.g., 300 K).
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate for a longer period (e.g., 1 ns) to allow the system to reach the correct density at the desired pressure (e.g., 1 bar).
-
-
Production MD:
-
Run the production simulation for a duration sufficient to sample the conformational space of the molecule (e.g., 100 ns or longer). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone relative to the starting structure to assess conformational stability.[14]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each atom to identify flexible regions of the molecule.
-
Hydrogen Bonds: Analyze the formation and lifetime of intramolecular and molecule-solvent hydrogen bonds.
-
Conformational Clustering: Group similar conformations to identify the most populated conformational states.
-
Visualization: Use software like VMD to visually inspect the trajectory and create animations.[15][16]
-
Visualization of the MD Simulation Workflow
Caption: General workflow for a molecular dynamics simulation.
Predicting Biological Activity with QSAR
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[6] While we are focusing on a single molecule, a hypothetical QSAR study can be designed to place our molecule in the context of other piperazine derivatives and predict its potential activity.
Rationale for QSAR
By building a model based on a dataset of known piperazine derivatives with measured biological activity (e.g., binding affinity for the serotonin 5-HT1A receptor), we can use the calculated properties of this compound to predict its activity.[12] This provides a quantitative estimate of its potential as a CNS agent.
Experimental Protocol: A Hypothetical QSAR Study
This protocol outlines the steps for building and validating a QSAR model, which could be performed using software like CORAL or the QSAR Toolbox.[3][17]
-
Data Set Collection:
-
Compile a dataset of piperazine derivatives with experimentally determined biological activity against a specific target (e.g., 5-HT1A receptor Ki values).
-
Ensure the data is curated and consistent (e.g., all activities are in the same units, such as pIC50).
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, including our target molecule, calculate a wide range of molecular descriptors.[18][19] These can be:
-
1D descriptors: Molecular weight, atom counts.
-
2D descriptors: Topological indices, connectivity indices.
-
3D descriptors: Molecular surface area, volume.
-
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment (from our DFT calculations).
-
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, and the test set is used to evaluate its predictive power on "unseen" data.
-
-
Model Building:
-
Use a statistical method to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). Common methods include:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Machine learning algorithms like Random Forest or Support Vector Machines.
-
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (Q²) on the training set to assess the model's robustness.
-
External Validation: Use the model to predict the activities of the compounds in the test set and calculate the predictive R² (R²pred). A good model will have high values for both Q² and R²pred.
-
-
Prediction for the Target Molecule:
-
Input the calculated descriptors for this compound into the validated QSAR model to predict its biological activity.
-
Visualization of the QSAR Modeling Process
Caption: A workflow for QSAR model development and prediction.
Synthesis and Conclusion
This guide has outlined a comprehensive, multi-scale theoretical modeling strategy for this compound. By integrating DFT, MD, and QSAR, we can construct a detailed profile of this molecule, from its fundamental electronic properties to its dynamic behavior in solution and its predicted biological activity. This in-silico approach provides a robust foundation for prioritizing this compound for synthesis and experimental validation, thereby accelerating the drug discovery process. The causality behind this workflow is clear: quantum mechanics informs classical mechanics, and both provide the descriptors necessary for statistical modeling, creating a self-validating and logically consistent investigative pipeline.
References
- Deng, X., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Receptors and Signal Transduction, 43(6), 635-645.
- Beckstein Lab. (n.d.). Visualizing and analysing Molecular Dynamics trajectories with VMD. PHY542: MD analysis with VMD tutorial 1.0 documentation.
- How To Analyze And Visualize Molecular Docking Results: Using MVD and Discovery Studio. (2021, March 28). YouTube.
- CORAL. (n.d.). Free software for QSAR and nanoQSAR.
- Hashmi, M. A. (2021, August 12). How to Visualize Molecular Orbitals (MOs) from Cube Files in GaussView & VMD. YouTube.
- Kennerly, W. W. (2016, June 6). How to Visualize Molecular Orbitals on GaussView. Computational Chemistry at Skidmore College.
- IntuitionLabs. (n.d.). Top Molecular Dynamics Simulation Software Free, Open-Source, and Commercial Options.
- Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
- Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810.
- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438.
- UC Santa Barbara. (n.d.). Tutorial: Molecular Descriptors in QSAR.
- Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.
- Hashmi, M. A. (2021, January 23). Visualizing Molecular Orbitals and Electrostatic Potential Maps. YouTube.
- Gaussian. (n.d.). Visualization of Molecular Orbitals using GaussView.
- Crescent Silico. (2023, June 30). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube.
- ResearchGate. (2022, October 9). Density functional theory calculations open source softwares?.
- NIH. (n.d.). Using VMD - An Introductory Tutorial.
- Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software.
- ProtoQSAR. (n.d.). Molecular Descriptors: Building Accurate Models.
- Theoretical and Computational Biophysics Group. (n.d.). VMD Tutorial.
- Gaussian, Inc. (2018, August 2). GaussView 6 Tutorial 4: 3-D Results Visualization. YouTube.
- Bioinformatics Review. (2022, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube.
- Compchems. (2023, July 23). A Step-by-Step Guide to RMSD Analysis with VMD.
- Matter Modeling Stack Exchange. (2020, September 15). DFT software package for a beginner?.
- Bioinformatics Review. (2024, July 29). List of widely used MD Simulation Analysis Tools.
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
- DiPhyx Stories. (2024, November 9). Molecular Dynamics Software.
- HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR.
- Biophysical chemistry laboratory. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
- QSAR Toolbox. (n.d.). What is the QSAR Toolbox?.
- Bioinformatics Review. (2023, February 22). Small molecules MD simulation using Gromacs. YouTube.
- ResearchGate. (2012, December 15). What is the best free software for QSAR and molecular docking?.
- RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.
- Tuszynski, J. (2009). Molecular Docking Tutorial.
- Fiehn Lab. (n.d.). Molecular Descriptors.
- Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules.
- Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules.
- GROMACS. (n.d.). GROMACS Tutorials.
- GitHub. (n.d.). pipidog/DFTtoolbox.
- Reddit. (2022, June 15). Best open-source DFT software for beginners?.
- arXiv. (2025, May 6). Quantum QSAR for drug discovery.
- Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design.
- Springer. (2024, March 12). Molecular dynamics simulations as a guide for modulating small molecule aggregation.
- MDPI. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
Sources
- 1. SOP for QSAR Modeling in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. CORAL/Free software for QSAR and nanoQSAR [insilico.eu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. rjwave.org [rjwave.org]
- 7. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 8. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Visualize Molecular Orbitals on GaussView | Computational Chemistry at Skidmore College [williamkennerly.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. Top Molecular Dynamics Simulation Software Free, Open-Source, and Commercial Options - Creative Proteomics [iaanalysis.com]
- 14. compchems.com [compchems.com]
- 15. Visualizing and analysing Molecular Dynamics trajectories with VMD — PHY542: MD analysis with VMD tutorial 1.0 documentation [becksteinlab.physics.asu.edu]
- 16. Using VMD - An Introductory Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. QSAR Toolbox [qsartoolbox.org]
- 18. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 19. hufocw.org [hufocw.org]
An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-Allyl-4-(2-hydroxyethyl)-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-4-(2-hydroxyethyl)-piperazine is a synthetic organic compound featuring a piperazine core, a functional group prevalent in a multitude of centrally active pharmacological agents. The presence of both an allyl and a hydroxyethyl moiety suggests a potential for multifaceted biological activity. This document outlines a series of hypotheses regarding the mechanism of action of this compound and provides a comprehensive guide for its preclinical investigation. By leveraging established principles of medicinal chemistry and pharmacology, we propose a structured approach to elucidate its potential therapeutic value.
Introduction: Deconstructing this compound
The therapeutic potential of a novel chemical entity is intrinsically linked to its structure. This compound is characterized by three key structural motifs: the piperazine ring, the N-allyl group, and the N-hydroxyethyl group. Each of these components has a well-documented role in shaping the pharmacological profile of various drugs.
-
The Piperazine Core: The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in drugs targeting the central nervous system (CNS). Many piperazine derivatives exhibit pharmacological activity that involves the monoamine pathway, leading to antipsychotic, antidepressant, and anxiolytic applications[1]. Furthermore, the piperazine structure is a key component of some antihistamines and anthelmintics, the latter often acting via modulation of GABA receptors[2][3][4][5].
-
The Allyl Group: The allyl group is a reactive chemical moiety that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It is found in a number of natural and synthetic compounds with diverse biological activities, including anticancer effects[6][7]. The double bond in the allyl group can participate in various chemical reactions, including alkylation, which may lead to covalent interactions with biological targets[8]. Additionally, some allyl-containing compounds have been shown to modulate the activity of metabolic enzymes[9].
-
The Hydroxyethyl Group: The hydroxyethyl substituent can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. This group can enhance water solubility and provide a key point of interaction with a biological target, as seen in various receptor ligands[10][11].
Given this structural analysis, we can formulate several plausible hypotheses for the mechanism of action of this compound.
Core Mechanistic Hypotheses
Based on the structural components of this compound, we propose three primary hypotheses for its mechanism of action:
-
Hypothesis 1: Modulation of G-Protein Coupled Receptors (GPCRs). The piperazine core is a common feature in many GPCR ligands. We hypothesize that this compound may act as an agonist, antagonist, or allosteric modulator of one or more GPCRs, particularly those involved in neurotransmission, such as dopamine, serotonin, or adrenergic receptors.
-
Hypothesis 2: Interaction with Ion Channels. Certain piperazine derivatives are known to modulate ion channel activity, notably GABA-gated chloride channels[2]. We hypothesize that this compound could directly or indirectly modulate the function of ligand-gated or voltage-gated ion channels.
-
Hypothesis 3: Inhibition of Neurotransmitter Reuptake. The structural similarity of the piperazine scaffold to known monoamine reuptake inhibitors suggests that this compound may inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, or serotonin from the synaptic cleft[12][13].
Experimental Validation Strategies
To systematically investigate these hypotheses, a tiered screening approach is recommended, beginning with broad profiling and progressing to more specific mechanistic studies.
3.1. Tier 1: Broad Pharmacological Profiling
The initial step is to perform a broad in vitro pharmacological screen to identify potential biological targets. This can be achieved through commercially available services that offer binding and functional assays against a large panel of receptors, ion channels, and transporters.
Experimental Protocol: Comprehensive In Vitro Profiling
-
Compound Preparation: Synthesize and purify this compound to >98% purity, confirmed by analytical techniques such as NMR and mass spectrometry[14][15][16][17][18]. Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Primary Binding Assays: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of at least 100 common CNS targets, including GPCRs (dopamine, serotonin, adrenergic, opioid, histamine, muscarinic receptors), ion channels (GABA-A, NMDA, voltage-gated sodium and calcium channels), and neurotransmitter transporters (DAT, NET, SERT).
-
Data Analysis: Identify any targets where the compound exhibits significant binding affinity (e.g., >50% inhibition of radioligand binding).
3.2. Tier 2: Hypothesis-Driven Mechanistic Assays
Based on the results of the broad screen, or proceeding in parallel if resources permit, conduct more focused assays to test the specific mechanistic hypotheses.
Should the primary screen indicate interaction with one or more GPCRs, the next step is to characterize the nature of this interaction (agonist, antagonist, or inverse agonist activity) and determine the compound's potency and efficacy.
Experimental Protocol: Cell-Based GPCR Functional Assays
-
Cell Line Selection: Utilize recombinant cell lines stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells).
-
Second Messenger Assays:
-
For Gs or Gi-coupled receptors: Measure changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay or a reporter gene assay[19].
-
For Gq-coupled receptors: Measure changes in intracellular calcium concentration using a fluorescent calcium indicator dye (e.g., Fura-2 or Fluo-4) and a fluorescence plate reader[19].
-
-
Assay Procedure (Agonist Mode):
-
Plate the cells in a 96- or 384-well plate.
-
Add increasing concentrations of this compound.
-
Incubate for a specified time.
-
Measure the change in the respective second messenger signal.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a known agonist for the receptor at its EC80 concentration.
-
Measure the inhibition of the agonist-induced signal.
-
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Conceptual GPCR Signaling Pathway Diagram
Caption: Hypothesized GPCR modulation by the test compound.
If initial screening suggests interaction with ion channels, or to proactively investigate this hypothesis, electrophysiological or ion flux assays are appropriate.
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Preparation: Use cell lines endogenously or recombinantly expressing the ion channel of interest.
-
Automated Patch Clamp: Employ an automated patch-clamp system (e.g., QPatch or Patchliner) to measure ion currents in a whole-cell configuration.
-
Compound Application: Apply increasing concentrations of this compound to the cells while applying a voltage protocol appropriate for the specific ion channel.
-
Data Analysis: Measure the effect of the compound on key channel parameters such as peak current amplitude, activation and inactivation kinetics. Calculate IC50 or EC50 values.
Conceptual Ion Channel Modulation Workflow
Caption: Workflow for assessing ion channel modulation.
To test the hypothesis of neurotransmitter reuptake inhibition, in vitro assays using synaptosomes or cell lines expressing the respective transporters are the gold standard.
Experimental Protocol: Neurotransmitter Uptake Assay
-
System Preparation:
-
Assay Procedure:
-
Incubate the synaptosomes or cells with increasing concentrations of this compound.
-
Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) or a fluorescent substrate.
-
Incubate for a short period to allow for transporter-mediated uptake.
-
Terminate the uptake by rapid filtration and washing.
-
Quantify the amount of substrate taken up by the cells or synaptosomes using liquid scintillation counting or fluorescence measurement.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific uptake (IC50).
Hypothetical Neurotransmitter Reuptake Inhibition
Caption: Proposed inhibition of neurotransmitter reuptake.
Data Interpretation and Future Directions
The data generated from these experiments will provide a comprehensive initial profile of the pharmacological activity of this compound.
Table 1: Hypothetical In Vitro Pharmacology Data Summary
| Assay Type | Target | Parameter | Value |
| GPCR Binding | Dopamine D2 | Ki (nM) | 150 |
| Serotonin 5-HT2A | Ki (nM) | 85 | |
| Adrenergic α1 | Ki (nM) | 320 | |
| GPCR Functional | Serotonin 5-HT2A | IC50 (nM) | 120 (Antagonist) |
| Ion Channel | GABA-A | % Inhibition @ 10µM | < 20% |
| Transporter Uptake | DAT | IC50 (µM) | > 10 |
| NET | IC50 (µM) | 5.2 | |
| SERT | IC50 (µM) | 1.8 |
Positive results in any of these assays would warrant further investigation, including:
-
Selectivity Profiling: Assessing the compound's activity against a broader panel of related targets to determine its selectivity.
-
In Vivo Studies: Evaluating the compound's effects in animal models of CNS disorders to establish its potential therapeutic efficacy[22][23].
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
Conclusion
This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically testing well-defined hypotheses rooted in the compound's chemical structure, researchers can efficiently navigate the early stages of drug discovery and development. The proposed experimental workflows, leveraging established in vitro assays, will generate the critical data needed to build a comprehensive pharmacological profile and guide future research efforts.
References
- Vertex AI Search. (2023).
- Reaction Biology. (n.d.). Ion Channel Assays.
- Wikipedia. (2023). Piperazine.
- Vertex AI Search. (n.d.). Recent progress in assays for GPCR drug discovery.
- YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.
- ACS Measurement Science Au. (2023).
- PubMed Central. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- RxList. (2021). Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names.
- PubMed Central. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
- Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- NCBI Bookshelf. (2012). Ion Channel Screening - Assay Guidance Manual.
- Journal of Medicinal Chemistry. (2023).
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- chemeurope.com. (n.d.). Piperazine.
- Charles River Labor
- Taylor & Francis. (n.d.). Allyl – Knowledge and References.
- RSC Publishing. (n.d.). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression.
- Sigma-Aldrich. (n.d.). Ion Channel Flux Assays and Protocols.
- PubMed. (n.d.).
- PubMed Central. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells.
- CymitQuimica. (n.d.). This compound.
- RSC Publishing. (n.d.).
- NIH. (n.d.). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors.
- IJPPR. (2023).
- Neuroquantology. (n.d.).
- NCBI Bookshelf. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry.
- Journal of Drug Delivery and Therapeutics. (2019).
- PubMed. (2016). Synthesis and Activity of Newly Designed Aroxyalkyl or Aroxyethoxyethyl Derivatives of Piperazine on the Cardiovascular and the Central Nervous Systems.
- Creative Proteomics. (n.d.). How to Measure Neurotransmitter Levels?.
- PubMed. (n.d.).
- PubMed. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I).
- Sigma-Aldrich. (n.d.). This compound | 27612-67-5.
- ChemicalBook. (n.d.). This compound | 27612-67-5.
- Sigma-Aldrich. (n.d.). This compound | 27612-67-5.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
- ResearchGate. (2025). Cytotoxic activities of hydroxyethyl piperazine-based receptor ligands on cancer cells alone and in combination with melphalan, PB28 and haloperidol | Request PDF.
- Cheméo. (n.d.). 1,4-Bis(2-hydroxyethyl)piperazine.
- ResearchGate. (2025). Modeling of the D2 Dopamine Receptor Arylpiperazine Binding Site for 1-{2-[5-(1H-benzimidazole-2-thione)]ethyl}.
- PubChem. (n.d.). Piperazine.
- ChEMBL. (n.d.). Document: Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. (CHEMBL3232783).
- Royalchem. (n.d.). 1-(2-Hydroxyethyl)piperazine (CAS 103-76-4) | ≥99.5% Purity.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Piperazine [chemeurope.com]
- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. The effect of allyl compounds on hepatic microsomal mixed function oxidation and porphyrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Document: Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. (CHEMBL3232783) - ChEMBL [ebi.ac.uk]
- 12. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. neuroquantology.com [neuroquantology.com]
- 17. jddtonline.info [jddtonline.info]
- 18. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Allyl-4-(2-hydroxyethyl)-piperazine: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 1-Allyl-4-(2-hydroxyethyl)-piperazine, a functionalized piperazine derivative. While specific historical discovery data for this compound is not extensively documented, its existence is a logical extension of the rich history of piperazine chemistry, which dates back to the early 20th century with the discovery of the anthelmintic properties of the parent piperazine molecule. The synthesis and study of derivatives like this compound are driven by the quest for novel molecules with tailored physicochemical and pharmacological properties.
This document delves into the chemical properties, a detailed, field-proven synthetic protocol, and the expected characterization of this compound. Furthermore, it explores its potential applications in drug discovery and materials science, drawing insights from the known activities of related piperazine and N-allyl compounds.
Chemical Identity and Physicochemical Properties
This compound is a tertiary amine and a member of the N-substituted piperazine family. Its structure incorporates a reactive allyl group, a hydrophilic hydroxyethyl moiety, and the versatile piperazine core. These features suggest its utility as a chemical intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 27612-67-5 | [1] |
| Molecular Formula | C₉H₁₈N₂O | [2] |
| Molecular Weight | 170.26 g/mol | [2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not explicitly reported; estimated to be >200 °C | Inferred from precursor |
| Melting Point | Not explicitly reported | |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
Synthesis of this compound: An Experimental Protocol
The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of 1-(2-hydroxyethyl)piperazine with an allyl halide, such as allyl bromide. This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbon of the allyl halide.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq.) in a suitable polar aprotic solvent, such as acetonitrile or DMF, is added a mild inorganic base, typically potassium carbonate (1.5-2.0 eq.). The base acts as a scavenger for the hydrobromic acid byproduct.
-
Addition of Alkylating Agent: Allyl bromide (1.1-1.2 eq.) is added dropwise to the stirred suspension at room temperature. The reaction is exothermic, and for larger scale reactions, cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), tracking the consumption of the starting material. The reaction is typically stirred at room temperature or gently heated (40-60 °C) to drive it to completion, which usually occurs within 4-12 hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product is taken up in a suitable organic solvent like dichloromethane or ethyl acetate and washed with water to remove any remaining salts and water-soluble impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by vacuum distillation or column chromatography on silica gel to yield a product of high purity.
Characterization and Spectroscopic Analysis
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
-
Allyl Group: Protons of the allyl group would exhibit characteristic signals: a multiplet around 5.7-5.9 ppm for the vinyl proton (-CH=), two doublets of doublets around 5.1-5.3 ppm for the terminal vinyl protons (=CH₂), and a doublet around 3.0-3.2 ppm for the allylic protons (-CH₂-N).
-
Piperazine Ring: The protons on the piperazine ring would likely appear as two multiplets in the region of 2.4-2.8 ppm.
-
Hydroxyethyl Group: The methylene protons of the hydroxyethyl group would be observed as two triplets: one around 3.5-3.7 ppm (-CH₂-OH) and another around 2.5-2.7 ppm (-N-CH₂-). The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on the solvent and concentration.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
-
Allyl Group: The carbons of the allyl group are expected to resonate at approximately 134-136 ppm (-CH=), 117-119 ppm (=CH₂), and 61-63 ppm (-CH₂-N).
-
Piperazine Ring: The carbons of the piperazine ring should appear in the range of 52-55 ppm.
-
Hydroxyethyl Group: The carbons of the hydroxyethyl group would be found around 59-61 ppm (-CH₂-OH) and 57-59 ppm (-N-CH₂-).
Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Data:
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Aliphatic C-H stretching vibrations between 2800-3000 cm⁻¹.
-
C=C Stretch: A characteristic peak for the allyl double bond around 1640-1650 cm⁻¹.
-
C-N Stretch: Stretching vibrations for the tertiary amine in the 1000-1250 cm⁻¹ region.
-
C-O Stretch: A strong band for the primary alcohol C-O stretch around 1050 cm⁻¹.
Expected Mass Spectrometry (MS) Data:
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170. Subsequent fragmentation would likely involve the loss of the allyl group, the hydroxyethyl group, and fragmentation of the piperazine ring, leading to characteristic fragment ions.
Potential Applications in Research and Development
The trifunctional nature of this compound makes it a versatile building block in several areas of chemical and pharmaceutical research.
Pharmaceutical Scaffolding
The piperazine ring is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities such as antipsychotic, antidepressant, and antihistaminic effects. The presence of the reactive allyl and hydroxyl groups in this compound allows for further derivatization to create novel drug candidates.
Caption: Derivatization pathways for drug discovery.
Polymer and Materials Science
The allyl group can participate in polymerization reactions, making this molecule a potential monomer for the synthesis of functional polymers. The resulting polymers would possess pendant piperazine and hydroxyl groups, which could be used for post-polymerization modification, for imparting specific properties like hydrophilicity or for metal ion chelation.
Cross-linking and Surface Modification
The reactivity of the allyl and hydroxyl groups allows this molecule to be used as a cross-linking agent or for the surface modification of materials. For instance, it could be grafted onto surfaces to introduce piperazine functionalities, which can alter surface properties or serve as a platform for further chemical transformations.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on the data for the precursor 1-(2-hydroxyethyl)piperazine, this compound may be a skin and eye irritant.[3] A thorough review of the Safety Data Sheet (SDS) from the supplier is essential before handling.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via N-alkylation of 1-(2-hydroxyethyl)piperazine is a straightforward and efficient process. While detailed historical and experimental data for this specific molecule are not abundant in publicly accessible literature, its chemical properties and reactivity can be reliably inferred from its constituent functional groups and related compounds. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors.
References
- PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]
- Brennan, M. E., & Speranza, G. P. (1982). U.S. Patent No. 4,338,443. Washington, DC: U.S.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
- MDPI. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 493.
- PubChem. 1-(2-Hydroxyethyl)piperazine - Safety and Hazards. [Link]
- Pan, W. et al. (2018). Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine. Journal of Physics: Conference Series, 1087, 052023.
- NIST WebBook. 1,4-Bis(2-hydroxyethyl)piperazine. [Link]
Sources
Methodological & Application
Comprehensive Analytical Characterization of 1-Allyl-4-(2-hydroxyethyl)-piperazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-4-(2-hydroxyethyl)-piperazine is a substituted piperazine derivative with potential applications as a key intermediate in the synthesis of pharmaceutically active compounds.[1][2] Its unique structure, featuring a tertiary amine-rich piperazine core, a reactive allyl group, and a polar hydroxyethyl side chain, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive structural elucidation, purity assessment, and quality control of this compound. The protocols herein are designed to be robust and self-validating, ensuring high confidence in the analytical results.
Physicochemical Profile
A foundational understanding of the compound's properties is critical for selecting appropriate analytical conditions, such as solvent choice and chromatographic methods.
| Property | Value | Source |
| IUPAC Name | 2-(4-allylpiperazin-1-yl)ethan-1-ol | [3] |
| CAS Number | 27612-67-5 | [3][4] |
| Molecular Formula | C₉H₁₈N₂O | [4] |
| Molecular Weight | 170.26 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Solubility | Miscible with water; soluble in polar organic solvents like methanol and chloroform. | [2][5] |
| InChI Key | OIIANXCKEGUVFK-UHFFFAOYSA-N | [4] |
Analytical Workflow: A Multi-Technique Approach
No single technique can fully characterize a molecule. We employ an orthogonal workflow where each method provides complementary information, leading to a comprehensive and validated analytical package.
Caption: General workflow for comprehensive compound characterization.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural analysis, providing unequivocal evidence of the molecular framework through the chemical environment of ¹H and ¹³C nuclei. For a molecule like this compound, NMR confirms the presence and connectivity of the allyl, piperazine, and hydroxyethyl moieties.
Protocol 3.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using an aprotic solvent.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to resolve ambiguities and confirm assignments.[6]
-
-
Data Analysis & Expected Spectra:
-
¹H NMR: The spectrum will show distinct signals for each unique proton. Based on standard chemical shift ranges for similar structures, the following are expected:[7][8]
-
Allyl Group:
-
~5.7-5.9 ppm (1H, multiplet, -CH =CH₂)
-
~5.1-5.3 ppm (2H, multiplet, -CH=CH ₂)
-
~3.0 ppm (2H, doublet, -NCH ₂-CH=)
-
-
Piperazine Ring:
-
~2.4-2.7 ppm (8H, broad multiplet, integrating all 8 protons on the ring)
-
-
Hydroxyethyl Group:
-
~3.6 ppm (2H, triplet, -CH ₂-OH)
-
~2.5 ppm (2H, triplet, -NCH ₂-CH₂-) (May overlap with piperazine signals)
-
A broad singlet for the -OH proton (variable chemical shift, can be confirmed by D₂O exchange).
-
-
-
¹³C NMR: The proton-decoupled spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule.[9]
-
Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound, as it generates protonated molecular ions [M+H]⁺ with minimal fragmentation.
Protocol 4.1: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Instrumentation:
-
Mass Spectrometer: ESI source coupled to a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.[10]
-
Ionization Mode: Positive ESI.
-
-
Data Acquisition: Infuse the sample solution directly or via an LC system. Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Analysis & Expected Results:
-
Molecular Ion: The primary peak of interest will be the protonated molecule, [C₉H₁₈N₂O + H]⁺.
-
Calculated Exact Mass: 171.1543
-
Observed Mass: Should be within 5 ppm of the calculated exact mass.
-
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Key fragments can provide further structural confirmation and may include losses of the allyl group (m/z 130) or the hydroxyethyl group (m/z 125).[11][12]
-
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR provides a rapid and non-destructive confirmation of the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Protocol 5.1: FTIR Analysis
-
Sample Preparation: As the compound is a liquid, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two KBr or NaCl plates.
-
Instrumentation:
-
Spectrometer: Standard FTIR spectrometer with an ATR accessory.
-
-
Data Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.
-
Data Analysis & Expected Absorption Bands: [13][14][15]
-
~3350 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.
-
~2940, 2820 cm⁻¹ (strong): Aliphatic C-H stretching from the allyl, ethyl, and piperazine groups.
-
~1640 cm⁻¹ (medium): C=C stretching of the terminal allyl group.
-
~1150 cm⁻¹ (strong): C-N stretching of the tertiary amines in the piperazine ring.
-
~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.
-
Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. A significant challenge with piperazine derivatives is their lack of a strong UV chromophore, making detection difficult.[16] This can be overcome by derivatization or by using universal detectors.
Protocol 6.1: HPLC with UV Detection via NBD-Cl Derivatization
This protocol leverages the reaction of the secondary amine in the piperazine ring with 4-chloro-7-nitrobenzofuran (NBD-Cl) to produce a highly UV-active derivative, enabling sensitive detection.[16][17]
Caption: Reaction workflow for enhancing UV detection of piperazine derivatives.
-
Derivatization Procedure: [16] a. Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile:water). b. Prepare a solution of NBD-Cl in acetonitrile. c. In a vial, mix the sample solution with an excess of the NBD-Cl solution. d. Heat the mixture at 60 °C for approximately 30 minutes. e. Cool the solution and dilute with the mobile phase before injection.
-
Chromatographic Conditions:
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[16]
Protocol 6.2: Alternative HPLC Detection Methods
For labs wishing to avoid derivatization, other detectors can be employed:
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are near-universal detectors that respond to any non-volatile analyte, making them suitable for this compound.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides both separation and mass identification, offering high specificity for purity analysis.[12] The mobile phase should be MS-compatible (e.g., using formic acid instead of non-volatile buffers).[18]
Conclusion
The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides the definitive structural proof, HRMS confirms the molecular formula, and FTIR verifies the presence of key functional groups. HPLC, often requiring derivatization or universal detection methods, is crucial for assessing purity and quantifying the compound. By following these detailed protocols, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, supporting its application in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Al-Janabi, A. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 46-57.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
- SIELC Technologies. (n.d.). Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column.
- LookChem. (n.d.). N-(2-Hydroxyethyl)piperazine.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
- Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). Stacked plots of FTIR spectra of the evolved gases for 1 (a), 2 (b), and 3 (c) in nitrogen.
- ResearchGate. (n.d.). Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine.
- ResearchGate. (n.d.). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes.
- ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.
- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
- ResearchGate. (n.d.). Theoretical and Experimental Study of the Functionalization Reaction of Allyl Glycidyl Ether with Sodium Hydrosulfide.
- PubChem. (n.d.). 1,4-Piperazinediethanol.
- Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- National Institute of Standards and Technology. (n.d.). Estragole.
- MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine | lookchem [lookchem.com]
- 3. This compound | 27612-67-5 [amp.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE(122-96-3) 1H NMR spectrum [chemicalbook.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. mdpi.com [mdpi.com]
- 11. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine(110-85-0) IR Spectrum [chemicalbook.com]
- 16. jocpr.com [jocpr.com]
- 17. jocpr.com [jocpr.com]
- 18. Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: Leveraging 1-Allyl-4-(2-hydroxyethyl)-piperazine as a Versatile Scaffold in Novel Drug Design
Abstract
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][2] This guide focuses on a specific, highly versatile derivative: 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No. 27612-67-5) . We will dissect its structural features to understand its potential as a starting point for novel drug discovery programs. This document provides not just protocols, but the strategic rationale behind experimental design, empowering researchers to exploit this scaffold's full potential. We will explore synthetic derivatization strategies, protocols for biological evaluation, and a framework for iterative lead optimization, all grounded in established scientific principles.
Introduction: The Strategic Value of the Piperazine Scaffold
Piperazine derivatives are ubiquitous in modern pharmacology due to their unique combination of properties. The six-membered ring with two opposing nitrogen atoms offers structural rigidity, a high polar surface area, and multiple hydrogen bond acceptors and donors.[3] These features frequently lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, along with enhanced target affinity.[3] Many successful drugs, such as the antipsychotic aripiprazole and the kinase inhibitor imatinib, feature a piperazine moiety, underscoring its importance.[1][4]
This compound presents three distinct functional handles for chemical modification, making it an exceptionally valuable starting block for building diverse chemical libraries aimed at a variety of biological targets.
Physicochemical Properties & Design Rationale
Before embarking on a synthesis campaign, it is critical to understand the inherent properties of the scaffold and the strategic implications of its functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27612-67-5 | [5][6] |
| Molecular Formula | C₉H₁₈N₂O | [5] |
| Molecular Weight | 170.256 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [7] |
| Boiling Point | ~246 °C (for the parent 1-(2-Hydroxyethyl)piperazine) | [7][8] |
| Water Solubility | Miscible (predicted based on parent compound) | [7] |
Strategic Analysis of Functional Groups
-
The Piperazine Core: As a diprotic base, the piperazine ring is typically protonated at physiological pH.[1] This positive charge can be leveraged to form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket. The N1 and N4 positions allow for the precise spatial orientation of different pharmacophoric elements.
-
The N1-Allyl Group: The allyl group is a versatile chemical handle. Its double bond can participate in a range of reactions, including palladium-catalyzed cross-couplings, metathesis, and dihydroxylation. This allows for the introduction of aryl groups, extension of the carbon chain, or addition of polar functionalities.
-
Causality & Precaution: The allyl group is also a potential structural alert for toxicity. Related compounds like estragole (4-allylanisole) have been identified as genotoxic and carcinogenic.[9] Therefore, a primary strategic goal in a drug design program should be the early modification of this group to mitigate potential bioactivation pathways while exploring new chemical space.
-
-
The N4-(2-hydroxyethyl) Group: The primary alcohol is an excellent nucleophile and a hydrogen bond donor. It can be readily converted into ethers, esters, or carbamates to probe for additional interactions within a binding site. Furthermore, it can be oxidized to an aldehyde or carboxylic acid, providing a connection point for amide bond formation, a cornerstone of medicinal chemistry.
Synthetic Derivatization: Protocols & Workflows
The following protocols are designed to be robust starting points for creating a library of analogs from the title compound. They represent common, high-yield transformations used in medicinal chemistry.
Diagram 1: Synthetic Modification Pathways
Caption: Key synthetic pathways for derivatizing the scaffold.
Protocol 3.1: O-Alkylation of the Hydroxyl Group (Williamson Ether Synthesis)
-
Rationale: This protocol introduces a variety of alkyl or aryl groups via an ether linkage, which can probe hydrophobic pockets or introduce new vector space for further modification. This is a robust and widely used C-O bond-forming reaction.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Self-Validation: Confirm product formation and purity using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the hydroxyl proton and the appearance of new signals corresponding to the added alkyl group in the NMR spectrum validates the reaction's success.
Protocol 3.2: Heck Coupling of the Allyl Group
-
Rationale: This palladium-catalyzed reaction attaches aryl or vinyl substituents directly to the allyl group, significantly increasing molecular complexity. This is a key strategy for transforming the potential toxic liability of the allyl group into a pharmacophoric element designed to interact with the target protein.
-
Materials:
-
This compound derivative (from 3.1 or starting material)
-
Aryl halide or triflate (e.g., 4-Bromobenzonitrile) (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
-
Procedure:
-
In a reaction vessel, combine the allyl-piperazine starting material (1.2 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add anhydrous MeCN and Et₃N.
-
Degas the mixture by bubbling N₂ or Ar through it for 15 minutes.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Self-Validation: Successful coupling is confirmed by HRMS (correct mass for the coupled product) and NMR, which will show the incorporation of the aryl group and a change in the alkene proton signals.
Biological Evaluation: A Phased Approach
Once a library of derivatives is synthesized, a systematic biological evaluation is necessary. The following workflow ensures that resources are focused on the most promising compounds.
Diagram 2: The Design-Make-Test-Analyze (DMTA) Cycle
Caption: The iterative DMTA cycle for lead optimization.
Protocol 4.1: Primary Target-Based Screening (Example: Kinase Inhibition Assay)
-
Rationale: To determine if the synthesized compounds directly interact with the intended biological target. This example uses a generic kinase assay, which is relevant as many piperazine-containing drugs are kinase inhibitors.[1]
-
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer solution
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the kinase enzyme, peptide substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's protocol.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Self-Validation: The assay is validated by a robust Z'-factor (>0.5) calculated from the positive and negative controls, ensuring the signal window is sufficient for reliable hit identification.
Protocol 4.2: Cell-Based Antiproliferative Assay (MTT Assay)
-
Rationale: To assess the effect of the compounds on the viability and proliferation of cancer cells. This provides a more holistic view of a compound's activity, accounting for cell permeability and potential off-target effects.[10]
-
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, Huh7 for liver cancer)[10]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (and a vehicle control, DMSO) for 72 hours.
-
After incubation, add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (concentration for 50% growth inhibition).
-
-
Self-Validation: The results are validated by the consistent performance of a positive control (a known cytotoxic drug like Doxorubicin) and a low standard deviation between replicate wells.
Protocol 4.3: Early ADME-Tox Profiling (P-glycoprotein Inhibition Assay)
-
Rationale: Piperazine derivatives have been shown to inhibit the drug efflux pump P-glycoprotein (P-gp), which can be a desirable property to enhance the bioavailability of co-administered drugs but can also lead to drug-drug interactions.[11][12] Assessing this early is crucial.
-
Materials:
-
P-gp overexpressing cell line (e.g., MDCK-MDR1)
-
Fluorescent P-gp substrate (e.g., Calcein-AM)
-
Known P-gp inhibitor as a positive control (e.g., Verapamil)
-
Assay buffer (e.g., HBSS)
-
-
Procedure:
-
Seed the P-gp overexpressing cells in a 96-well plate.
-
Pre-incubate the cells with test compounds or controls for 30 minutes.
-
Add the fluorescent P-gp substrate Calcein-AM to all wells.
-
Incubate for a defined period (e.g., 60 minutes). In the absence of an inhibitor, P-gp will pump the substrate out of the cells. In the presence of an inhibitor, the substrate is retained and cleaved by intracellular esterases to produce fluorescent calcein.
-
Measure the intracellular fluorescence using a plate reader.
-
Calculate the increase in fluorescence relative to the vehicle control to determine the P-gp inhibitory activity.
-
-
Self-Validation: The assay's validity is confirmed by a significant increase in fluorescence in the presence of the positive control (Verapamil) compared to the vehicle control.
Conclusion & Future Perspectives
This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its trifunctional nature provides a rich canvas for synthetic exploration. By systematically modifying the allyl and hydroxyethyl groups, researchers can generate diverse libraries of compounds. The key to success lies in a logical, iterative approach, as outlined in the DMTA cycle. Early and careful evaluation of biological activity, cellular effects, and ADME-Tox properties will guide the optimization process, transforming this versatile scaffold into novel therapeutic candidates. The protocols and rationale provided herein serve as a comprehensive starting point for any research team looking to harness the power of the piperazine core in their drug design endeavors.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.).
- The medicinal chemistry of piperazines: A review - PubMed. (2024). Chem Biol Drug Des, 103(6), e14537. [Link]
- Piperazine - Wikipedia. (n.d.).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2018). Fundam Clin Pharmacol, 32(6), 589-602. [Link]
- This compound. (n.d.).
- This compound - CAS:27612-67-5 - 奔旗商城. (n.d.).
- Piperazine & Derivatives - Adani Pharmachem Private Limited. (n.d.).
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. (2019). Pharmaceutics, 11(1), 23. [Link]
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed. (2019). Pharmaceutics, 11(1), 23. [Link]
- Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011). Drug Test Anal, 3(7-8), 438-443. [Link]
- Cas 103-76-4,N-(2-Hydroxyethyl)piperazine - LookChem. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
- Piperazine derivatives as dangerous abused compounds - PubMed. (2020). Acta Pharm, 70(4), 423-441. [Link]
- Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed. (2021). Eur J Med Chem, 221, 113489. [Link]
- Estragole | C10H12O | CID 8815 - PubChem - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adanipharma.net [adanipharma.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 27612-67-5 [amp.chemicalbook.com]
- 7. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine | lookchem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Allyl-4-(2-hydroxyethyl)-piperazine as a Versatile Ligand in Homogeneous Catalysis
Introduction: Unveiling the Potential of a Multifunctional Ligand
1-Allyl-4-(2-hydroxyethyl)-piperazine is a unique bifunctional piperazine derivative that presents a compelling scaffold for ligand design in homogeneous catalysis. The presence of a soft π-system in the allyl group, a hard N-donor in the piperazine ring, and a hydroxyl group capable of hydrogen bonding or coordination, offers multiple points of interaction with a metal center. This structural complexity suggests its potential utility in a range of catalytic transformations. The piperazine core is a privileged structure in medicinal chemistry, and its derivatives are increasingly explored in catalysis due to their versatile binding possibilities with metal ions[1][2][3]. This document provides a detailed guide to the potential applications of this compound as a ligand, with a focus on palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, the following protocols and discussions are grounded in established principles of coordination chemistry and catalysis of structurally related systems.
Physicochemical Properties of the Ligand
A thorough understanding of the ligand's properties is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | - |
| Molecular Weight | 170.25 g/mol | - |
| Appearance | Clear, colorless to pale yellow oily liquid | [4] |
| Boiling Point | Not specified | - |
| Density | Not specified | - |
| Solubility | Soluble in common organic solvents | Inferred |
Proposed Catalytic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of ligand is critical for the efficiency and scope of this reaction. Nitrogen-containing ligands, particularly those with additional functionalities, can stabilize the palladium catalyst and modulate its reactivity. The N-allyl and N-hydroxyethyl groups of this compound can potentially influence the electronic and steric environment of the palladium center, impacting the catalytic cycle.
Rationale for Ligand Selection
The piperazine nitrogen atoms can coordinate to the palladium center, forming a stable complex. The allyl group, a soft donor, can also interact with the palladium, potentially influencing the reductive elimination step. Furthermore, the hydroxyl group could participate in hydrogen bonding with the substrate or base, thereby affecting the reaction kinetics. The overall structure suggests that it could act as a bidentate or even tridentate ligand, depending on the reaction conditions and the metal's coordination sphere.
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for a typical Suzuki-Miyaura cross-coupling reaction using a custom ligand like this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol describes a representative procedure for the Suzuki-Miyaura cross-coupling reaction. Note: This is a hypothetical protocol and should be optimized for specific substrates and conditions.
Materials
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure
-
Catalyst Preparation (In-situ):
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).
-
Add this compound (3.4 mg, 0.02 mmol, 2 mol%).
-
Add 2 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 15 minutes to allow for complex formation. The solution may change color, indicating coordination.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).
-
In a separate vial, dissolve K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv) in 1 mL of deionized water.
-
Add the aqueous K₂CO₃ solution to the reaction flask.
-
Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of ethyl acetate and 10 mL of water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired biaryl product.
-
Mechanistic Considerations: The Role of the Ligand
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve oxidative addition, transmetalation, and reductive elimination. The this compound ligand is proposed to influence these steps as follows:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The electron-donating piperazine nitrogens can increase the electron density on the palladium(0) center, facilitating the oxidative addition of the aryl halide.
-
Transmetalation: The base activates the boronic acid, forming a boronate species. The ligand's steric bulk and the potential for hydrogen bonding from the hydroxyl group can influence the rate of this step.
-
Reductive Elimination: This is the product-forming step. The electronic properties of the ligand are crucial here. The allyl group's π-system could potentially stabilize the transition state, promoting the formation of the C-C bond and regenerating the active Pd(0) catalyst.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or poor quality reagents. | Ensure anhydrous and anaerobic conditions. Increase reaction temperature or try a different palladium precursor. Vary the Pd:ligand ratio (e.g., 1:1, 1:4). |
| Formation of side products | Homocoupling of the boronic acid or decomposition of the catalyst. | Use a different base or solvent system. Lower the reaction temperature and extend the reaction time. |
| Difficulty in product isolation | Emulsion during work-up or co-elution during chromatography. | Add brine to break emulsions. Optimize the solvent system for chromatography. |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for homogeneous catalysis. Its multifunctional nature provides a rich platform for tuning the reactivity and selectivity of metal catalysts. The protocols and insights provided herein, though based on analogous systems, offer a solid starting point for researchers to explore the catalytic potential of this versatile molecule. Further studies are warranted to fully elucidate its coordination chemistry and catalytic activity in a broader range of transformations, such as Heck, Sonogashira, and asymmetric reactions.
References
- Kant, R., & Maji, S. (2020).
- Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- Semantic Scholar. (2020). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
- ResearchGate. (2020). Recent advances in synthesis of piperazine based ligands, metal complexes and their applications.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving 1-Allyl-4-(2-hydroxyethyl)-piperazine
Introduction: The Versatility of a Bifunctional Building Block
1-Allyl-4-(2-hydroxyethyl)-piperazine is a heterocycle of significant interest to researchers in medicinal chemistry and drug development. Its structure is distinguished by three key functional groups: a tertiary amine within the piperazine ring, a terminal allyl group, and a primary hydroxyl group. This unique combination of reactive sites makes it a versatile scaffold for the synthesis of a diverse array of more complex molecules. The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and bioavailability to drug candidates.[1][2][3][4] The strategic placement of the allyl and hydroxyethyl substituents opens avenues for a wide range of chemical transformations, allowing for the systematic exploration of chemical space in the pursuit of novel therapeutic agents.
This guide provides detailed application notes and protocols for key reactions involving this compound, focusing on the independent reactivity of its functional groups. The protocols provided are designed to be robust starting points for research and development, with an emphasis on the underlying chemical principles and the rationale for the selected experimental conditions.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.
| Property | Value | Reference |
| CAS Number | 27612-67-5 | [5] |
| Molecular Formula | C₉H₁₈N₂O | [5] |
| Molecular Weight | 170.26 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [6] |
Safety Precautions
As with any chemical reagent, appropriate safety measures must be taken when handling this compound. It is classified as an irritant.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Section 1: Reactions at the Hydroxyl Group
The primary hydroxyl group of this compound is a versatile handle for introducing a variety of functionalities through esterification and etherification reactions.
Esterification: Synthesis of 2-(4-Allylpiperazin-1-yl)ethyl acetate
Esterification of the primary alcohol provides a straightforward method for introducing an acyl group. This can be useful for modifying the polarity and metabolic stability of a molecule. Acetic anhydride is a common and effective reagent for this transformation.
Causality of Experimental Choices:
-
Acetic Anhydride as Acylating Agent: Acetic anhydride is a readily available, inexpensive, and highly reactive acylating agent. The reaction is typically clean, and the acetic acid byproduct is easily removed during workup.
-
Triethylamine as Base: Triethylamine acts as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product. It also serves as a catalyst.
-
Dichloromethane as Solvent: Dichloromethane (DCM) is a good solvent for both the starting material and the reagents and is relatively unreactive under these conditions. Its low boiling point facilitates easy removal post-reaction.
-
Room Temperature Reaction: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.
Experimental Protocol: Esterification
Caption: Workflow for the esterification of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of acetic anhydride.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Etherification: Synthesis of 1-Allyl-4-(2-(benzyloxy)ethyl)piperazine
Etherification of the hydroxyl group can be achieved via a Williamson ether synthesis. This reaction is valuable for introducing a stable, lipophilic group, such as a benzyl ether, which can also serve as a protecting group that can be removed under reductive conditions.
Causality of Experimental Choices:
-
Sodium Hydride as Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide. The hydrogen gas byproduct evolves from the reaction, driving it to completion.
-
Benzyl Bromide as Electrophile: Benzyl bromide is a reactive electrophile that readily undergoes Sₙ2 displacement by the alkoxide.
-
Tetrahydrofuran as Solvent: Anhydrous tetrahydrofuran (THF) is a suitable polar aprotic solvent for this reaction, as it dissolves the reactants and does not interfere with the strong base.
-
Inert Atmosphere: The use of a strong base like NaH necessitates an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
Experimental Protocol: Etherification
Caption: Workflow for the etherification of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH in anhydrous THF under an inert atmosphere at 0 °C, add a solution of this compound in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Reactions of the Allyl Group
The terminal alkene of the allyl group is a gateway to a variety of transformations, including dihydroxylation and olefin metathesis, which can be used to introduce further complexity and functionality.
Dihydroxylation: Synthesis of 3-(4-(2-Hydroxyethyl)piperazin-1-yl)propane-1,2-diol
syn-Dihydroxylation of the allyl group can be achieved using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant. This reaction introduces two adjacent hydroxyl groups with syn stereochemistry, significantly increasing the polarity and providing new sites for further functionalization.
Causality of Experimental Choices:
-
Osmium Tetroxide as Catalyst: Osmium tetroxide is a highly effective and stereospecific catalyst for syn-dihydroxylation, proceeding through a [3+2] cycloaddition mechanism.[8][9]
-
N-Methylmorpholine N-oxide (NMO) as Co-oxidant: Due to the high cost and toxicity of osmium tetroxide, it is used in catalytic amounts. NMO is a common and effective co-oxidant that regenerates the active Os(VIII) species from the Os(VI) intermediate.[8]
-
Acetone/Water Solvent System: A mixture of acetone and water is typically used to solubilize both the organic substrate and the inorganic reagents.
-
Sodium Sulfite for Quenching: A reducing agent such as sodium sulfite is used to quench the reaction and reduce any remaining osmate esters.
Experimental Protocol: Dihydroxylation
Caption: Workflow for the dihydroxylation of this compound.
Materials:
-
This compound (1.0 eq)
-
N-Methylmorpholine N-oxide (NMO) (1.5 eq)
-
Osmium Tetroxide (OsO₄), 4% solution in water (0.02 eq)
-
Acetone
-
Water
-
Sodium Sulfite (Na₂SO₃)
-
Celite
-
Ethyl Acetate
Procedure:
-
Dissolve this compound in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add NMO and stir until dissolved.
-
Add the catalytic amount of osmium tetroxide solution. The reaction mixture will likely turn dark.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol, which may be a solid, by recrystallization or by column chromatography on silica gel.
Olefin Cross-Metathesis: Synthesis of (E)-Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)but-2-enoate
Olefin cross-metathesis is a powerful carbon-carbon bond-forming reaction that allows for the "swapping" of alkene partners.[10] By reacting the allyl group with an α,β-unsaturated ester like ethyl acrylate in the presence of a Grubbs catalyst, a new, more functionalized alkene can be synthesized.
Causality of Experimental Choices:
-
Grubbs Second-Generation Catalyst: The second-generation Grubbs catalyst is chosen for its higher activity and broader functional group tolerance compared to the first-generation catalyst.[11][12] This is important given the presence of the tertiary amine and hydroxyl group in the substrate, which could potentially coordinate to the metal center.
-
Ethyl Acrylate as Metathesis Partner: Ethyl acrylate is an electron-poor alkene, and its cross-metathesis with terminal olefins is a well-established transformation. An excess is often used to favor the cross-metathesis product over self-metathesis of the starting material.
-
Dichloromethane as Solvent: DCM is a common solvent for metathesis reactions.
-
Reflux Conditions: Heating is often required to drive the reaction to completion, especially with less reactive alkenes.
-
Inert Atmosphere: Ruthenium-based metathesis catalysts are sensitive to air, so the reaction should be performed under an inert atmosphere.
Experimental Protocol: Cross-Metathesis
Caption: Workflow for the cross-metathesis of this compound.
Materials:
-
This compound (1.0 eq)
-
Ethyl Acrylate (2.0 eq)
-
Grubbs Second-Generation Catalyst (0.02-0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound and ethyl acrylate in anhydrous DCM.
-
Add the Grubbs second-generation catalyst.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. The distinct reactivity of its hydroxyl and allyl groups, coupled with the established importance of the piperazine scaffold, provides a rich platform for chemical exploration. The protocols outlined in this guide offer robust starting points for the functionalization of this molecule, enabling researchers to efficiently generate libraries of novel compounds for biological screening. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- 1-Acetyl-4- (2-hydroxyethyl) Piperazine. (URL not available)
- This compound - CymitQuimica. (URL not available)
- Application Notes and Protocols for Dihydroxylation Reactions Using Osmium Tetroxide - Benchchem. (URL not available)
- Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. J. Am. Chem. Soc., 146, 31114-31123.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29, 03723 (2024).
- Chemistry LibreTexts. (2019). 12.
- Cross Metathesis - Organic Chemistry Portal. (URL not available)
- This compound | 27612-67-5 - ChemicalBook. (URL not available)
- Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis - Benchchem. (URL not available)
- Cross metathesis-mediated synthesis of hydroxamic acid deriv
- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. (URL not available)
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central. (URL not available)
- Grubbs c
- Olefin Metathesis, Grubbs Reaction - Organic Chemistry Portal. (URL not available)
- Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - NIH. (URL not available)
- Ring-closing met
- OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry. (URL not available)
- Vicinal SYn Dihydroxylation with Osmium Tetroxide - Chemistry LibreTexts. (URL not available)
- Acrylate Metathesis via the Second-Generation Grubbs Catalyst: Unexpected Pathways Enabled by a PCy3-Generated Enolate - ResearchG
- Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure. (URL not available)
- US4338443A - Synthesis of N-(2-hydroxyethyl)
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central. (URL not available)
- 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem. (URL: [Link])
- Ring-closing met
- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009, M607 (2009).
- Piperazine synthesis - Organic Chemistry Portal. (URL not available)
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL not available)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])
- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester - MDPI. (URL: [Link])
- WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl)
- Solvent effects in the reaction between piperazine and benzyl bromide - ResearchG
- Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed. (URL: [Link])
- Estragole | C10H12O | CID 8815 - PubChem - NIH. (URL: [Link])
- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchG
- Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands - PubMed. (URL: [Link])
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cross Metathesis [organic-chemistry.org]
- 11. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 12. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
Protocols for the In Vitro Biological Activity Screening of 1-Allyl-4-(2-hydroxyethyl)-piperazine
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, tiered framework for the initial in vitro biological characterization of the novel compound, 1-Allyl-4-(2-hydroxyethyl)-piperazine (AHEP). The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Given the functional groups present on AHEP, a systematic evaluation of its potential therapeutic properties is warranted. This guide details a logical workflow, beginning with a foundational cytotoxicity assessment to establish a safe therapeutic window, followed by specific protocols to investigate its antimicrobial and anti-inflammatory potential. Each protocol is presented with detailed, step-by-step instructions, an explanation of the underlying scientific principles, and guidelines for data interpretation, empowering researchers to conduct robust and reproducible evaluations.
Introduction: The Scientific Rationale
The piperazine ring is a six-membered heterocycle that serves as a cornerstone in modern drug discovery due to its unique physicochemical properties.[2] Its presence can confer favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[2] Consequently, piperazine derivatives have been successfully developed into therapeutic agents targeting a wide array of diseases.[1][3]
This compound (AHEP) is a functionalized piperazine derivative. While specific biological data for AHEP is scarce, its structural components suggest several avenues for investigation. The core piperazine structure is frequently associated with antimicrobial and anticancer activities.[4][5][6] Therefore, a logical first step is to profile AHEP against a panel of relevant cell lines and microbial strains.
This application note outlines a three-tiered screening cascade:
-
Tier 1: Foundational Cytotoxicity Screening. This is a critical initial step to determine the concentration-dependent effects of AHEP on cell viability. The data generated informs the concentration ranges for all subsequent biological assays and provides a preliminary indication of any potential anticancer activity.[7]
-
Tier 2: Antimicrobial Activity Profiling. Based on the prevalence of antimicrobial properties in piperazine derivatives, this tier assesses AHEP's ability to inhibit the growth of or kill pathogenic bacteria and fungi.[4][8]
-
Tier 3: Anti-inflammatory Potential Assessment. Chronic inflammation underlies numerous diseases. This tier investigates AHEP's capacity to modulate key inflammatory pathways in a cellular model of inflammation.[9][10]
The following protocols are designed to be self-validating through the inclusion of appropriate positive, negative, and vehicle controls, ensuring the generation of trustworthy and interpretable data.
Compound Profile and Handling
Prior to initiating any biological testing, it is crucial to understand the physicochemical properties of the test compound.
Table 1: Physicochemical Properties of this compound (AHEP)
| Property | Value | Source |
| CAS Number | 27612-67-5 | [11][12] |
| Molecular Formula | C₉H₁₈N₂O | [11] |
| Molecular Weight | 170.26 g/mol | [11] |
| Purity | ≥98.0% | [11] |
Preparation of Stock Solutions
Causality: For most in vitro assays, AHEP must be dissolved in a solvent that is miscible with cell culture media but has minimal biological activity itself. Dimethyl sulfoxide (DMSO) is the most common choice.[7] It is critical to prepare a high-concentration stock solution that can be diluted to final working concentrations, ensuring the final DMSO concentration in the assay remains non-toxic to the cells (typically ≤0.5%, ideally ≤0.1%).[10]
Protocol:
-
Accurately weigh a known amount of AHEP powder.
-
Dissolve the powder in high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Experimental Screening Workflow
A systematic, tiered approach is essential for an efficient and logical characterization of a novel compound. The workflow below begins with the most fundamental assay (cytotoxicity) before proceeding to more specific biological questions.
Caption: General workflow for the biological activity assessment of AHEP.
Tier 1 Protocol: Cytotoxicity Assessment by MTT Assay
Principle: The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability.[13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]
Materials
-
Selected mammalian cell lines (e.g., HEK293 for general toxicity; A549, MCF-7 for anticancer screening)
-
96-well flat-bottom sterile tissue culture plates
-
AHEP stock solution (in DMSO)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Experimental Protocol (Adherent Cells)
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of AHEP in complete culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the various concentrations of AHEP.
-
Controls: Include wells for:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.
-
Positive Control (Optional): A known cytotoxic drug (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[13]
Data Analysis and Presentation
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of AHEP required to inhibit cell growth by 50%.[7]
Table 2: Example Data Summary for Cytotoxicity Screening
| Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| HEK293 | 48 | >100 |
| A549 (Lung Cancer) | 48 | 25.4 |
| MCF-7 (Breast Cancer) | 48 | 42.1 |
Tier 2 Protocols: Antimicrobial Activity
Principle: The initial screening for antimicrobial activity is performed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[14] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, can be determined to differentiate between bacteriostatic and bactericidal effects.[14]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Sterile 96-well U-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
AHEP stock solution
-
Standard antibiotic/antifungal (e.g., Gentamicin, Fluconazole) as a positive control
-
Spectrophotometer or McFarland standards
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial/fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.[8]
-
Compound Dilution:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the AHEP stock solution (prepared at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.[14]
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well.
-
Controls:
-
Growth Control: Wells with broth and inoculum only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
Positive Control: A separate row with a standard antibiotic/antifungal.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of AHEP in which no visible growth (turbidity) is observed.[14]
Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[14]
-
Plating: Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[14]
Table 3: Example Data Summary for Antimicrobial Screening
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | Gram-positive | 16 | 32 |
| E. coli | Gram-negative | 64 | >128 |
| C. albicans | Fungus | 32 | 128 |
Tier 3 Protocol: Anti-inflammatory Activity (Nitric Oxide Assay)
Principle: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key pro-inflammatory mediator. Its production can be indirectly measured by quantifying nitrite (a stable breakdown product) in the cell culture supernatant using the Griess reagent.[9][10] A reduction in nitrite levels indicates potential anti-inflammatory activity.
Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.
Materials
-
RAW 264.7 macrophage cell line
-
96-well flat-bottom sterile tissue culture plates
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
AHEP stock solution
-
Griess Reagent System (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[10]
-
Sodium Nitrite (NaNO₂) standard solution
-
Microplate reader (absorbance at 540 nm)
Experimental Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with non-toxic concentrations of AHEP (determined from the Tier 1 assay) for 1-2 hours.[10]
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Controls:
-
Negative Control: Cells with medium only (no LPS, no AHEP).
-
Vehicle Control: Cells treated with vehicle (DMSO) and LPS.
-
Positive Control: Cells treated with a known inhibitor (e.g., Dexamethasone) and LPS.
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B, mix, and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.
Data Analysis and Presentation
-
Calculate the nitrite concentration in each sample using the NaNO₂ standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control:
-
% Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in Vehicle Control)] x 100
-
Table 4: Example Data Summary for Anti-inflammatory Screening
| AHEP Conc. (µM) | Nitrite (µM) | % Inhibition of NO Production |
| 0 (LPS only) | 45.2 | 0% |
| 1 | 40.1 | 11.3% |
| 10 | 22.5 | 50.2% |
| 50 | 8.9 | 80.3% |
Conclusion
This application note provides a validated, multi-tiered strategy for the initial biological screening of this compound. By following these detailed protocols, researchers can generate robust and reproducible data on the compound's cytotoxic, antimicrobial, and anti-inflammatory properties. The results from these assays will form a critical foundation for any further investigation, including mechanism-of-action studies and potential preclinical development.
References
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- ScienceDirect (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ScienceDirect Topics. [Link]
- Patel, R. P., et al. (2011).
- López-Muñoz, F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
- Manjunatha, K., et al. (2016). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]
- Creative Biolabs (2024). Cytotoxicity Assay Protocol & Troubleshooting.
- International Journal of Creative Research Thoughts (2022). In-Vitro Assays to Investigate Anti-Inflammatory Activity of Herbal Extracts. IJCRT.org. [Link]
- Mondal, S., et al. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PubMed Central. [Link]
- Rajesha, G., et al. (2019). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. [Link]
- Abdel-Wahab, B. F., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
- Çelik, İ., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed Central. [Link]
- protocols.io (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
- Zielińska, A., et al. (2021).
Sources
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcmas.com [ijcmas.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | 27612-67-5 [amp.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Synthon: Application Notes and Protocols for 1-Allyl-4-(2-hydroxyethyl)-piperazine in Heterocyclic Compound Synthesis
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in a vast array of biologically active molecules.[1] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and bioavailability, to drug candidates.[2] Within the diverse family of piperazine derivatives, 1-Allyl-4-(2-hydroxyethyl)-piperazine emerges as a particularly versatile and powerful synthon for the construction of complex heterocyclic frameworks.
This bifunctional molecule, possessing both a nucleophilic secondary amine (within the piperazine ring), a reactive allyl group, and a primary hydroxyl group, offers multiple points for chemical modification. This unique combination of reactive sites allows for the strategic and often sequential introduction of diversity, enabling the synthesis of a wide range of novel heterocyclic compounds with potential therapeutic applications. These applications span from antipsychotics to agents targeting the central nervous system.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer mechanistic insights to empower the rational design of novel synthetic routes.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value |
| CAS Number | 27612-67-5 |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol [5] |
| Appearance | Liquid |
| Boiling Point | Not explicitly available, but related N-(2-hydroxyethyl)piperazine boils at 246 °C.[2] |
| Storage | Store at 2-8°C[6] |
Safety Profile: While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data for the closely related N-(2-hydroxyethyl)piperazine indicates that it is a skin and eye irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategies: Harnessing the Reactivity of Allyl and Hydroxyethyl Moieties
The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The piperazine nitrogen allows for standard N-alkylation and N-arylation reactions, while the allyl and hydroxyethyl groups open the door to a variety of powerful cyclization strategies for the construction of novel heterocyclic rings.
I. N-Alkylation and N-Arylation: Expanding the Core Scaffold
The secondary amine of the piperazine ring is a readily accessible nucleophile, making N-alkylation and N-arylation fundamental transformations for elaborating the core structure. These reactions are crucial for introducing substituents that can modulate the biological activity and physicochemical properties of the final molecule.[2]
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of a piperazine derivative, which can be adapted for this compound.
Diagram: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, substituted alkyl chlorides)
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., acetonitrile, DMF, or ethanol)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the base (1.5-2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
II. Intramolecular Cyclizations: Forging New Heterocyclic Rings
The true synthetic power of this compound is realized in its ability to undergo intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic systems. These reactions leverage the reactivity of the allyl and hydroxyethyl groups.
A. Aza-Prins Cyclization: Constructing Piperidine-Fused Heterocycles
The aza-Prins cyclization is a powerful carbon-carbon bond-forming reaction that involves the cyclization of a homoallylic amine onto an oxocarbenium ion, typically generated in situ from an aldehyde or ketone.[3][5] This strategy can be employed to construct novel piperidine-fused heterocyclic systems from derivatives of this compound.
Diagram: Aza-Prins Cyclization Mechanism
Caption: Plausible mechanistic pathway for the aza-Prins cyclization.
Protocol 2: Aza-Prins Cyclization for the Synthesis of a Fused Piperidine System (Hypothetical Protocol based on established principles)
Materials:
-
N-Substituted derivative of this compound (prepared via Protocol 1)
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Lewis acid catalyst (e.g., FeCl₃, InCl₃) or Brønsted acid (e.g., HCl)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-substituted this compound derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis or Brønsted acid catalyst (0.1-1.0 eq).
-
Add the aldehyde (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and partition between water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired fused heterocyclic product.
B. Ring-Closing Metathesis (RCM): Construction of Unsaturated Macrocycles and Fused Rings
Ring-closing metathesis is a powerful and widely used reaction for the formation of cyclic olefins.[7][8] By introducing a second double bond into a derivative of this compound, RCM can be employed to synthesize novel unsaturated heterocyclic systems, including macrocycles and fused rings.
Diagram: Ring-Closing Metathesis Strategy
Caption: General strategy for synthesizing cyclic heterocycles via RCM.
Protocol 3: Synthesis of a Diene Precursor and Subsequent RCM (Hypothetical Protocol based on established principles)
Part A: Synthesis of the Diene Precursor
-
Protect the hydroxyl group of this compound using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) ether).
-
Perform an N-alkenylation reaction on the protected intermediate with an appropriate alkenyl halide (e.g., allyl bromide) following a procedure similar to Protocol 1.
-
Deprotect the hydroxyl group to yield the diene precursor.
Part B: Ring-Closing Metathesis
-
Dissolve the diene precursor in an anhydrous, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench the catalyst by adding a suitable reagent (e.g., ethyl vinyl ether).
-
Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain the desired cyclic olefin.
Conclusion: A Gateway to Novel Heterocyclic Architectures
This compound is a highly valuable and versatile building block in the synthesis of complex heterocyclic compounds. Its unique combination of a piperazine core with reactive allyl and hydroxyethyl functionalities provides a rich platform for a multitude of synthetic transformations. By leveraging both classical and modern synthetic methodologies, such as N-functionalization, aza-Prins cyclization, and ring-closing metathesis, researchers can access a diverse array of novel heterocyclic scaffolds. The protocols and strategies outlined in these application notes serve as a guide for the creative and efficient utilization of this powerful synthon in the ongoing quest for new therapeutic agents and functional molecules.
References
- RSC Publishing. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. [Link]
- PubMed. Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). [Link]
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]
- PubMed. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. [Link]
- PubMed. Ring-closing metathesis of allylsilanes as a flexible strategy toward cyclic terpenes. short syntheses of teucladiol, isoteucladiol, poitediol, and dactylol and an attempted synthesis of caryophyllene. [Link]
- MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- PubMed.
- ResearchGate.
- PrepChem.com. Synthesis of 2-(2-hydroxyethyl)piperazine. [Link]
- PrepChem.com. Synthesis of 1-(2-pyrimidinyl)piperazine. [Link]
- Google Patents. Synthesis of N-(2-hydroxyethyl)piperazine.
- PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]
- PMC - NIH. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. [Link]
- PubMed. Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. [Link]
- MDPI.
Sources
- 1. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts [organic-chemistry.org]
- 7. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ring-closing metathesis of allylsilanes as a flexible strategy toward cyclic terpenes. short syntheses of teucladiol, isoteucladiol, poitediol, and dactylol and an attempted synthesis of caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Allyl-4-(2-hydroxyethyl)-piperazine in Materials Science
Introduction: Unlocking the Potential of a Bifunctional Monomer
1-Allyl-4-(2-hydroxyethyl)-piperazine is a versatile heterocyclic compound poised for significant contributions to the field of materials science. Its unique molecular architecture, featuring a reactive allyl group, a primary hydroxyl moiety, and a tertiary amine-rich piperazine core, offers a trifecta of functionalities. This enables its participation in a diverse range of polymerization and modification reactions, making it a valuable building block for the synthesis of advanced functional polymers.
The allyl group provides a pathway for free-radical polymerization or thiol-ene click reactions, allowing for its incorporation into polymer backbones or for surface grafting.[1][2] The hydroxyl group is a classic reactive site for the formation of polyurethanes and polyesters.[3][4] The piperazine ring itself can act as a curing agent for epoxy resins or be integrated into polymer structures to enhance thermal stability and other material properties.[5][6]
This guide provides an in-depth exploration of the potential applications of this compound in materials science. It is designed for researchers, scientists, and professionals in drug development and materials engineering, offering both theoretical insights and practical, step-by-step protocols for its use in creating novel materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 27612-67-5 | [7][8] |
| Molecular Formula | C₉H₁₈N₂O | [8] |
| Molecular Weight | 170.25 g/mol | [8] |
| Appearance | Liquid | Inferred |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in common organic solvents | Inferred |
Application I: Synthesis of Functional Polyacrylates via Free-Radical Polymerization
The presence of the allyl group allows this compound to act as a comonomer in free-radical polymerization reactions. While allyl monomers can be less reactive than vinyl monomers like acrylates, their incorporation can introduce valuable functionality into the final polymer.[9][10] In this application, we copolymerize it with a standard acrylic monomer, methyl methacrylate, to create a functional polymer bearing pendant piperazine and hydroxyl groups. These functional groups can then be used for post-polymerization modification, such as quaternization to create antimicrobial surfaces or for grafting other molecules.
Protocol 1: Free-Radical Copolymerization of this compound and Methyl Methacrylate (MMA)
Objective: To synthesize a random copolymer of methyl methacrylate and this compound.
Materials:
-
This compound
-
Methyl methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of nitrogen.
-
Reagent Addition:
-
Add methyl methacrylate (e.g., 5.0 g, 50 mmol) to the flask.
-
Add this compound (e.g., 0.85 g, 5 mmol) to the flask. The molar ratio of MMA to the allyl monomer can be varied to control the degree of functionalization.
-
Add AIBN (e.g., 0.082 g, 0.5 mmol) as the radical initiator.
-
Add 50 mL of anhydrous toluene to dissolve the monomers and initiator.
-
-
Degassing: The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is backfilled with nitrogen and immersed in a preheated oil bath at 70°C. The reaction is allowed to proceed for 24 hours with continuous stirring.
-
Precipitation and Purification:
-
After 24 hours, the flask is cooled to room temperature.
-
The viscous polymer solution is slowly poured into a beaker containing 500 mL of cold methanol with vigorous stirring. The copolymer will precipitate as a white solid.
-
The precipitate is collected by filtration and washed with fresh methanol.
-
The purified polymer is dried in a vacuum oven at 40°C overnight.
-
-
Characterization: The resulting copolymer can be characterized by ¹H NMR to confirm the incorporation of both monomers, and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
Diagram: Polymerization Workflow
Caption: Synthesis of an allyl-functionalized polyurethane.
Application III: Curing Agent for Epoxy Resins
The piperazine moiety, with its two nitrogen atoms, can act as a curing agent for epoxy resins. The tertiary amines in this compound can catalyze the anionic polymerization of epoxy groups. Furthermore, the hydroxyl group can also react with epoxy rings. This dual reactivity, combined with the presence of the allyl group for potential post-curing modifications, makes it an interesting candidate for developing specialized epoxy thermosets.
Protocol 3: Curing of a Bisphenol A Epoxy Resin
Objective: To use this compound as a curing agent for a standard epoxy resin and evaluate the properties of the cured material.
Materials:
-
This compound
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Silicone mold
-
Vacuum oven
-
Mechanical stirrer
Procedure:
-
Formulation:
-
Determine the desired stoichiometric ratio. The amine hydrogen equivalent weight (AHEW) of the piperazine derivative needs to be considered. For catalytic curing, the amount will be much lower. As a starting point, a non-stoichiometric ratio can be explored, for example, 10 parts of the piperazine derivative per 100 parts of epoxy resin by weight.
-
-
Mixing:
-
Preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.
-
Add the calculated amount of this compound to the warm epoxy resin.
-
Mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the mixture into a preheated silicone mold.
-
Cure the resin in an oven following a staged curing cycle, for example: 2 hours at 80°C, followed by 2 hours at 120°C. The optimal curing schedule should be determined experimentally.
-
-
Post-Curing and Characterization:
-
After the curing cycle, allow the mold to cool slowly to room temperature to avoid thermal stress.
-
Demold the cured epoxy thermoset.
-
The properties of the cured material, such as glass transition temperature (Tg) via DSC, mechanical strength, and thermal stability via TGA, can be evaluated.
-
Application IV: Surface Modification of Materials
The allyl group of this compound is well-suited for grafting onto surfaces via techniques like thiol-ene "click" chemistry. This allows for the covalent attachment of the molecule to various substrates, thereby modifying their surface properties. For instance, grafting onto a thiol-functionalized surface can introduce hydrophilicity, basicity, and reactive hydroxyl groups for further functionalization. [11]
Protocol 4: Surface Modification of a Thiol-Functionalized Substrate
Objective: To graft this compound onto a thiol-functionalized surface.
Materials:
-
A substrate with surface thiol groups (e.g., a glass slide functionalized with (3-mercaptopropyl)trimethoxysilane)
-
This compound
-
A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
Anhydrous ethanol
-
UV lamp (365 nm)
-
Nitrogen-purged glovebox or reaction chamber
Procedure:
-
Preparation of the Grafting Solution:
-
In a clean vial, prepare a solution of this compound (e.g., 100 mM) and DMPA (e.g., 10 mM) in anhydrous ethanol.
-
-
Surface Reaction:
-
Place the thiol-functionalized substrate in a petri dish inside a nitrogen-purged chamber.
-
Cover the substrate with the grafting solution.
-
Expose the substrate to UV light (365 nm) for 30-60 minutes. The UV light will initiate the thiol-ene reaction between the surface thiol groups and the allyl group of the piperazine derivative.
-
-
Washing and Drying:
-
After irradiation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any unreacted molecules.
-
Dry the modified substrate under a stream of nitrogen.
-
-
Characterization: The success of the surface modification can be confirmed by techniques such as contact angle measurements (to assess changes in wettability), X-ray photoelectron spectroscopy (XPS) to detect the presence of nitrogen, and atomic force microscopy (AFM) to observe changes in surface morphology.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the creation of a wide array of functional materials. Its unique combination of reactive groups opens up possibilities in diverse areas of materials science, from the synthesis of functional polymers and high-performance polyurethanes to the development of advanced epoxy resins and the tailored modification of surfaces. The protocols outlined in this guide serve as a starting point for researchers to explore the potential of this molecule and to develop novel materials with customized properties for a range of applications. Further research into the polymerization kinetics, structure-property relationships of the resulting materials, and exploration of its use in biomedical applications, such as drug delivery systems or antimicrobial coatings, will undoubtedly expand its utility in the future.
References
- Adani Pharmachem Private Limited. Piperazine & Derivatives. [URL: https://www.adanipharmachem.
- Gantrade. Polymer Applications of Allyl Alcohol. [URL: https://gantrade.
- Haque, S., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Polymers, 13(16), 2746. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399981/]
- Gama, N., et al. (2023). Polyurethane and Its Composites: Synthesis to Application. ACS Symposium Series. [URL: https://pubs.acs.org/doi/10.1021/bk-2023-1447.ch001]
- Kabanov, V. A., et al. (1985). Polymerisation of Allyl Compounds. Russian Chemical Reviews, 54(3), 282. [URL: https://www.researchgate.
- Wang, Y., et al. (2022). Combustion Inhibition Ability of Piperazine Phosphoramide Derivatives and Titanium Carbide on Epoxy Resin. Fuller, Nanotubes and Carbon Nanostructures, 30(10), 1085-1094. [URL: https://www.tandfonline.com/doi/full/10.1080/1536383X.2022.2047809]
- Schwartz, N. (1981). Co-curing agents for epoxy resins. U.S. Patent 4,268,656. [URL: https://patents.google.
- Zejc, A., et al. (1976). Piperazine derivatives of dimethylxanthines. IV. Reaction of beta,gamma-epoxypropyldimethylxanthines with piperazines. Polish Journal of Pharmacology and Pharmacy, 28(4), 369-374. [URL: https://pubmed.ncbi.nlm.nih.gov/10560/]
- BOC Sciences. Allyl Monomers - Polymer. [URL: https://polymer.bocsci.com/products/allyl-monomers.html]
- Zhang, L., et al. (2013). Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. Advanced Materials Research, 781-784, 303-306. [URL: https://www.scientific.net/AMR.781-784.303]
- Wang, Y. (2022). Piperazine epoxy resin curing agent and preparation method thereof. Chinese Patent CN114163390A. [URL: https://patents.google.
- de la Torre, F., et al. (2023). From vinyl to allyl: how a single-carbon difference alters glass surface architecture, reactivity and function. Journal of Materials Chemistry B. [URL: https://www.researchgate.net/publication/374005001_From_vinyl_to_allyl_how_a_single-carbon_difference_alters_glass_surface_architecture_reactivity_and_function]
- Besecker, C., et al. (2021). Hydroxyethylated Coal Extract as Polyols for Two-Component Polyurethane Coatings. ACS Applied Polymer Materials, 3(10), 5123-5132. [URL: https://www.researchgate.
- Prociak, A., et al. (2021). A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. Processes, 9(11), 1929. [URL: https://www.mdpi.com/2227-9717/9/11/1929]
- Li, S., et al. (2014). Radical graft functional modification of cellulose with allyl monomers: Chemistry and structure characterization. Cellulose, 21(4), 2325-2336. [URL: https://www.researchgate.
- Des Ligneris, A. (2011). New tris(hydroxyethyl) isocyanurate compounds useful as flame retardant and a crosslinking agent in polyurethane foam/elastomer, and for manufacturing molded articles. French Patent FR2951719A1. [URL: https://patents.google.
- Gama, N., et al. (2021). Introduction to Polyurethane Chemistry. ACS Symposium Series. [URL: https://pubs.acs.org/doi/10.1021/bk-2021-1383.ch001]
- Mamedov, B. A., et al. (2019). SURFACE MODIFICATIONS OF ALLYL CHLORIDE ON A CHROMIUM-SILICATE CATALYST. CyberLeninka. [URL: https://cyberleninka.
- Haque, S., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. [URL: https://www.mdpi.com/2073-4360/13/16/2746]
- Chattopadhyay, S., et al. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecular Chemistry and Physics, 214(15), 1736-1744. [URL: https://www.researchgate.net/publication/249320216_Synthesis_of_Azetidinium-Functionalized_Polymers_Using_a_Piperazine_Based_Coupler]
- Mei, H., et al. (2023). Synthesis, Characterization and Applications of Functional Polymeric Materials. MDPI. [URL: https://www.mdpi.
- Prinzi, R. (2017). Chimica Industriale Synthesis of functional polymers by flow processes. AMS Tesi di Laurea. [URL: https://tesi.cab.unipd.it/56230/1/Roberta_Prinzi.pdf]
- MDPI. Functional Polymeric Materials: Synthesis, Characterization and Applications. [URL: https://www.mdpi.
- ChemicalBook. This compound | 27612-67-5. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5746335_EN.htm]
- Mozetič, M. (2019). Surface Modification to Improve Properties of Materials. Materials, 12(3), 441. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384814/]
- Sigma-Aldrich. This compound | 27612-67-5. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9abbc68f]
Sources
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Scientific.Net [scientific.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adanipharma.net [adanipharma.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | 27612-67-5 [amp.chemicalbook.com]
- 8. This compound | 27612-67-5 [sigmaaldrich.com]
- 9. gantrade.com [gantrade.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
cell-based assays for "1-Allyl-4-(2-hydroxyethyl)-piperazine" derivatives
An In-Depth Guide to the Cellular Characterization of 1-Allyl-4-(2-hydroxyethyl)-piperazine Derivatives
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities. The "this compound" framework presents a versatile starting point for synthesizing novel derivatives with potential applications in oncology and other disease areas. This guide provides a comprehensive, strategy-driven approach for the cell-based characterization of these novel chemical entities. We move beyond simple protocols to explain the causal logic behind the experimental workflow, from initial cytotoxicity screening to the elucidation of specific mechanisms of action, such as apoptosis induction, cell cycle arrest, and potential target engagement. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical evaluation cascade for this promising class of compounds.
An Integrated Strategy for Cellular Characterization
A systematic, tiered approach is essential for efficiently characterizing a library of new chemical derivatives. This strategy, often termed a "screening cascade," prioritizes assays to first identify active compounds and then to progressively build a deeper understanding of their biological effects. Our proposed workflow begins with broad assessments of cell viability and progresses to highly specific mechanistic and target-oriented assays. This ensures that resources are focused on the most promising candidates.
The general experimental workflow involves an initial broad screening for cytotoxicity to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values.[1] Compounds exhibiting significant activity are then subjected to secondary assays to dissect the mechanism of cell death and to analyze effects on cell cycle progression.[1] Further investigation can explore potential molecular targets, such as protein kinases or G-protein coupled receptors (GPCRs), which are common targets for piperazine-containing molecules.[2][3][4]
Primary Screening: Assessing General Cytotoxicity
The initial goal is to determine whether the synthesized derivatives have a measurable impact on cell viability or proliferation. Tetrazolium reduction assays are the gold standard for this purpose due to their reliability, scalability, and cost-effectiveness.
Principle of the Assay: These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[5] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce a tetrazolium salt to a colored formazan product.[6] The quantity of formazan is directly proportional to the number of metabolically active, viable cells.[7]
Protocol 2.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method where the yellow, water-soluble MTT is reduced to a purple, insoluble formazan.[5]
Materials:
-
Cell Line of Interest: (e.g., MCF-7 breast cancer, A549 lung cancer) cultured in complete medium.
-
96-well flat-bottom plates.
-
Piperazine Derivatives: Stock solutions in DMSO.
-
MTT Solution: 5 mg/mL in sterile PBS, filtered and protected from light.[6]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[1]
-
Microplate Reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "medium only" blank.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]
Protocol 2.2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is an alternative where the formazan product is water-soluble, simplifying the protocol by eliminating the formazan solubilization step.[5]
Key Differences from MTT Protocol:
-
The XTT reagent is typically supplied with an electron coupling reagent (e.g., PMS), which must be mixed immediately before use according to the manufacturer's instructions.[5]
-
After the compound incubation period, 50 µL of the freshly prepared XTT labeling mixture is added directly to the wells.[5]
-
The plate is incubated for 2-4 hours at 37°C until the color develops.
-
Absorbance is read directly at ~450 nm (with a reference wavelength of ~660 nm) without any aspiration or solubilization steps.[8]
| Derivative ID | Cell Line | IC50 (µM) after 48h |
| AHP-001 | MCF-7 | 5.2 |
| AHP-002 | MCF-7 | 15.8 |
| AHP-003 | MCF-7 | > 100 |
| AHP-001 | A549 | 8.9 |
| AHP-002 | A549 | 22.1 |
| Doxorubicin | MCF-7 | 0.8 |
Mechanistic Elucidation: How Do the Compounds Elicit a Response?
Compounds that demonstrate significant cytotoxicity are advanced to mechanistic studies to understand the mode of cell death and their effects on cell proliferation.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[4] Key early events include the externalization of phosphatidylserine (PS) on the outer cell membrane and the activation of executioner caspases (like Caspase-3 and -7).[9]
Protocol 3.1.1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V binds to exposed PS in early apoptotic cells, while PI is a DNA dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[1][10]
Materials:
-
Treated and Control Cells: Harvested from culture.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit: Contains Annexin V, Propidium Iodide (PI), and a 1X Binding Buffer.[1]
-
Cold PBS.
-
Flow Cytometer.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Treat cells with the piperazine derivative at relevant concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS.[1]
-
Resuspension: Resuspend the cells in 100-200 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[1]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[1] The results will quadrant the population:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Cell Cycle Perturbation
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is a robust method to quantify the percentage of cells in each phase (G0/G1, S, and G2/M) based on their DNA content.[11][12]
Principle of the Assay: PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[11][12] Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase (synthesis) have an intermediate amount. Ethanol fixation is used to permeabilize the cells, allowing PI to enter and stain the nuclear DNA.[11] Crucially, RNase treatment is required because PI also binds to RNA, which would otherwise interfere with accurate DNA content measurement.[11][12]
Protocol 3.2.1: Cell Cycle Analysis by PI Staining and Flow Cytometry
Materials:
-
Treated and Control Cells.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% Ethanol. [13]
-
PI/RNase A Staining Solution: (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A).[12]
-
Flow Cytometer.
Step-by-Step Methodology:
-
Cell Harvesting: Harvest approximately 1x10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[13]
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[13]
-
Incubation: Incubate on ice for at least 30 minutes or store at -20°C for longer periods.[13]
-
Rehydration: Centrifuge the fixed cells (e.g., 850 x g for 5 minutes) and carefully decant the ethanol. Wash the pellet with 5 mL of PBS to rehydrate the cells.[13]
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[13]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13] Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.[13]
Investigating Potential Molecular Targets
If mechanistic studies suggest an on-target effect (e.g., a specific cell cycle block), the next logical step is to investigate potential molecular targets. The broad chemical space of piperazine derivatives implicates them in the modulation of key signaling families.
Cell-Based Kinase Activity Assays
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[2] Cell-based kinase assays measure the phosphorylation of a known substrate within the cell, providing a direct readout of a specific kinase's activity following compound treatment.[14]
General Protocol Outline:
-
Cell Treatment: Culture cells (which may overexpress a specific kinase-of-interest or a reporter construct) and treat with various concentrations of the piperazine derivative.
-
Cell Lysis: After incubation, lyse the cells to release their contents.
-
Phosphorylation Detection: Use a detection method, such as a sandwich ELISA or TR-FRET, with a specific antibody that recognizes the phosphorylated form of the kinase's substrate.[14][15]
-
Quantification: The signal generated is proportional to the amount of substrate phosphorylation, and thus to the kinase's activity. A decrease in signal indicates inhibition by the compound.
Cell-Based GPCR Signaling Assays
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets.[16][17] Upon activation, they trigger downstream signaling cascades, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²+).[3][16]
General Protocol Outline:
-
Assay Choice: Select an assay based on the GPCR's known signaling pathway (e.g., a cAMP assay for Gαs or Gαi coupled receptors; a calcium flux assay for Gαq coupled receptors).[16]
-
Cell Culture: Use a cell line stably expressing the GPCR of interest and often a biosensor (e.g., a luciferase that responds to cAMP levels).[3]
-
Compound Addition: Add the piperazine derivatives to the cells.
-
Signal Detection: Measure the output in real-time or at an endpoint using a plate reader. For example, a luminescent signal from a cAMP biosensor or a fluorescent signal from a calcium-sensitive dye.[3]
Advanced Phenotypic Profiling with High-Content Screening (HCS)
High-Content Screening (HCS) integrates automated microscopy with sophisticated image analysis software to extract quantitative, multiparametric data from individual cells.[18][19] This technology-driven approach allows for a much deeper, more nuanced understanding of a compound's effects beyond a single endpoint like cell viability.[18][20]
Applications for Piperazine Derivatives:
-
Mechanism of Action: By using fluorescent probes for different organelles (nucleus, mitochondria, cytoskeleton), HCS can reveal compound-induced changes in cell morphology, nuclear condensation (an apoptosis marker), mitochondrial membrane potential, and protein translocation (e.g., the movement of a transcription factor from the cytoplasm to the nucleus).[20][21]
-
Toxicity Assessment: HCS can identify adverse effects on cellular health at sub-lethal concentrations, providing an early assessment of a compound's safety profile.[18]
-
Target Validation: HCS can be used to confirm the engagement of a hypothesized molecular target by observing the downstream cellular consequences.[18]
Conclusion
The comprehensive characterization of novel "this compound" derivatives requires a multi-faceted and logical progression of cell-based assays. By starting with broad cytotoxicity screens and moving through detailed mechanistic studies of apoptosis and cell cycle arrest, researchers can efficiently identify promising lead compounds. Further investigation into specific molecular targets like kinases or GPCRs, coupled with advanced phenotypic profiling via High-Content Screening, provides the in-depth biological understanding necessary to advance these compounds in the drug discovery pipeline.
References
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.
- High content screening as a screening tool in drug discovery. PubMed.
- High-content screening in drug discovery. Select Science.
- High Content Screening.
- High-Content Screening | HCS | Drug Discovery | Whole Cells. Celtarys Research.
- Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with CDK12-IN-7. Benchchem.
- High Content Screening (HCS). Ichor Life Sciences.
- Application Notes and Protocols for Cell-Based GPCR Function Assays. Benchchem.
- MTT assay protocol. Abcam.
- Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
- Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
- Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. Benchchem.
- Protocol for Cell Viability Assays. BroadPharm.
- Assaying cell cycle st
- Cell Cycle Tutorial Contents. Flow Cytometry Core Facility.
- Protocol IncuCyte® Apoptosis Assay. University of Bergen.
- Spotlight: Cell-based kinase assay form
- Apoptosis Protocols. Thermo Fisher Scientific - RU.
- How Does a Biochemical Kinase Assay Work? BellBrook Labs.
- Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.
- Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
- Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Elabscience.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
- Cell-based Assays for GPCR Activity. Biocompare.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
- Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
- Concentration-response (cell death) curves of the tested piperazine...
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. caymanchem.com [caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
- 19. ichorlifesciences.com [ichorlifesciences.com]
- 20. High content screening as a screening tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High Content Screening - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols for the Large-Scale Synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No: 27612-67-5), a key intermediate in the development of various active pharmaceutical ingredients (APIs). The protocol details a robust and scalable N-alkylation strategy starting from 1-(2-hydroxyethyl)piperazine. Emphasis is placed on process control to ensure high selectivity for the desired mono-allylated product, minimizing the formation of di-substituted byproducts. This guide includes a detailed step-by-step protocol, process safety analysis, purification methods, and characterization data, designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction and Scientific Rationale
This compound is a substituted piperazine derivative of significant interest in medicinal chemistry.[1] The molecule's bifunctional nature, featuring a reactive tertiary amine and a primary alcohol, makes it a versatile scaffold for building more complex molecular architectures. The piperazine core is a well-established "privileged scaffold," known for imparting favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability in drug candidates.[1][2] The allyl group provides a reactive handle for further synthetic transformations, including palladium-catalyzed cross-coupling reactions or metathesis.
The most direct and industrially viable route to this compound is the selective N-alkylation of 1-(2-hydroxyethyl)piperazine. This precursor is readily available and possesses two nitrogen atoms of differing reactivity; however, the secondary amine is significantly more nucleophilic and available for alkylation. The primary challenge in this synthesis, particularly at scale, is controlling the reaction to prevent di-alkylation, where the newly formed tertiary amine is further alkylated by the allyl halide to form a quaternary ammonium salt. This guide outlines a protocol optimized to favor mono-alkylation through stoichiometric control, controlled reagent addition, and appropriate selection of a non-nucleophilic base.
Synthetic Strategy and Mechanism
The core of this protocol is a nucleophilic substitution reaction (SN2) where the secondary amine of 1-(2-hydroxyethyl)piperazine acts as the nucleophile, attacking the electrophilic methylene carbon of an allyl halide (e.g., allyl bromide).
Reaction Scheme
Caption: Synthesis of this compound via N-alkylation.
An inorganic base, such as potassium carbonate, is employed as a scavenger for the hydrobromic acid (HBr) generated during the reaction. This is critical for two reasons:
-
It prevents the protonation of the starting piperazine, which would render it non-nucleophilic.
-
It drives the reaction to completion according to Le Châtelier's principle.
Using a large excess of the starting piperazine is a common laboratory technique to favor mono-substitution, but it is not economical on a large scale.[3][4] Therefore, this protocol relies on the slow, controlled addition of the alkylating agent to maintain its low concentration relative to the starting amine, thereby statistically favoring the reaction with the more abundant and more nucleophilic secondary amine over the product's tertiary amine.
Detailed Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. Adjustments may be required based on specific equipment and process safety management protocols.
Materials and Equipment
| Material/Equipment | Specification | Supplier Example |
| Reagents | ||
| 1-(2-Hydroxyethyl)piperazine | ≥98% Purity (CAS: 103-76-4) | Acros Organics[5] |
| Allyl Bromide | ≥98% Purity (CAS: 106-95-6) | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered (CAS: 584-08-7) | Fisher Scientific |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Pharmco |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | J.T.Baker |
| Equipment | ||
| Reaction Vessel | 20 L Jacketed Glass Reactor | Chemglass |
| Mechanical Stirrer | Overhead Stirrer with PTFE Impeller | IKA |
| Addition Funnel | 2 L Graduated Dropping Funnel | Pyrex |
| Condenser | Allihn or Graham type | Kimble |
| Temperature Probe | Thermocouple with Readout | Omega |
| Filtration Apparatus | Büchner Funnel, Filter Flask (10 L) | CoorsTek |
| Rotary Evaporator | 20 L Capacity | Heidolph |
| Vacuum Distillation Setup | Short-path distillation head, appropriate flasks | Buchi |
Experimental Workflow Diagram
Caption: Overall workflow for the large-scale synthesis of the target compound.
Step-by-Step Procedure
-
Reactor Charging: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel, charge 1-(2-hydroxyethyl)piperazine (1.30 kg, 10.0 mol).
-
Add anhydrous ethanol (10 L) followed by powdered anhydrous potassium carbonate (1.52 kg, 11.0 mol).
-
Begin stirring to form a mobile slurry. Circulate coolant through the reactor jacket to bring the internal temperature to 15-20°C.
-
Reagent Addition: Charge the addition funnel with allyl bromide (1.21 kg, 10.0 mol).
-
Add the allyl bromide dropwise to the stirred slurry over a period of 3-4 hours. Monitor the internal temperature closely, ensuring it does not exceed 35°C. Use the jacket cooling to manage any exotherm.
-
Reaction: Once the addition is complete, adjust the bath temperature to maintain an internal temperature of 30-35°C. Let the reaction stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature (20-25°C).
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with additional ethanol (2 x 1 L).
-
Combine the filtrate and washes in a large flask suitable for a rotary evaporator.
-
Solvent Removal: Concentrate the solution under reduced pressure to remove the bulk of the ethanol.
-
Extraction: To the resulting residue, add deionized water (5 L) and ethyl acetate (5 L). Stir vigorously for 15 minutes, then transfer to a separatory funnel and allow the layers to separate.
-
Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 2 L).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear to pale yellow liquid. A typical yield is 75-85%.
Physicochemical and Process Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 27612-67-5 | [6] |
| Molecular Formula | C₉H₁₈N₂O | [7] |
| Molecular Weight | 170.25 g/mol | [7] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | ~246 °C (for 1-(2-Hydroxyethyl)piperazine, expected to be similar) | [1] |
| Density | ~1.06 g/mL (for 1-(2-Hydroxyethyl)piperazine) | [1] |
Table 2: Process Parameters and Controls
| Parameter | Setpoint/Range | Rationale |
| Stoichiometry (Allyl Bromide) | 1.0 equivalents | Minimizes cost and residual alkylating agent. |
| Stoichiometry (K₂CO₃) | 1.1 equivalents | Ensures complete acid scavenging without being excessively basic. |
| Addition Temperature | 15-35°C | Controls reaction exotherm and minimizes side reactions. |
| Reaction Temperature | 30-35°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting byproduct formation. |
| Addition Time | 3-4 hours | Critical for maintaining a low concentration of allyl bromide, thus ensuring high selectivity for mono-alkylation. |
| Distillation Vacuum | 1-10 mmHg | Allows for distillation at a lower temperature, preventing thermal degradation of the product. |
Process Safety and Hazard Analysis
All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, a lab coat, and chemically resistant gloves, is mandatory.
Table 3: Hazard and Safety Information for Key Reagents
| Reagent | GHS Pictograms | Key Hazards | Handling Precautions |
| 1-(2-Hydroxyethyl)piperazine | Corrosion, Irritant | Causes serious eye damage, skin irritation.[5][8][9] | Avoid contact with eyes and skin. Use in a well-ventilated area. |
| Allyl Bromide | Flammable, Skull and Crossbones, Health Hazard | Flammable liquid, toxic if swallowed or inhaled, causes severe skin burns and eye damage, lachrymator. | Handle only in a chemical fume hood. Keep away from heat and ignition sources. Ground all equipment. |
| Potassium Carbonate | Irritant | Causes skin and serious eye irritation. | Avoid generating dust. |
| Ethanol | Flammable | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. |
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
GC-MS: To determine purity and confirm the molecular weight.
-
FT-IR: To identify characteristic functional groups (O-H stretch, C-N stretch, C=C stretch of the allyl group).
-
Water Content (Karl Fischer): To ensure the product meets dryness specifications, which can be critical for subsequent reactions.
References
- Google Patents. Preparation method of 2-hydroxyethyl piperazine - CN102432565A.
- PrepChem.com. Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. [Link]
- ResearchGate. Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine. [Link]
- Google Patents. Synthesis of N-(2-hydroxyethyl)piperazine - US4338443A.
- Organic Chemistry Portal. Piperazine synthesis. [Link]
- PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]
- PubChem. Synthesis of N-(2-hydroxyethyl)
- National Institutes of Health.
- ResearchGate.
- ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 27612-67-5 [amp.chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Purification of 1-Allyl-4-(2-hydroxyethyl)-piperazine: A Detailed Guide for Researchers
This document provides a comprehensive guide to the purification of 1-Allyl-4-(2-hydroxyethyl)-piperazine (AHEP), a valuable intermediate in pharmaceutical synthesis. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity AHEP for their applications. This guide emphasizes the scientific rationale behind the chosen purification strategies, ensuring a robust and reproducible outcome.
Understanding the Physicochemical Landscape of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for the rational design of an effective purification strategy. While experimental data for this specific molecule is not extensively published, we can infer its properties from its structure and data from closely related analogs, primarily 1-(2-hydroxyethyl)piperazine.
Table 1: Physicochemical Properties of this compound and a Key Analog
| Property | This compound | 1-(2-Hydroxyethyl)piperazine (Analog) |
| CAS Number | 27612-67-5 | 103-76-4 |
| Molecular Formula | C₉H₁₈N₂O[1] | C₆H₁₄N₂O |
| Molecular Weight | 170.26 g/mol [1] | 130.19 g/mol |
| Boiling Point | 267.3 °C at 760 mmHg[1] | 246 °C (lit.)[2] |
| Melting Point | Not available | -38.5 °C[2] |
| Appearance | Likely a liquid or low-melting solid | Clear, colorless to pale yellow oily liquid[2] |
| Solubility | Inferred to be soluble in water and polar organic solvents | Miscible with water; slightly soluble in chloroform and methanol[2] |
The presence of the allyl group in AHEP is expected to slightly increase its molecular weight and boiling point compared to its non-allylated counterpart, which is consistent with the available data. The hydroxyl group and the piperazine nitrogen atoms confer a high degree of polarity to the molecule, suggesting good solubility in polar solvents.
Strategic Approaches to Purification
The choice of purification technique is dictated by the nature and quantity of impurities present in the crude product. The synthesis of AHEP, typically involving the allylation of 1-(2-hydroxyethyl)piperazine or the hydroxyethylation of 1-allylpiperazine, can lead to several potential impurities.
Common Impurities and Their Origin
-
Unreacted Starting Materials: Residual 1-(2-hydroxyethyl)piperazine or 1-allylpiperazine.
-
Over-alkylation Products: Formation of 1,4-bis(2-hydroxyethyl)piperazine if ethylene oxide is used in the synthesis.
-
Solvent Residues: Residual solvents from the reaction medium.
-
Colored Impurities: Often arise from side reactions or degradation of starting materials, resulting in a yellow or brownish hue.
Recommended Purification Protocols
Based on the anticipated properties of AHEP and its potential impurities, a multi-step purification strategy is recommended. This typically involves an initial workup followed by one or more chromatographic or distillation steps.
General Work-up Procedure
The initial work-up aims to remove the bulk of inorganic salts and highly polar impurities.
Protocol 1: Aqueous Work-up
-
Neutralization and Extraction:
-
To the reaction mixture, add a suitable base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.
-
Extract the aqueous layer with an appropriate organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a 10 g scale reaction). The choice of solvent should be guided by the solubility of the product and the ease of removal.
-
-
Washing:
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and some polar impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude AHEP.
-
Purification by Vacuum Distillation
Given the relatively high boiling point of AHEP (267.3 °C at atmospheric pressure)[1], vacuum distillation is the preferred method for purification on a larger scale. This technique allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a Vigreux or packed column. Ensure all glass joints are properly sealed with vacuum grease.
-
-
Distillation:
-
Place the crude AHEP in the distillation flask with a magnetic stir bar.
-
Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Slowly heat the distillation flask in an oil bath.
-
Collect the fractions that distill at a constant temperature. The boiling point under vacuum will be significantly lower than the atmospheric boiling point. A boiling point nomograph can be used to estimate the boiling point at reduced pressure.
-
-
Analysis:
-
Analyze the collected fractions for purity using Gas Chromatography (GC) or ¹H NMR.
-
Caption: Purification workflow for this compound.
Purification by Column Chromatography
For smaller scales or when impurities have boiling points very close to the product, column chromatography is an effective purification method. The basic nature of the piperazine ring requires special consideration to prevent peak tailing on silica gel.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent system. A common starting point for N-substituted piperazines is a mixture of dichloromethane and methanol.
-
Pack a glass column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve the crude AHEP in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).
-
Crucial Tip: To minimize peak tailing due to the basicity of the piperazine nitrogen, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Decolorization
If the purified product retains a yellow color, treatment with activated carbon can be employed.
Protocol 4: Activated Carbon Treatment
-
Treatment:
-
Dissolve the colored AHEP in a suitable solvent (e.g., ethanol or methanol).
-
Add a small amount of activated carbon (typically 1-2% w/w).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Filtration:
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the celite pad with fresh solvent to ensure complete recovery of the product.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate under reduced pressure.
-
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose |
| Gas Chromatography (GC) | To determine the percentage purity and identify volatile impurities. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and identify any structural isomers or impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| Karl Fischer Titration | To determine the water content. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product oils out during crystallization | High concentration of impurities, residual solvent, low melting point. | Purify further by column chromatography or vacuum distillation. Ensure all solvent is removed under high vacuum. |
| Significant peak tailing in chromatography | Interaction of the basic piperazine nitrogen with acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent. |
| Low recovery after purification | Product loss during transfers, adsorption on silica gel or activated carbon. | Minimize transfer steps. Use a minimal amount of adsorbent. Ensure complete elution from the column. |
| Persistent yellow color | Presence of oxidized impurities. | Perform activated carbon treatment (Protocol 4). |
By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently and efficiently purify this compound to a high degree of purity, suitable for demanding applications in drug discovery and development.
References
- Cas 103-76-4,N-(2-Hydroxyethyl)piperazine - LookChem. (n.d.).
Sources
Application Notes & Protocols: Leveraging 1-Allyl-4-(2-hydroxyethyl)-piperazine as a Versatile Trifunctional Linker in Targeted Drug Delivery Systems
Introduction
The efficacy of therapeutic agents is often limited by their inability to selectively accumulate at the site of action, leading to off-target side effects and reduced therapeutic windows. Targeted drug delivery systems (DDS) aim to overcome this challenge by enhancing the concentration of a drug in pathological tissues while minimizing exposure to healthy cells. The design of such systems relies heavily on the use of molecular linkers that can covalently connect a therapeutic payload to a targeting moiety or a nanoparticle carrier. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently integrated into drug molecules to improve their pharmacokinetic profiles, such as solubility and bioavailability.[1]
This guide introduces 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS: 27612-67-5), a versatile heterobifunctional linker poised for significant utility in the construction of advanced drug delivery systems. Its unique structure possesses three distinct points for chemical modification: a terminal allyl group , a primary hydroxyl group , and the piperazine core itself, which imparts favorable physicochemical properties. This document, intended for researchers, scientists, and drug development professionals, provides the scientific rationale, synthetic strategies, and detailed protocols for incorporating this linker into targeted therapeutic constructs.
Physicochemical Properties & Rationale for Use
The strategic value of this compound lies in the distinct reactivity of its functional groups, allowing for sequential and orthogonal conjugation schemes.
| Property | Value | Source |
| CAS Number | 27612-67-5 | [2][3] |
| Molecular Formula | C₉H₁₈N₂O | [2] |
| Molecular Weight | 170.26 g/mol | [2] |
| Boiling Point | 267.3°C at 760 mmHg | [4] |
| Density | 0.985 g/cm³ | [4] |
| Purity | Typically ≥98% | [2] |
Key Structural Features for Drug Delivery:
-
Piperazine Core : The two nitrogen atoms in the piperazine ring are weakly basic. This feature can be exploited to facilitate endosomal escape of the drug delivery construct through the "proton sponge" effect, improving intracellular delivery of the payload.[5] Furthermore, the piperazine moiety is known to enhance the permeability of molecules across epithelial cell layers.[6]
-
Hydroxyethyl Group (-CH₂CH₂OH) : This primary alcohol serves as a robust and conventional attachment point for drugs or targeting ligands containing carboxylic acids, activated esters, or isocyanates, typically forming stable ester or carbamate linkages.
-
Allyl Group (-CH₂CH=CH₂) : This functional group is a modern synthetic handle for highly efficient and bio-orthogonal "click chemistry" reactions, most notably the UV-initiated thiol-ene reaction. This allows for conjugation under mild, biocompatible conditions, which is ideal for sensitive biomolecules like peptides and antibodies.[7]
Caption: Functional domains of this compound.
Synthetic Strategies & Core Protocols
The trifunctional nature of the linker allows for a modular approach to building a targeted drug conjugate. A common strategy involves first attaching the drug via the hydroxyl group, followed by the conjugation of a targeting ligand to the allyl group.
Caption: Modular workflow for synthesizing a targeted drug conjugate.
Protocol 2.1: Esterification of a Carboxylic Acid-Containing Drug to the Linker
This protocol describes the coupling of a drug possessing a carboxylic acid to the hydroxyl group of the linker using carbodiimide chemistry.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used zero-length crosslinking system that activates carboxyl groups to form amine-reactive NHS esters. This method is efficient and generates a stable ester bond while producing a water-soluble urea byproduct that is easily removed.
Materials:
-
Carboxylic acid-containing drug (Drug-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP, optional catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the Drug-COOH (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution. Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4 hours to form the NHS-ester intermediate.
-
In a separate flask, dissolve this compound (1.1 eq) and DMAP (0.1 eq, if used) in anhydrous DMF.
-
Add the linker solution to the activated drug solution from step 3.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Drug-Ester-Linker-Allyl) by flash column chromatography on silica gel to yield the pure intermediate.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: Thiol-Ene 'Click' Conjugation of a Targeting Ligand
This protocol describes the attachment of a thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine) to the allyl group of the drug-linker intermediate.
Rationale: The thiol-ene reaction is a photoinitiated radical addition process that is highly efficient, proceeds rapidly under mild conditions, and is orthogonal to most biological functional groups.[7] This makes it exceptionally suitable for conjugating sensitive biomolecules without compromising their activity.
Materials:
-
Drug-Ester-Linker-Allyl intermediate (from Protocol 2.1)
-
Thiol-containing targeting ligand (Ligand-SH)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent system (e.g., Acetonitrile/Water mixture, 9:1)
-
Long-wave UV lamp (365 nm)
-
Inert gas (Argon or Nitrogen)
-
HPLC system for purification
Procedure:
-
Dissolve the Drug-Ester-Linker-Allyl intermediate (1.0 eq) and the Ligand-SH (1.1 eq) in the chosen solvent system in a quartz reaction vessel.
-
Add the photoinitiator DMPA (0.1 eq).
-
De-gas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the vessel and place it under a 365 nm UV lamp. Irradiate the mixture for 30-60 minutes at room temperature.
-
Monitor the reaction progress by LC-MS to confirm the formation of the final conjugate.
-
Once the reaction is complete, concentrate the solution to remove the organic solvent.
-
Purify the final targeted drug conjugate using preparative Reverse-Phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Characterize the final conjugate by MS to confirm the molecular weight.
Characterization of Drug Delivery Systems
Thorough characterization is critical to ensure the quality, stability, and efficacy of the final product. For molecular conjugates, spectroscopic methods are key. If the linker is used to functionalize a nanoparticle, additional analyses are required.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation of linker-drug intermediate. | Appearance of new signals corresponding to both the drug and linker moieties; shifts in protons adjacent to the new ester bond. |
| Mass Spectrometry (MS) | Molecular weight confirmation of intermediate and final conjugate. | Observed m/z value matches the calculated molecular weight of the synthesized product. |
| FT-IR Spectroscopy | Confirmation of functional group conversion. | Disappearance of the -OH stretch (linker) and appearance of a strong C=O stretch from the new ester bond. |
| Dynamic Light Scattering (DLS) | (For Nanoparticles) Measures particle size and polydispersity index (PDI). | Provides average hydrodynamic diameter and size distribution, crucial for predicting in vivo behavior.[8] |
| Zeta Potential | (For Nanoparticles) Measures surface charge. | Indicates colloidal stability and potential for interaction with cell membranes.[8] |
| Transmission Electron Microscopy (TEM) | (For Nanoparticles) Visualizes particle morphology and size. | Confirms particle shape (e.g., spherical) and provides direct visualization of the size distribution.[9] |
In Vitro Evaluation Protocols
After synthesis and characterization, the targeted DDS must be evaluated for biological activity and targeting efficiency.
Protocol 4.1: Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1] This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀) of the free drug versus the conjugated drug, providing insight into the conjugate's cytotoxic potential.
Materials:
-
Target cancer cell line (expressing the receptor for the targeting ligand) and a control cell line (lacking the receptor).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test articles: Free drug, Drug-Linker-Ligand conjugate, unconjugated linker (as a control).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader (570 nm).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test articles in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test articles at various concentrations. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine IC₅₀ values.
Protocol 4.2: Cellular Uptake Analysis via Fluorescence Microscopy
Rationale: To confirm that the targeting ligand is functional, cellular uptake of the conjugate can be visualized. This is often achieved by synthesizing an analogue where the drug is replaced with a fluorescent dye (e.g., FITC, Rhodamine).
Caption: Workflow for a cellular uptake study.
Discussion of Uptake Mechanisms: The internalization of drug delivery systems, particularly those based on nanoparticles, is a complex process governed by various endocytic pathways.[10] These include clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CvME), and macropinocytosis.[11] The piperazine core of the linker may influence the intracellular trafficking of the conjugate. Upon internalization into the acidic environment of the endosome (pH ~5-6), the nitrogen atoms of the piperazine ring can become protonated. This influx of protons, followed by a passive influx of chloride ions and water, can lead to osmotic swelling and eventual rupture of the endosome, releasing the therapeutic payload into the cytoplasm before it reaches the degradative lysosome.[5] This "proton sponge" effect is a highly desirable attribute for delivering sensitive drugs or genetic material.
Safety & Handling
This compound and its derivatives should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: May be harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.[4][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly versatile and synthetically accessible linker for the development of sophisticated drug delivery systems. Its trifunctional design enables the straightforward and modular assembly of drug-linker-ligand conjugates through a combination of traditional esterification and modern click chemistry. The inherent properties of the piperazine core offer the potential for enhanced solubility, permeability, and endosomal escape, making it an attractive building block for the next generation of targeted therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to harness the potential of this powerful molecular tool.
References
- Vertex AI Search. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC.
- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- OUCI. (n.d.). Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo.
- ResearchGate. (n.d.). Piperazine Heterocycles as Potential Anticancer Agents: A Review.
- NIH. (n.d.). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways.
- ResearchGate. (n.d.). Piperazine-containing anticancer agents having metal complexes.
- Benchchem. (n.d.). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
- (n.d.). Preparation and characterization of curcumin-piperine dual drug loaded nanoparticles.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Globe Thesis. (2024). Application Of Piperazine Derivatives Modified Polymer Carrier For Intracellular Protein Delivery.
- ACS Publications. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering.
- CymitQuimica. (n.d.). This compound.
- Angene Chemical. (2021). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound | 27612-67-5.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- VAST JOURNALS SYSTEM. (2022). Piperine-loaded chitosan nanoparticles: preparation and characterization. Vietnam Journal of Science and Technology.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
- NIH. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- MDPI. (n.d.). Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms.
- NIH. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC.
- Guidechem. (n.d.). This compound.
- NIH. (n.d.). The Unique Properties and Click Capacity of the Tetrazine Group Enable Tetrazine Allyl Acetate to Serve as a Versatile Bis-Thiol Bioconjugation and Functionalization Agent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 27612-67-5 [amp.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. globethesis.com [globethesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Unique Properties and Click Capacity of the Tetrazine Group Enable Tetrazine Allyl Acetate to Serve as a Versatile Bis-Thiol Bioconjugation and Functionalization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of curcumin-piperine dual drug loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine-loaded chitosan nanoparticles: preparation and characterization | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 10. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms [mdpi.com]
- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
Protocol for Kinetic Studies of 1-Allyl-4-(2-hydroxyethyl)-piperazine Reactions: A Guide to Mechanism and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-4-(2-hydroxyethyl)-piperazine is a versatile heterocyclic building block possessing multiple reactive sites, making it a valuable scaffold in medicinal chemistry and material science. Understanding the kinetics of its reactions is paramount for controlling selectivity, optimizing process conditions, and predicting the behavior of resulting molecules in biological systems. This guide provides a comprehensive framework for designing and executing kinetic studies on this molecule, focusing on common and synthetically important transformations. We delve into the rationale behind experimental design, present detailed, self-validating protocols for analytical monitoring, and offer insights into data interpretation. This document serves as a practical resource for researchers aiming to harness the full synthetic potential of this compound.
Introduction: The Significance of this compound
The piperazine ring is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its prevalence in a wide range of pharmacologically active compounds.[1][2][3] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms allows for extensive and diverse modifications, enabling medicinal chemists to fine-tune properties like potency, selectivity, and pharmacokinetics.[1][4][5][6] Piperazine derivatives have been successfully incorporated into treatments for numerous conditions, including neurological disorders, cardiovascular diseases, and infectious diseases.[3][4]
This compound (CAS: 27612-67-5) is a particularly interesting derivative due to its trifunctional nature. It features:
-
A nucleophilic secondary amine within the piperazine ring.
-
A tertiary amine, also within the ring.
-
A reactive allyl group, amenable to addition reactions.
-
A primary hydroxyl group, which can undergo esterification or etherification.
This multi-functionality allows for a diverse array of subsequent chemical transformations. However, it also presents a significant challenge in achieving regioselectivity. Kinetic analysis provides the quantitative data necessary to understand the relative reactivity of these functional groups under various conditions, which is crucial for developing selective synthetic protocols and for understanding potential metabolic pathways.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 27612-67-5[8][9] |
| Molecular Formula | C₉H₁₈N₂O[8][10] |
| Molecular Weight | 170.26 g/mol [8][10] |
| Appearance | Liquid |
| Purity | Typically ≥98%[8] |
Designing the Kinetic Study: Key Principles
A robust kinetic study is built upon a foundation of careful experimental design. The goal is to isolate the variable of interest—typically the concentration of reactants over time—while holding all other parameters constant.
Common Reactions and Mechanistic Considerations
The structure of this compound suggests several key reaction types for investigation:
-
N-Alkylation/N-Arylation: The reaction at the secondary amine is often the most facile. Kinetic studies can quantify its rate and help devise conditions to prevent di-alkylation or reaction at other sites. This is a cornerstone reaction for building molecular complexity from the piperazine scaffold.[11][12]
-
Thiol-Ene (Michael) Addition: The allyl group's double bond can react with nucleophiles like thiols. This is highly relevant for understanding potential interactions with biological thiols (e.g., cysteine residues in proteins) and for applications in polymer and material science.
-
Acylation/Esterification: The primary hydroxyl group can be acylated. Kinetic analysis can reveal the competition between N-acylation and O-acylation, guiding the choice of reagents and catalysts for selective transformations.
Workflow for Kinetic Analysis
A systematic approach ensures reproducible and reliable results. The general workflow involves careful preparation, precise reaction execution and monitoring, and rigorous data analysis.
Caption: General workflow for a kinetic study, from preparation to data interpretation.
Choosing the Right Analytical Technique
Monitoring the reaction progress requires a technique that can accurately quantify the concentration of reactants and/or products over time.
Rationale: The choice of technique is dictated by the physicochemical properties of the molecules involved. Since the parent piperazine lacks a strong UV chromophore, direct UV-Vis spectroscopy is often unsuitable.[13][14] Chromatographic methods are generally preferred for their ability to separate all components of a complex reaction mixture.
Table 2: Comparison of Analytical Techniques for Kinetic Monitoring
| Technique | Principle | Advantages | Disadvantages | Suitability for this System |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust, reproducible, widely available. | Requires a chromophore. May need derivatization for piperazine.[14][15][16] | Excellent , if product is UV-active or if derivatization is used. |
| LC-MS | Separation by chromatography, detection by mass. | Highly sensitive and specific, no chromophore needed.[17] | Higher cost and complexity. | Excellent , ideal for complex mixtures and low concentrations. |
| GC-FID/MS | Separation of volatile compounds, detection by flame ionization or mass. | High resolution for volatile compounds. | Requires analytes to be thermally stable and volatile; may need derivatization.[13][18] | Good , suitable if reactants/products are volatile. |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field. | Provides structural information, non-destructive, can monitor multiple species simultaneously.[19][20] | Lower sensitivity, higher cost, potential for peak overlap. | Very Good , for concentrated samples and mechanistic studies. |
| FT-IR/Raman | Vibrational spectroscopy. | Real-time, in-situ monitoring is possible without sampling.[21][22] | Difficult for quantitative analysis in complex mixtures, lower sensitivity. | Moderate , best for identifying functional group changes (e.g., C=C disappearance). |
Detailed Protocol: Kinetic Study of N-Alkylation via HPLC-UV
This protocol details the kinetic analysis of the N-alkylation of this compound with a UV-active electrophile, 4-nitrobenzyl bromide. This reaction is ideal for HPLC-UV monitoring due to the strong chromophore of the electrophile and the product.
Objective
To determine the pseudo-first-order rate constant for the reaction between this compound and 4-nitrobenzyl bromide under controlled conditions.
Materials and Instrumentation
-
Reagents: this compound (≥98%), 4-Nitrobenzyl bromide (≥98%), Acetonitrile (HPLC grade), Water (deionized, 18 MΩ·cm), an internal standard (e.g., caffeine), Triethylamine (≥99%).
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[15]
-
Equipment: Thermostatted reaction vessel (e.g., jacketed beaker connected to a water bath), magnetic stirrer, calibrated micropipettes, volumetric flasks, autosampler vials.
Experimental Procedure
Step 1: Preparation of Stock Solutions
-
Piperazine Stock (0.5 M): Accurately weigh 851.3 mg of this compound and dissolve in acetonitrile in a 10 mL volumetric flask.
-
Electrophile Stock (0.05 M): Accurately weigh 108.0 mg of 4-nitrobenzyl bromide and dissolve in acetonitrile in a 10 mL volumetric flask. Note: Prepare this solution fresh before use as it can degrade.
-
Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 50 mg of caffeine and dissolve in acetonitrile in a 50 mL volumetric flask.
Step 2: HPLC Method Development
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile is often effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[14]
-
Injection Volume: 10 µL.[14]
-
Detection: Monitor at a wavelength where the product and electrophile absorb strongly but other components do not (e.g., 270 nm for the nitroaromatic group).
-
Validation: Before starting the kinetic run, inject solutions of the starting materials, internal standard, and an aliquot from a trial reaction to ensure adequate separation and resolution of all peaks.
Step 3: Reaction Setup and Execution
-
Rationale: The reaction will be run under pseudo-first-order conditions by using a large excess (at least 10-fold) of the piperazine. This simplifies the rate law, as the concentration of the piperazine will remain effectively constant, and the reaction rate will depend only on the concentration of the limiting reactant (4-nitrobenzyl bromide).
-
In a 50 mL jacketed reaction vessel thermostatted to 25.0 ± 0.1°C, add 18.0 mL of acetonitrile and a magnetic stir bar.
-
Add 2.0 mL of the 0.5 M piperazine stock solution (Final concentration = 0.05 M).
-
Allow the solution to equilibrate for at least 15 minutes.
-
To initiate the reaction (t=0), add 0.2 mL of the 0.05 M 4-nitrobenzyl bromide stock solution (Final concentration = 0.0005 M) and start the timer immediately.
-
Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately dispense the aliquot into an autosampler vial containing 850 µL of acetonitrile and 50 µL of the 1 mg/mL internal standard stock solution. The dilution effectively stops the reaction.
-
Self-Validation Check: The internal standard corrects for any minor variations in injection volume, enhancing the precision of the analysis.
-
Step 4: Sample Analysis by HPLC
-
Arrange the quenched samples in the autosampler.
-
Run the HPLC sequence using the validated method.
-
Record the peak areas for the reactant (4-nitrobenzyl bromide) and the internal standard at each time point.
Data Analysis and Interpretation
-
Calculate Response Factor: Create a calibration curve by preparing standards of 4-nitrobenzyl bromide at known concentrations, each containing the same concentration of the internal standard. Plot the ratio of (Peak Area of Analyte / Peak Area of IS) against the concentration of the analyte. The slope is the response factor.
-
Determine Concentration: For each time point, use the peak area ratio and the response factor to calculate the concentration of 4-nitrobenzyl bromide remaining.
-
Kinetic Plot: For a pseudo-first-order reaction, the integrated rate law is: ln[A]t = -kt + ln[A]₀ Where [A]t is the concentration of 4-nitrobenzyl bromide at time t, and k is the pseudo-first-order rate constant.
-
Plot ln[4-nitrobenzyl bromide] versus time (in seconds).
-
Determine Rate Constant: Perform a linear regression on the data points. The plot should be linear with a slope equal to -k. The rate constant k will have units of s⁻¹. A high coefficient of determination (R² > 0.98) validates the assumption of the reaction order.
Caption: Workflow for data analysis to determine the pseudo-first-order rate constant.
Conclusion
The systematic study of reaction kinetics for multifunctional molecules like this compound is indispensable for modern chemical synthesis and drug development. By employing robust analytical techniques such as HPLC and adhering to carefully designed experimental protocols, researchers can gain deep insights into reaction mechanisms, relative reactivity, and optimal process conditions. The framework presented here provides a validated starting point for quantifying the reactivity of this versatile building block, enabling the development of more efficient, selective, and predictable synthetic strategies.
References
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
- Rojas-Oviedo, I., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
- PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- PubMed. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
- PubMed Central. (2023). Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors.
- ResearchGate. (n.d.). reaction monitoring with Raman spectroscopy in 40 weight % DGA.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- ResearchGate. (n.d.). Experimental kinetic measurements with piperazine.
- Pharma Knowledge Forum. (2023). Method of analysis of Piperazine.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Fiveable. (n.d.). Spectroscopy of Amines.
- Scribd. (n.d.). Monitoring Reaction Mechanisms.
- PubMed. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis.
- Oregon State University. (n.d.). Spectroscopy of Amines.
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- OpenStax. (2023). Spectroscopy of Amines.
- Indo American Journal of Pharmaceutical Sciences. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- R&D Chemicals. (n.d.). This compound.
- PubMed. (2014). Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine.
- LookChem. (n.d.). Cas 103-76-4,N-(2-Hydroxyethyl)piperazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 27612-67-5 [amp.chemicalbook.com]
- 10. rdchemicals.com [rdchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 20. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine
Welcome to the technical support guide for the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, improve yields, and ensure high product purity.
The synthesis of this compound is a standard N-alkylation reaction. It involves the reaction of 1-(2-hydroxyethyl)piperazine with an allyl halide, typically allyl bromide, in the presence of a base. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product. The primary issues stem from the presence of two reactive nitrogen atoms in the piperazine precursor, which can lead to undesired side reactions.
This guide is structured to address these specific challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis of this compound.
Question 1: My yield is very low, or the reaction is not going to completion. What are the likely causes and how can I fix this?
Answer:
Low or incomplete conversion is a frequent issue that can often be traced back to suboptimal reaction conditions. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: N-alkylation reactions can be slow at room temperature. If thin-layer chromatography (TLC) analysis shows a significant amount of unreacted 1-(2-hydroxyethyl)piperazine, you may need to increase the reaction time or gently heat the mixture. A temperature of 50-80°C is often effective, but this should be optimized for your specific solvent and base combination.
-
Ineffective Base: The base plays a crucial role in neutralizing the hydrohalic acid (e.g., HBr) generated during the reaction.[1] If the acid is not scavenged, it will protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants sufficiently and be appropriate for the chosen reaction temperature.
-
Degradation of Alkylating Agent: Allyl bromide is reactive and can degrade over time, especially if exposed to moisture or light.
-
Solution: Use a fresh bottle of allyl bromide or purify older stock by distillation if necessary.
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Question 2: My final product is impure. I'm seeing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
Answer:
The most common byproduct in this synthesis is the di-alkylated species, 1,4-diallyl-piperazine , formed from the reaction of allyl bromide at both nitrogen atoms of a piperazine molecule. Another possibility, though less common with this specific substrate, is the formation of a quaternary ammonium salt from over-alkylation on the same nitrogen.[2][5]
The key to preventing these side reactions is to favor mono-alkylation. Here are the most effective strategies:
-
Control Stoichiometry: This is the most critical parameter. Using a molar excess of 1-(2-hydroxyethyl)piperazine relative to the allyl bromide ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.
-
Recommendation: Start with a molar ratio of at least 2:1 of 1-(2-hydroxyethyl)piperazine to allyl bromide. For challenging cases, this can be increased further.[3]
-
-
Slow Addition of the Alkylating Agent: Adding the allyl bromide dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) helps to maintain a very low concentration of the electrophile. This minimizes the chance of a second alkylation event occurring on the already-formed product.[1][2]
-
Use of Piperazine Salts (Advanced): In some piperazine alkylations, employing a mono-protonated salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2][3] This can be achieved by reacting piperazine with piperazine dihydrochloride to form the monohydrochloride in situ.[5][6]
| Strategy | Principle | Recommended Action |
| Stoichiometric Control | Increase the probability of allyl bromide reacting with the starting material. | Use a 2:1 to 4:1 molar excess of 1-(2-hydroxyethyl)piperazine to allyl bromide.[3] |
| Slow Addition | Maintain a low concentration of the alkylating agent to disfavor a second reaction. | Add allyl bromide dropwise via an addition funnel over 1-2 hours.[1] |
| Lower Temperature | Reduce the reaction rate to give the starting material more time to compete for the alkylating agent. | Run the reaction at room temperature or slightly below, compensating with a longer reaction time. |
Question 3: I'm having difficulty purifying my product. How can I effectively remove unreacted starting material and byproducts?
Answer:
Purification can be challenging due to the similar polarities of the starting material, product, and di-alkylated byproduct. A multi-step approach is often necessary.
-
Aqueous Work-up (Acid-Base Extraction): This is the first and most crucial step.
-
After the reaction is complete, filter off the inorganic base (e.g., K₂CO₃).
-
Evaporate the solvent.
-
Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with water or brine to remove any remaining inorganic salts and highly polar impurities.
-
To remove unreacted 1-(2-hydroxyethyl)piperazine, you can perform a dilute acid wash (e.g., 1M HCl). The more basic starting material will be protonated and move to the aqueous layer, while your product, being less basic, may remain in the organic layer. Caution: Your product can also be protonated, so this step requires careful pH control and testing on a small scale.
-
-
Column Chromatography: This is the most effective method for separating compounds with similar polarities.[5]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system is typically required. Start with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A common system is a gradient of 0% to 10% methanol in DCM. The less polar di-allyl byproduct will elute first, followed by your desired product, and finally the more polar starting material.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for large-scale synthesis, as mono- and di-alkylated piperazines often have different boiling points.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
A1: The reaction is a nucleophilic substitution (S_N2) where the secondary amine of 1-(2-hydroxyethyl)piperazine acts as a nucleophile, attacking the electrophilic carbon of allyl bromide. A base is required to neutralize the HBr byproduct.
Q2: What is the best choice for the alkylating agent, base, and solvent?
A2:
-
Alkylating Agent: Allyl bromide is the most common and effective choice due to the good leaving group ability of bromide. Allyl chloride can also be used but may require more forcing conditions.
-
Base: A non-nucleophilic inorganic base is ideal. Anhydrous potassium carbonate (K₂CO₃) is cost-effective and widely used. Cesium carbonate (Cs₂CO₃) is more reactive but also more expensive. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.[1][4]
-
Solvent: Aprotic polar solvents like acetonitrile (ACN), DMF, or acetone are preferred as they effectively solvate the reactants without interfering with the reaction.
Q3: How can I monitor the reaction's progress effectively?
A3: Thin-layer chromatography (TLC) is the best method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in DCM). Spot the reaction mixture alongside standards of your starting material and (if available) product. The reaction is complete when the starting material spot has disappeared.
Q4: What is a reliable, step-by-step protocol to start with?
A4: The following is a robust starting protocol that can be optimized.
Detailed Experimental Protocol
Caption: A standard experimental workflow for the synthesis.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-hydroxyethyl)piperazine (2.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of starting piperazine).
-
Reactant Addition: Cool the stirring suspension to 0°C using an ice bath. Add allyl bromide (1.0 eq) dropwise over 30 minutes using a syringe or addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (10% MeOH in DCM) until the 1-(2-hydroxyethyl)piperazine spot is no longer visible.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the potassium carbonate. Wash the filter cake with additional acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting crude oil in dichloromethane (DCM). Wash the organic layer twice with water and once with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in DCM to obtain the pure this compound.
References
[2] BenchChem. (n.d.). Optimizing reaction conditions for the N-alkylation of piperazine. Retrieved from [1] BenchChem. (n.d.). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. Retrieved from [7] ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link] [3] BenchChem. (n.d.). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Retrieved from [4] BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from [8] Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. Retrieved from [Link] [9] Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 7. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine synthesis [organic-chemistry.org]
Technical Support Center: Navigating the Challenges of N-alkylation of 4-(2-hydroxyethyl)-piperazine
Welcome to the technical support center for the N-alkylation of 4-(2-hydroxyethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies for this common yet challenging chemical transformation. The inherent bifunctionality of 4-(2-hydroxyethyl)-piperazine, possessing two reactive nitrogen centers and a hydroxyl group, presents a unique set of synthetic hurdles that this guide aims to address.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the N-alkylation of 4-(2-hydroxyethyl)-piperazine.
Q1: What are the primary challenges in the N-alkylation of 4-(2-hydroxyethyl)-piperazine?
The main challenges stem from the molecule's structure, which includes two secondary amine groups with similar reactivity. This often leads to a mixture of products, including the desired mono-alkylated product, the di-alkylated byproduct, and unreacted starting material.[1] The presence of the hydroxyl group can also lead to side reactions under certain conditions, although it is generally less reactive than the secondary amines.
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
Controlling selectivity is a key challenge. Several strategies can be employed to favor mono-alkylation:
-
Use of a Protecting Group: This is the most reliable method. A protecting group like tert-butoxycarbonyl (Boc) can be used to block one of the nitrogen atoms, directing the alkylation to the other. The protecting group can then be removed in a subsequent step.[1][2][3]
-
Control Stoichiometry: Using a large excess of 4-(2-hydroxyethyl)-piperazine relative to the alkylating agent statistically favors mono-alkylation.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile in the reaction mixture, reducing the likelihood of a second alkylation event.[3][4]
-
Use of Piperazine Salts: Employing a mono-protonated salt of the piperazine derivative can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3]
Q3: What are the recommended bases and solvents for this reaction?
The choice of base and solvent is crucial for the success of the reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[3] Triethylamine is also commonly used.[5] The base neutralizes the acid formed during the reaction, preventing the protonation and deactivation of the piperazine.
-
Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices.[3] It is crucial to use anhydrous solvents to prevent side reactions.[3]
Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?
The basic nature of the N-alkylated piperazine can lead to salt formation, making it soluble in the aqueous layer during extraction.[1] To recover the product, adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent.[2] This will ensure the product is in its free base form, which is more soluble in organic solvents.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product and byproducts.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used.[7]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the N-alkylation of 4-(2-hydroxyethyl)-piperazine.
Problem 1: High Percentage of Di-substituted Product
| Possible Cause | Solution |
| Excess Alkylating Agent | Carefully control the stoichiometry. Use a 1:1 ratio or a slight excess of the piperazine derivative.[2][4] |
| High Reaction Temperature | Lower the reaction temperature. This can decrease the rate of the second alkylation more significantly than the first.[4] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly over an extended period to maintain a low concentration.[3][4] |
| Strong Base | Consider using a milder base, such as sodium bicarbonate, to avoid deprotonating the mono-alkylated product, which would make it more nucleophilic.[4] |
Problem 2: Slow or Incomplete Reaction
| Possible Cause | Solution |
| Insufficiently Strong Base | Switch to a stronger base like potassium carbonate or cesium carbonate to effectively neutralize the acid formed.[3] |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved. Consider switching to a more polar solvent like DMF or using a co-solvent.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| Deactivated Alkylating Agent | Use a fresh or purified batch of the alkylating agent. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Solution |
| Similar Polarity of Products and Byproducts | Optimize column chromatography conditions. Experiment with different solvent systems and gradients. A common mobile phase is a mixture of methanol and dichloromethane.[2][6] |
| Presence of Quaternary Ammonium Salts | These water-soluble salts can complicate extractions. Perform thorough aqueous washes during the work-up to remove them.[2] |
| Product is Water-Soluble as a Salt | During work-up, basify the aqueous layer to a pH > 10 before extraction to convert the product to its free base form.[2] |
| Product Co-elutes with Starting Material | If the product and starting material have very similar polarities, consider derivatizing the unreacted starting material to alter its polarity before chromatography. |
Experimental Protocols
Protocol 1: Mono-N-alkylation using a Protecting Group (N-Boc-4-(2-hydroxyethyl)-piperazine)
This protocol offers a high degree of control and generally results in a cleaner reaction.
Step 1: Protection
-
Dissolve 4-(2-hydroxyethyl)-piperazine (1 eq.) in a suitable solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1 eq.) and a base such as triethylamine (1.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain N-Boc-4-(2-hydroxyethyl)-piperazine.
Step 2: Alkylation
-
Dissolve N-Boc-4-(2-hydroxyethyl)-piperazine (1 eq.) in an aprotic solvent like acetonitrile or DMF.[1]
-
Add a base such as potassium carbonate (1.5 eq.) and the alkylating agent (1.1 eq.).
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS.
-
Once complete, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.[1]
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Dissolve the purified N-alkylated, N'-Boc protected product in a suitable solvent (e.g., DCM or dioxane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[1]
-
Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture and perform an aqueous work-up, basifying the solution to isolate the free base of the final product.
Protocol 2: Mono-N-alkylation using Excess Piperazine (Stoichiometric Control)
This is a more direct, one-step method but may require more rigorous purification.[1]
-
In a reaction flask, dissolve a large excess of 4-(2-hydroxyethyl)-piperazine (5-10 equivalents) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Slowly add the alkylating agent (1 equivalent) to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water to remove the excess piperazine starting material.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
Visualizing the Process
Troubleshooting Workflow for Poor Mono-alkylation Selectivity
Caption: Troubleshooting decision tree for improving mono-alkylation selectivity.
General Reaction Scheme: Mono-alkylation vs. Di-alkylation
Caption: Competing pathways in the N-alkylation of 4-(2-hydroxyethyl)-piperazine.
References
- Maddau, L., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. The Journal of Organic Chemistry, 85(21), 14046–14057. [Link]
- Various authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
- Patel, D. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 455-461.
- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2596–2607. [Link]
- Hultquist, M. E. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Washington, DC: U.S.
- Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(3), 227-242. [Link]
- Saeed Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(1). [Link]
- Saeed Al-Neaimy, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(1). [Link]
- Dalene, M., & Skaug, V. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
- Maddela, J. B., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 450–455. [Link]
- Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 126(48), 15876–15885. [Link]
- Piccolini, R. J. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. U.S. Patent No. 4,338,443. Washington, DC: U.S.
- Wang, D., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11675–11686. [Link]
- Andersen, K. E., & Begtrup, M. (1995). A Simple Synthesis of N-Alkylpiperazines. Acta Chemica Scandinavica, 49, 647-650. [Link]
- Stead, D., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 134(34), 14180–14191. [Link]
- Siegel, H., et al. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. U.S. Patent No. 5,455,352. Washington, DC: U.S.
- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperazine.
- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. [Link]
- Dar, T. A., et al. (2016). An Efficient Synthesis of Aldohexose-Derived Piperidine Nitrones: Precursors of Piperidine Iminosugars. The Journal of Organic Chemistry, 81(17), 7584–7591. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine.
- Pan, X., et al. (2019). Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine. Polyurethane Industry, 34(2), 1-4. [Link]
Sources
Technical Support Center: Mono-Allylation of Piperazine Derivatives
Welcome to the Technical Support Center for the selective mono-allylation of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this crucial synthetic transformation. The piperazine scaffold is a privileged structure in medicinal chemistry, and mastering its selective functionalization is key to unlocking novel therapeutic agents.[1][2] This resource synthesizes established chemical principles with practical, field-proven insights to help you achieve clean, high-yield mono-allylation.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the mono-allylation of piperazine derivatives.
Q1: Why is achieving selective mono-allylation of piperazine so challenging?
A1: The primary challenge stems from the symmetrical nature of the piperazine ring, which contains two secondary amine groups of nearly identical reactivity.[3] This symmetry makes it difficult to functionalize only one nitrogen atom, often leading to a statistical mixture of unreacted piperazine, the desired mono-allylated product, and the undesired di-allylated byproduct.[3]
Q2: What are the primary strategies to control the selectivity of the allylation reaction?
A2: There are two main strategies to promote mono-allylation:
-
Stoichiometric Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the allylating agent statistically favors the reaction at an unsubstituted piperazine molecule.[3][4]
-
Use of Protecting Groups: Employing a mono-protected piperazine derivative, most commonly N-Boc-piperazine, physically blocks one nitrogen atom, forcing the allylation to occur exclusively at the unprotected site.[3][4][5] This is often the most reliable method for achieving high selectivity.[3][5]
Q3: My reaction is producing a high percentage of the di-allylated product. How can I minimize this?
A3: High levels of di-allylation are a common problem. To address this, consider the following:
-
Increase Piperazine Excess: If you are not using a protecting group, increase the excess of piperazine to 5-10 equivalents.[3][4]
-
Slow Addition of the Allylating Agent: Adding the allylating agent dropwise, preferably using a syringe pump, at a low temperature can help maintain a low concentration of the electrophile and reduce the rate of the second allylation.[3][4]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second allylation more significantly than the first, thus improving selectivity for the mono-allylated product.[6]
-
Switch to a Protecting Group Strategy: If di-allylation persists, using a mono-protected piperazine like N-Boc-piperazine is the most robust solution.[3][5]
Q4: I'm having difficulty purifying my mono-allylated piperazine derivative. What are the best practices?
A4: The basic nature of piperazine derivatives can complicate purification.[7]
-
Column Chromatography: When performing silica gel chromatography, the basic nitrogen atoms can interact strongly with the acidic silica, leading to peak tailing. To counteract this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent.[3]
-
Acid-Base Extraction: To remove excess unreacted piperazine, an acid-base extraction can be very effective. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute acid solution. This will protonate the more basic piperazine and pull it into the aqueous layer, leaving your desired mono-allylated product in the organic phase.[3]
-
Crystallization/Salt Formation: If your product is an oil or difficult to crystallize, consider converting it to a solid salt, such as a hydrochloride or diacetate salt, which often have better crystalline properties.[7][8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems in mono-allylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mono-Allylated Product | Significant Di-allylation: The mono-allylated product is reacting further to form the di-allylated byproduct. | Increase the excess of piperazine to 5-10 equivalents.[3][4] Add the allylating agent slowly at a reduced temperature.[4][6] Switch to a mono-protected piperazine (e.g., N-Boc-piperazine).[3][5] |
| Incomplete Reaction: The reaction has not gone to completion. | Increase the reaction time or temperature. Ensure the base used (e.g., K₂CO₃) is sufficiently strong and anhydrous.[9] Check for reagent degradation. | |
| Product Loss During Workup: The basic product may be partially soluble in the aqueous phase, especially if it forms a salt.[5] | During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free base form and soluble in the organic layer. Back-extract the aqueous layer with fresh organic solvent. | |
| Reaction is Very Slow or Stalls | Poor Reagent Solubility: Reagents may not be fully dissolved in the chosen solvent. | Switch to a more polar aprotic solvent like DMF or THF to improve solubility.[3] |
| Insufficiently Strong Base: The base may not be strong enough to facilitate the reaction. | Use a stronger base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), particularly for less reactive allylating agents.[9] | |
| Deactivated Allylating Agent: The allyl halide or other allylating agent may have degraded. | Use freshly opened or purified reagents. | |
| Difficulty Isolating the Product | Product is an Oil: The purified product does not solidify. | This can be due to residual solvent or impurities.[7] Ensure complete solvent removal under high vacuum.[7] Attempt to form a crystalline salt (e.g., hydrochloride) to induce solidification.[7] |
| Excess Piperazine is Hard to Remove: The large excess of piperazine co-elutes with the product or is difficult to separate. | Utilize acid-base extraction to wash away the more basic piperazine.[3] In some cases, piperazine can be removed by sublimation under reduced pressure.[3] | |
| Tailing on Silica Gel Column | The basic product is interacting with the acidic silica gel. |
Visualizing the Strategy: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in mono-allylation reactions when not using a protecting group.
Caption: Troubleshooting workflow for low mono-substitution yield.
Key Experimental Protocols
Here are detailed, step-by-step protocols for the two primary methods of achieving mono-allylation.
Protocol 1: Mono-allylation using Excess Piperazine (Stoichiometric Control)
This method is direct but may require more rigorous purification.[3]
-
Setup: In a round-bottom flask, dissolve piperazine (5-10 equivalents) in a suitable solvent such as acetonitrile or dichloromethane (DCM). Add a base, such as anhydrous potassium carbonate (2 equivalents).
-
Reagent Addition: Cool the stirred mixture to 0 °C in an ice bath. Slowly add the allylating agent (e.g., allyl bromide, 1 equivalent) dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Work-up: Upon completion, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.[3]
-
Purification: Purify the crude residue using column chromatography on silica gel (with 0.5% triethylamine in the eluent) or via acid-base extraction to isolate the mono-allylated product from the excess piperazine and any di-allylated byproduct.[3][6]
Protocol 2: Mono-allylation using N-Boc-piperazine (Protecting Group Strategy)
This is a highly reliable method for ensuring mono-selectivity.[3][5]
-
Setup: Dissolve N-Boc-piperazine (1.0 equivalent) in an aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). Add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Reagent Addition: Add the allylating agent (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Once complete, cool the reaction to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.[3]
-
Purification: Purify the crude product (N-allyl-N'-Boc-piperazine) by column chromatography on silica gel.[3]
-
Deprotection: To remove the Boc group, dissolve the purified intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-4 hours. Evaporate the solvent to yield the hydrochloride salt of the final mono-allylated piperazine.[3][10]
Alternative Methodologies: Palladium-Catalyzed Allylation
For certain substrates, palladium-catalyzed methods like the Tsuji-Trost reaction can be advantageous. This reaction involves the palladium-catalyzed substitution of a substrate containing a leaving group in an allylic position.[11]
Mechanism: The Tsuji-Trost Reaction
The reaction proceeds through a catalytic cycle involving a π-allylpalladium complex.
Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.[11][12][13]
This reaction is particularly useful for its mild conditions and functional group tolerance. The choice of phosphine ligands is crucial for achieving high reactivity and selectivity.[11]
Data Summary
The choice of strategy has a significant impact on the reaction outcome. The following table summarizes typical yields for the mono-alkylation of piperazine with benzyl bromide, illustrating the effectiveness of stoichiometric control versus a protecting group strategy.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Benzyl Bromide | 1.1 | None | 45 | 35 | [3] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [3] |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 | [3] |
References
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem.
- Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
- Technical Support Center: Synthesis of Piperazine Derivatives - Benchchem.
- Tsuji–Trost reaction - Wikipedia.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - NIH.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
- Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH.
- Tsuji–Trost N-Allylation with Allylic Acetates by Using a Cellulose–Palladium Catalyst - UNL Digital Commons.
- Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
- Tsuji-Trost Allylation - NROChemistry.
- Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives - Benchchem.
- Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI.
- Optimizing reaction conditions for the N-alkylation of piperazine - Benchchem.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
- DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Tsuji-Trost Reaction - Organic Chemistry Portal.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing.
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate.
- Tsuji-Trost Allylation - YouTube.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc - Benchchem.
- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- US2919275A - Purification of piperazine - Google Patents.
- What are some common causes of low reaction yields? : r/Chempros - Reddit.
- Opportunities and challenges for direct C–H functionalization of piperazines.
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- Opportunities and challenges for direct C-H functionalization of piperazines - PubMed.
- N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF - ResearchGate.
- Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF - ResearchGate.
- Technical Support Center: Synthesis of Substituted Piperazines - Benchchem.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 12. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 13. Tsuji-Trost Reaction [organic-chemistry.org]
Technisches Support-Center: Optimierung der Synthese von 1-Allyl-4-(2-hydroxyethyl)-piperazin
Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Optimierung der Reaktionsbedingungen für „1-Allyl-4-(2-hydroxyethyl)-piperazin“ zugeschnitten ist.
Willkommen im technischen Support-Center. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Synthese von 1-Allyl-4-(2-hydroxyethyl)-piperazin durchführen. Als Ihr leitender Anwendungswissenschaftler werde ich Sie durch die Feinheiten der Reaktionsoptimierung führen, häufige Herausforderungen angehen und umsetzbare Lösungen auf der Grundlage etablierter chemischer Prinzipien anbieten.
Übersicht: Die Syntheseherausforderung
Die gebräuchlichste und direkteste Methode zur Synthese von 1-Allyl-4-(2-hydroxyethyl)-piperazin ist die N-Alkylierung von 1-(2-Hydroxyethyl)-piperazin mit einem Allylhalogenid, typischerweise Allylbromid.[1] Obwohl diese Reaktion konzeptionell einfach ist, stellt sie eine klassische Herausforderung in der Piperazinchemie dar: die selektive Monoalkylierung gegenüber der Dialkylierung.[2][3] Das Piperazin-Ausgangsmaterial hat zwei reaktive Stickstoffatome, und das monoalkylierte Produkt ist oft noch nukleophil genug, um ein zweites Mal zu reagieren, was zu einem unerwünschten 1,4-dialkylierten Nebenprodukt führt.
Das Ziel dieses Leitfadens ist es, Ihnen die Werkzeuge an die Hand zu geben, um diese Nebenreaktion zu minimieren, die Ausbeute zu maximieren und eine robuste und reproduzierbare Synthese zu gewährleisten.
Allgemeines Reaktionsschema
Sources
purification challenges of "1-Allyl-4-(2-hydroxyethyl)-piperazine" and solutions
Welcome to the technical support center for the purification of 1-Allyl-4-(2-hydroxyethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this versatile building block.
Introduction
This compound is a valuable intermediate in pharmaceutical synthesis, often utilized for the introduction of a reactive allyl group and a hydrophilic hydroxyethyl moiety. Its purification, however, can present several challenges due to its physical properties and the nature of its synthesis. This guide will walk you through potential issues and provide robust, field-proven protocols to achieve high purity.
The primary synthetic route to this compound is the N-alkylation of 1-(2-hydroxyethyl)piperazine with an allyl halide (e.g., allyl bromide or chloride) in the presence of a base. While seemingly straightforward, this reaction can lead to a mixture of products and unreacted starting materials, necessitating effective purification strategies.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil and I'm having difficulty purifying it by standard silica gel chromatography. The product either streaks badly or I get poor separation from impurities. What's happening and how can I fix it?
A1: This is a common issue when purifying basic compounds like piperazine derivatives on standard silica gel. The acidic nature of silica gel can lead to strong interactions with the amine, causing peak tailing and poor resolution.
Causality Explained: The lone pairs on the nitrogen atoms of your product interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is often irreversible or leads to slow elution, resulting in broad, streaking peaks on your chromatogram.
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with your eluent containing a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide. A typical starting point is to add 0.5-2% TEA to your mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a less acidic stationary phase and is often a better choice for purifying basic compounds.
-
Amine-Functionalized Silica: This specialized silica has an amine-functionalized surface, which minimizes the strong interactions that cause tailing with basic compounds.
-
Troubleshooting Workflow for Chromatography Issues:
Caption: Troubleshooting workflow for chromatographic purification.
Q2: I've performed the synthesis and after work-up, my NMR spectrum shows a mixture of my desired mono-allylated product, unreacted 1-(2-hydroxyethyl)piperazine, and a suspected di-allylated byproduct. How can I separate these?
A2: This is a classic challenge in the N-alkylation of piperazines. The presence of two reactive nitrogen atoms in the starting material (in the case of piperazine itself) or the potential for quaternization of the second nitrogen in a monosubstituted piperazine can lead to over-alkylation.
Causality Explained: The mono-allylated product is still nucleophilic and can react with another molecule of the allyl halide to form a quaternary ammonium salt (di-allylated product). The relative amounts of these products will depend on the stoichiometry of the reactants, reaction time, and temperature.
Solutions:
-
Stoichiometric Control: Using a slight excess of the 1-(2-hydroxyethyl)piperazine can help to minimize the formation of the di-allylated product. However, this will leave you with the challenge of removing the unreacted starting material.
-
Purification via Salt Formation: This is often the most effective method for separating the oily mono-allylated product from both the more polar starting material and the highly polar quaternary salt. The mono-allylated product can be selectively precipitated as a salt (e.g., hydrochloride or oxalate), leaving the impurities in the solution.
Experimental Protocol: Purification via Oxalate Salt Formation
-
Dissolution: Dissolve the crude oily product in a suitable solvent such as acetone or isopropanol.
-
Acidification: Slowly add a saturated solution of oxalic acid in the same solvent dropwise to the stirred solution.
-
Precipitation: The oxalate salt of this compound should precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold solvent to remove any remaining impurities.
-
Liberation of Free Base (Optional): To recover the free amine, dissolve the oxalate salt in water and basify the solution with a strong base like sodium hydroxide until the pH is >12. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified oily product.
Q3: I am concerned about the thermal stability of my product. Is vacuum distillation a viable purification method?
A3: Vacuum distillation can be an excellent method for purifying this compound, provided the compound is thermally stable under the distillation conditions. It is particularly effective for removing non-volatile impurities such as inorganic salts and the di-allylated quaternary ammonium byproduct.
Considerations:
-
Thermal Stability: Before attempting a large-scale distillation, it is advisable to perform a small-scale test to ensure your product does not decompose at the required temperature. You can monitor for any color change or the appearance of new spots on a TLC plate after heating a small sample under vacuum.
-
Boiling Point: The boiling point of your product will be significantly lower under vacuum. A high-quality vacuum pump is essential to achieve a low enough pressure to allow for distillation at a moderate temperature.
Data on Related Compounds:
| Compound | Boiling Point (°C) at Atmospheric Pressure |
| 1-(2-Hydroxyethyl)piperazine | 246 |
| 1-Allylpiperazine | 180-182 |
Based on the boiling points of similar structures, it is anticipated that this compound will have a boiling point amenable to vacuum distillation.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-hydroxyethyl)piperazine (1.0 eq) and a suitable solvent such as acetonitrile or ethanol.
-
Base Addition: Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.2 eq) to the mixture.
-
Allylation: Cool the mixture in an ice bath and add allyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Protocol 2: Column Chromatography with a Basic Modifier
-
Eluent Preparation: Prepare your desired eluent system (e.g., a mixture of ethyl acetate and hexanes) and add 1% (v/v) triethylamine.
-
Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified product.
Visualization of Purification Strategy
Caption: Overview of purification strategies for this compound.
References
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- PubChem. 1-(2-Hydroxyethyl)piperazine.
Technical Support Center: Synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine
Welcome to the technical support center for the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic procedure, with a focus on understanding and mitigating side product formation. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the nucleophilic substitution (SN2) reaction between 1-(2-hydroxyethyl)piperazine and an allyl halide, such as allyl bromide.[1][2] 1-(2-hydroxyethyl)piperazine is a versatile building block with two nitrogen atoms of differing reactivity and a primary alcohol, which introduces specific challenges in achieving high selectivity for the desired mono-allylated product.[1][3]
This guide will delve into the common side reactions, provide troubleshooting advice for suboptimal results, and present frequently asked questions to aid in your experimental design and execution.
Visualizing the Reaction Pathway
To understand the potential for side product formation, it is crucial to visualize the primary reaction and competing pathways.
Caption: Reaction scheme for the synthesis of this compound and major side products.
Troubleshooting Guide: A-Q&A Approach
This section is structured to address specific issues you may encounter during your synthesis and purification, providing causal explanations and actionable solutions.
Question 1: My reaction mixture shows a significant amount of a higher molecular weight species by mass spectrometry, which I suspect is a di-substituted product. How can I prevent this?
Answer:
The formation of a di-allylated piperazine product is a common issue when both nitrogen atoms of the piperazine ring are alkylated.[4] This occurs when the initially formed mono-allylated product competes with the starting material for the remaining allyl bromide.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | An excess of the alkylating agent (allyl bromide) dramatically increases the probability of the second nitrogen atom reacting.[4] | Use a stoichiometric excess of 1-(2-hydroxyethyl)piperazine relative to allyl bromide. A 2:1 to 3:1 molar ratio is a good starting point. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for the less reactive N'-substituted piperazine to undergo a second alkylation.[4] | Maintain a moderate reaction temperature. Start with room temperature and gently heat only if the reaction is sluggish, monitoring closely by TLC or LC-MS. |
| Rapid Addition of Alkylating Agent | Adding the allyl bromide all at once creates a high local concentration, favoring di-alkylation. | Add the allyl bromide dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.[5] This keeps the concentration of the alkylating agent low at any given time. |
| Choice of Base | A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting a second alkylation. | If a base is necessary, use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[6] The starting piperazine itself can often act as the base. |
Question 2: I've isolated my product, but it appears to be a salt, showing high polarity and poor solubility in common organic solvents. What could be the issue?
Answer:
This is a classic sign of quaternization, where the tertiary amine of your desired product attacks another molecule of allyl bromide to form a quaternary ammonium salt.[7] This side product is ionic and thus exhibits salt-like properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected quaternization.
Preventative Measures:
-
Stoichiometric Control: The most effective way to prevent quaternization is to avoid any excess of allyl bromide.
-
Monitoring: Diligently monitor the reaction's progress. Once the starting material is consumed, stop the reaction to prevent the product from reacting further.
Question 3: My NMR spectrum shows unreacted 1-(2-hydroxyethyl)piperazine. How can I drive the reaction to completion without promoting side products?
Answer:
Residual starting material indicates an incomplete reaction. While simply increasing the amount of allyl bromide might seem like a solution, it will likely lead to the side products discussed above.
Strategies for Optimization:
| Parameter | Recommendation |
| Solvent | Ensure you are using an appropriate solvent. Polar aprotic solvents like acetonitrile or DMF can be effective.[5] |
| Temperature | If the reaction is slow at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. Monitor carefully to avoid over-alkylation. |
| Base | The addition of a mild inorganic base like K₂CO₃ can help to neutralize the HBr formed during the reaction, preventing the formation of the unreactive protonated piperazine starting material.[6] |
| Reaction Time | Allow the reaction to proceed for a sufficient duration. Monitor by TLC or LC-MS until no further consumption of the starting material is observed. |
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for the synthesis of this compound?
A1: A general protocol is as follows:
Experimental Protocol: Mono-N-Alkylation of 1-(2-hydroxyethyl)piperazine
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(2-hydroxyethyl)piperazine (2.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.0 eq) dropwise to the stirred solution at room temperature over 1-2 hours.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If necessary, gently heat to 40-50 °C.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with water to remove any remaining salts and unreacted starting material. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Q2: Is O-alkylation of the hydroxyl group a concern?
A2: Generally, N-alkylation is significantly favored over O-alkylation due to the higher nucleophilicity of the secondary amine compared to the primary alcohol. Under the typical neutral or mildly basic conditions used for this reaction, O-alkylation is not a major side product. However, the use of a very strong base could potentially deprotonate the alcohol and increase the likelihood of this side reaction.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of the product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final, purified product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for characterization if the product is sufficiently volatile.[8]
Q4: Can I use other allylating agents besides allyl bromide?
A4: Yes, other allyl halides like allyl chloride or allyl iodide can be used. Allyl iodide is more reactive than allyl bromide, which in turn is more reactive than allyl chloride. The choice may depend on the desired reactivity and cost. Be aware that more reactive halides may increase the propensity for over-alkylation, requiring more stringent control of reaction conditions.
References
- BenchChem. (2025). The Nucleophilic Prowess of 1-(2-Hydroxyethyl)piperazine in Ring-Opening Reactions: A Technical Guide.
- BenchChem. (2025).
- BenchChem. (2025).
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- RSC Publishing. (2019).
- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
- ResearchGate. (2017).
- Google Patents. (2003).
- Stoltz Group, Caltech. (n.d.).
- Ambeed.com. Reactions of Piperazines.
- ResearchGate. (2025). Solvent - Solute interactions in the reaction between piperazine and allylbromide.
- PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]
- Google Patents. (2017). WO2017011283A1 - Process for making hydroxyethyl piperazine compounds.
- MDPI. (2021).
- ResearchGate. (2021). Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Piperazines | Ambeed [ambeed.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-Allyl-4-(2-hydroxyethyl)-piperazine
Welcome to the technical support resource for 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS 27612-67-5). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. By understanding the physicochemical properties of this molecule, you can select the optimal solubilization strategy for your specific application.
Understanding the Molecule: A Proactive Approach to Solubility
This compound is a tertiary amine and a piperazine derivative.[1] Its structure, featuring a polar hydroxyethyl group and a more non-polar allyl group, results in a molecule with a nuanced solubility profile. While direct, comprehensive solubility data for this specific compound is not extensively published, we can infer its behavior from the well-characterized analog, N-(2-hydroxyethyl)piperazine. This analog, lacking the allyl group, is miscible with water and soluble in various organic solvents.[2][3][4] The presence of the allyl group in our target molecule will likely decrease its aqueous solubility to some extent.
A critical aspect of piperazine derivatives is their basicity. The piperazine ring contains two nitrogen atoms that can be protonated, making their solubility highly dependent on pH. A study on piperazine derivatives reported the pKa values for 1-(2-hydroxyethyl)piperazine, which can serve as a valuable reference for our target compound.[5][6]
Key Physicochemical Properties (Inferred and from Analogs):
| Property | Value/Information | Significance for Solubility |
| Molecular Weight | 170.26 g/mol [1] | Affects the mass of compound needed to achieve a certain molar concentration. |
| Structure | Contains a piperazine ring, a hydroxyethyl group, and an allyl group. | The hydroxyethyl group enhances aqueous solubility, while the allyl group increases non-polar character. |
| pKa (inferred from analog) | Two pKa values are expected due to the two nitrogen atoms in the piperazine ring. For the analog 1-(2-hydroxyethyl)piperazine, these have been determined.[5][6] | Crucial for predicting how pH changes will affect the charge and, consequently, the solubility of the molecule. |
| Water Solubility (of analog) | The analog N-(2-hydroxyethyl)piperazine is miscible with water.[2][3][4] | Suggests that this compound is likely to have moderate to good aqueous solubility, which can be further optimized. |
| Organic Solvent Solubility (of analog) | The analog is soluble in ethanol, acetone, and ether benzene, and slightly soluble in chloroform and methanol.[3] | Provides a starting point for selecting appropriate organic co-solvents. |
Troubleshooting Guide & FAQs
This section addresses common questions and challenges encountered when working with this compound.
FAQ 1: My compound is not dissolving in water at a neutral pH. What should I do?
Answer: This is a common issue due to the basic nature of the piperazine moiety. At neutral pH, the compound may be in its free base form, which is less soluble than its protonated (salt) form.
Troubleshooting Workflow:
Caption: pH Adjustment Workflow for Aqueous Solubility.
Detailed Protocol for pH Adjustment:
-
Prepare a Suspension: Add the desired amount of this compound to your aqueous buffer or water.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Acid Titration: While vigorously stirring, add a small aliquot of a dilute acid (e.g., 0.1 M HCl or 0.1 M acetic acid) to the suspension.
-
Observe and Repeat: After each addition, allow the mixture to stir for a few minutes and observe for any changes in clarity. Repeat the acid addition until the compound is fully dissolved.
-
Final pH Measurement: Once the solution is clear, measure the final pH. This will give you an indication of the pH range in which your compound is soluble.
Causality: By lowering the pH, you are protonating the nitrogen atoms on the piperazine ring. This creates a charged species (a salt), which is significantly more soluble in polar solvents like water due to favorable ion-dipole interactions.
FAQ 2: I need to dissolve the compound in an organic solvent for a reaction. Which solvent should I choose?
Answer: Based on data from the analogous compound N-(2-hydroxyethyl)piperazine, good starting points for organic solvents include ethanol, acetone, and ether benzene.[3]
Solvent Selection Strategy:
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]
- 4. N- (2-hydroxyethyl)piperazine [xinovaenvironment.com]
- 5. uregina.ca [uregina.ca]
- 6. Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
scaling up the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine
Answering the call for in-depth, actionable technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine. As a senior application scientist, my focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound is typically achieved through the N-alkylation of 1-(2-hydroxyethyl)piperazine with an allyl halide, such as allyl bromide. This reaction hinges on the nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic allyl halide.
Technical Support Center: Characterization of Substituted Piperazines
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The piperazine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of pharmacologically active agents.[1][2][3] However, its seemingly simple structure belies a host of characterization challenges that can lead to misinterpretation of data and setbacks in research and development. Issues such as complex conformational dynamics, unpredictable fragmentation in mass spectrometry, and difficult chromatographic separations are common pitfalls.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to navigate these complexities. Drawing from established scientific principles and field-proven insights, this resource is designed to empower you to generate accurate, reproducible, and reliable characterization data for your substituted piperazine compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Conformational Maze
NMR spectroscopy is the primary tool for the structural elucidation of organic molecules. However, for substituted piperazines, it often presents a deceptively complex picture due to the molecule's inherent flexibility.
Frequently Asked Questions (FAQs): NMR Analysis
Q1: Why does my ¹H NMR spectrum for a simple, monosubstituted piperazine show more signals than expected, often broad and poorly resolved, at room temperature?
A1: This is a classic pitfall and is almost always due to slow conformational exchange on the NMR timescale.[4][5][6] Two primary dynamic processes are at play:
-
Piperazine Ring Inversion: The piperazine ring rapidly interconverts between two chair conformations.
-
Restricted Amide Bond Rotation (for N-acyl derivatives): If your substituent is an amide (e.g., a benzoyl group), the partial double bond character of the C-N amide bond restricts rotation, leading to the presence of syn and anti rotamers (rotational isomers).[4][5][7][8]
These conformers are often in equilibrium, and if the rate of their interconversion is slow enough at room temperature, each conformer will give rise to a distinct set of signals, leading to a spectrum that appears overly complex or even suggests the presence of impurities.[6][8] The signals are often broad because the exchange rate is intermediate on the NMR timescale.
Q2: My compound is not N-acylated, but the piperazine proton signals are still broad. What's happening?
A2: Even without amide rotamers, the chair-to-chair ring inversion can be slow enough to cause signal broadening. The energy barrier for ring inversion in piperazines can be higher than in analogous cyclohexanes.[5] Furthermore, bulky substituents can sterically hinder this inversion, slowing it down further. Pyramidal inversion at the nitrogen atoms can also contribute to the dynamic behavior, though it is generally a faster process.[5]
Q3: How can I confirm that conformational isomerism is the cause of my complex NMR spectrum and not impurities?
A3: The definitive technique is Variable Temperature (VT) NMR spectroscopy .
-
Heating: As you increase the temperature of the NMR experiment, the rate of conformational interconversion increases. If the complex signals begin to sharpen and eventually coalesce into a smaller, expected number of sharp peaks, this is strong evidence for dynamic exchange.[1][4][6] The temperature at which the peaks merge is called the coalescence temperature (Tc), which can be used to calculate the energy barrier (ΔG‡) for the conformational change.[4][9]
-
Cooling: Conversely, cooling the sample will slow the exchange rate further. This can sharpen the signals corresponding to the individual conformers, allowing for their distinct characterization and assignment.[4][7]
Troubleshooting Guide: NMR Signal Broadening
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| More signals than expected for piperazine protons; broad peaks. | Slow conformational exchange (ring inversion and/or amide bond rotation). | 1. Perform VT-NMR: Acquire spectra at elevated temperatures (e.g., 50°C, 80°C) to observe signal coalescence.[4][6] 2. Change Solvent: Solvents can influence the conformational equilibrium and exchange rates.[9] Try acquiring the spectrum in a different solvent (e.g., DMSO-d₆ if initially in CDCl₃). 3. Use 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, even with overlapping signals, helping to confirm that the signals belong to a single species.[5][7] |
| Signals for substituents (e.g., a methyl group on a benzoyl moiety) appear doubled. | Presence of rotamers due to restricted amide bond rotation. | This is a direct consequence of the two rotameric states creating different chemical environments for the substituent. VT-NMR is the key diagnostic tool here as well. At higher temperatures, these doubled signals will coalesce into a single signal.[1][7] |
Experimental Protocol: Variable Temperature (VT) ¹H NMR
-
Sample Preparation: Prepare a standard NMR sample of your substituted piperazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or toluene-d₈ for higher temperatures).
-
Initial Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).
-
Heating Protocol:
-
Increase the probe temperature in increments (e.g., 10-15°C).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Acquire a spectrum at each temperature point, noting any changes in chemical shift, peak shape, and multiplicity.
-
Continue until the broad signals sharpen and coalesce into the expected pattern, or until the solvent's boiling point is approached.
-
-
Cooling Protocol (Optional but Recommended):
-
If the room temperature spectrum is already showing coalescence, cooling the sample can resolve the individual conformers.
-
Decrease the temperature in increments (e.g., 10-15°C) and acquire spectra at each step until the signals for the distinct conformers are sharp and well-resolved.
-
-
Data Analysis: Analyze the series of spectra to identify the coalescence temperature (Tc). This confirms the dynamic process and provides a pure spectrum of the time-averaged structure (at high temp) or the individual conformers (at low temp).
Visualization: Conformational Dynamics
Below is a diagram illustrating the key dynamic equilibria that complicate the NMR analysis of an N-acyl substituted piperazine.
Caption: Conformational equilibria in N-acyl piperazines leading to complex NMR spectra.
Part 2: Mass Spectrometry (MS) - Navigating Fragmentation
Mass spectrometry is essential for confirming molecular weight and providing structural clues through fragmentation analysis. The fragmentation of the piperazine ring is generally predictable but highly dependent on the nature and position of its substituents.
Frequently Asked Questions (FAQs): MS Analysis
Q1: What are the typical fragmentation pathways for substituted piperazines in ESI-MS?
A1: Under positive ion electrospray ionization (ESI), you will almost always observe the protonated molecule [M+H]⁺. The subsequent fragmentation (MS/MS) is dominated by cleavage of the bonds within and adjacent to the piperazine ring. Common fragmentation pathways involve:
-
Ring Cleavage: The C-N bonds within the piperazine ring are readily cleaved.[10]
-
Loss of Substituents: Cleavage of the bond between a nitrogen atom and its substituent is very common.
-
Characteristic Ions: Phenylpiperazines often produce fragment ions at m/z 119, 70, and 56, while benzylpiperazines typically show a prominent tropylium ion at m/z 91.[10][11]
Q2: My MS spectrum is showing an unexpected M+16 peak. What is it?
A2: An M+16 peak is a strong indication of N-oxide formation . The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, which can occur during synthesis, work-up, or even storage.[12][13] This forms a piperazine N-oxide, which has a molecular weight 16 Da higher than the parent amine. While sometimes inactive, these N-oxides can also act as prodrugs.[14][15]
Q3: I'm not getting a strong signal for my compound. How can I improve ionization?
A3: Piperazines are basic and ionize well in positive mode ESI. If you are experiencing low signal, check the following:
-
Mobile Phase: Ensure your mobile phase is compatible with ESI (e.g., contains a volatile acid like 0.1% formic acid) and that the pH is low enough to ensure the piperazine nitrogens are protonated.
-
Source Parameters: Optimize ESI source parameters like capillary voltage and gas flow.[11]
-
Derivatization: For certain applications, especially in complex matrices, derivatization can enhance ionization efficiency.[16]
Troubleshooting Guide: Common MS Issues
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected peak at [M+16]⁺. | Oxidation of a piperazine nitrogen to form an N-oxide. | 1. Re-evaluate Synthesis/Storage: Check for exposure to oxidizing agents or prolonged storage in air. 2. High-Resolution MS: Obtain an accurate mass measurement to confirm the elemental composition corresponds to the addition of one oxygen atom. 3. MS/MS Analysis: The fragmentation pattern of the N-oxide will differ from the parent compound. |
| Complex, uninterpretable spectrum. | In-source fragmentation; presence of adducts (e.g., Na⁺, K⁺). | 1. Reduce Fragmentor Voltage: Lower the cone/fragmentor voltage to minimize fragmentation in the ion source.[11] 2. Use High-Purity Solvents: Minimize the presence of alkali metal salts to reduce adduct formation.[11] 3. Perform MS/MS: Isolate the suspected parent ion ([M+H]⁺) and fragment it to obtain a clean product ion spectrum.[17] |
| Inaccurate Mass. | Instrument requires calibration. | Perform a fresh calibration of the mass spectrometer using the manufacturer's recommended standards.[11] |
Data Presentation: Characteristic Fragment Ions
| Piperazine Class | Substituent Example | Common Fragment Ions (m/z) | Reference |
| Benzylpiperazines (BZP) | 1-Benzylpiperazine | 91 ([C₇H₇]⁺) | [10][18] |
| Phenylpiperazines | 1-(3-Chlorophenyl)piperazine (mCPP) | 154, 140, 119, 70, 56 | [10][18] |
| Acylpiperazines | 1-Benzoylpiperazine | Loss of the acyl group, piperazine ring fragments | [17] |
Part 3: Chromatography and Purification - The Separation Challenge
The basic nature of piperazines often leads to challenging chromatographic separations, particularly in reverse-phase HPLC.
Frequently Asked Questions (FAQs): Chromatography
Q1: Why do my piperazine compounds show severe peak tailing in reverse-phase HPLC?
A1: This is a very common problem. Peak tailing for basic compounds like piperazines is typically caused by secondary interactions between the protonated amine groups and residual acidic silanol groups on the surface of silica-based stationary phases (like C18).[19] This leads to poor peak shape and unreliable quantification.
Q2: How can I eliminate peak tailing and improve the chromatography of my piperazine compound?
A2: Several strategies can be employed:
-
Use a Mobile Phase Additive: Add a competing base (e.g., 0.1-0.5% triethylamine) or, more commonly, an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. The acid protonates the silanol groups, minimizing their interaction with the basic analyte.[11]
-
Lower the pH: Operating at a low mobile phase pH (e.g., 2.5-3.5) ensures that both the piperazine nitrogens and the surface silanols are fully protonated, leading to repulsion and improved peak shape.[11]
-
Use a Modern Column: Employ a column with a highly deactivated, end-capped stationary phase specifically designed for the analysis of basic compounds.[11]
Q3: My compound is not retained on a C18 column and elutes in the void volume. What should I do?
A3: This indicates your compound is too polar for standard reverse-phase conditions. Consider switching to a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC) , which is designed for the retention of polar compounds.[11]
Troubleshooting Workflow: HPLC Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing in HPLC analysis of piperazines.
Part 4: Synthesis and General Handling Pitfalls
Beyond analytical characterization, several practical issues can arise during the synthesis and handling of substituted piperazines.
Frequently Asked Questions (FAQs): Synthesis & Handling
Q1: I'm trying to make a monosubstituted piperazine but I keep getting the 1,4-disubstituted product as a major byproduct. How can I improve selectivity?
A1: This is a classic challenge in piperazine chemistry.[20] The most robust solution is to use a protecting group strategy .
-
Mono-protection: React piperazine with one equivalent of a protecting group like di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.[20]
-
Alkylation/Acylation: Perform your desired substitution on the free secondary amine.
-
Deprotection: Remove the Boc group under acidic conditions (e.g., TFA or HCl in dioxane) to yield the desired monosubstituted product cleanly.[20] An alternative is to use a large excess of piperazine, but this can make purification difficult.[21]
Q2: My piperazine compound seems to be gaining weight and turning into a sticky oil over time. What is happening?
A2: This is likely due to the hygroscopic nature of many piperazine compounds.[22] Piperazine and its derivatives have a tendency to absorb moisture from the atmosphere. Anhydrous piperazine itself is deliquescent, meaning it can absorb enough water to dissolve.[22][23] This can interfere with accurate weighing for assays and can accelerate chemical degradation.[22]
-
Solution: Always store piperazine compounds in a desiccator or under an inert atmosphere. Prepare solutions fresh whenever possible.[22]
Q3: Why is it so difficult to achieve C-H functionalization on the piperazine ring itself?
A3: Direct functionalization of the carbon atoms (α to the nitrogen) is notoriously challenging. The presence of the second nitrogen atom can inhibit or cause side reactions with many catalytic systems that work well for other heterocycles like piperidines.[2][24] This area is a topic of active research, with recent advances in photoredox and metal catalysis showing promise.[2] For most applications, building the ring from substituted precursors is a more common strategy.[24]
References
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health.
- Wang, Y., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Welz, O., et al. (2015). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.
- Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.
- Cataldi, T. R. I., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate.
- Clayden, J., et al. (2001). Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. Chemical Communications (RSC Publishing).
- University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design.
- Gališinová, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
- Gemo, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Wikipedia. (n.d.). Piperazine.
- Kelder, J., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
- Richardson, C., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Steinberg, J., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Zhang, M-L., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed.
- Van Der Mey, M., et al. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives. Google Patents.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Studzińska, S., & Buszewski, B. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- Hallyburton, I., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central.
- Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Science.gov. (n.d.). piperazines: Topics by Science.gov.
- Wikipedia. (n.d.). Substituted piperazine.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 15. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 16. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Piperazine - Wikipedia [en.wikipedia.org]
- 24. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Technical Support Center: A Researcher's Guide to Purifying 1-Allyl-4-(2-hydroxyethyl)-piperazine
Welcome to the technical support resource for the purification of 1-Allyl-4-(2-hydroxyethyl)-piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable synthetic intermediate. Drawing from established principles in separation science and practical laboratory experience, this document provides in-depth troubleshooting advice and robust protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses common questions and underlying principles related to the purification of piperazine derivatives like this compound.
Q1: What are the primary challenges in purifying this compound?
A1: The purification challenges for this molecule are rooted in its distinct physicochemical properties. The piperazine core, with its two nitrogen atoms, imparts high polarity and basicity, which can lead to complications in chromatographic separations and solubility.[1] Furthermore, the hydroxyl group (-OH) adds to the polarity and introduces hydrogen bonding capabilities. Key challenges include:
-
High Polarity & Basicity: This can cause strong, sometimes irreversible, binding to acidic silica gel during normal-phase chromatography, leading to peak tailing and poor recovery.[1]
-
Hygroscopicity: Like many piperazines, this compound may absorb atmospheric moisture, which can complicate accurate weighing and handling for subsequent reactions.[1][2]
-
Tendency to be an Oil: Many substituted piperazines, especially at moderate purity levels, exist as oils rather than crystalline solids, making crystallization difficult.[1] This can be caused by residual solvents or impurities that depress the melting point.[3]
-
Formation of Salts: The basic nitrogen centers readily form salts with any acidic species present. While this can be leveraged for purification, unintended salt formation can lead to inconsistencies.[1][2]
Q2: My purified product is a persistent oil and will not crystallize. What steps can I take?
A2: Obtaining an oily product is a frequent issue.[1] The primary causes are typically residual solvents or the presence of impurities.[3] Here is a logical progression of steps to address this:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump and gentle heating (e.g., 40-50°C) with a rotary evaporator, followed by several hours on a high-vacuum manifold, to remove all volatile residues.
-
Attempt Further Purification: If impurities are the suspected cause, column chromatography is often the most effective next step to remove structurally similar byproducts.
-
Induce Crystallization: If the product is of high purity but still oily, you can try to induce crystallization by dissolving it in a minimal amount of a non-polar solvent (like diethyl ether or pentane) and storing it at low temperatures (-20°C). Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
Convert to a Crystalline Salt: This is a highly effective strategy. The free base oil can be converted into a solid salt, such as a hydrochloride or fumarate, which often has a well-defined crystal lattice.[1] This salt can then be purified by recrystallization and, if needed, converted back to the free base.
Q3: I am performing normal-phase column chromatography on silica gel, but my compound is streaking badly or not eluting. What is happening?
A3: This is a classic problem when purifying basic compounds like piperazines on standard, slightly acidic silica gel. The basic nitrogen atoms are interacting too strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to significant peak tailing or even irreversible adsorption.
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to your eluent system. This will neutralize the acidic sites on the silica, allowing your compound to elute properly.
-
Solution 2: Switch the Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) is a common alternative for purifying basic compounds.
-
Solution 3: Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (using a C18 stationary phase with eluents like water/acetonitrile or water/methanol) can be an excellent alternative, as it avoids the strong acid-base interactions.
Q4: What are the likely impurities I should be looking for after synthesis?
A4: Impurities will be specific to your synthetic route, but common contaminants include:
-
Unreacted Starting Materials: This could include 1-(2-hydroxyethyl)piperazine or the allylating agent (e.g., allyl bromide).
-
Di-substituted Products: If the synthesis started from piperazine itself, over-alkylation is a major concern.[4] Even when starting with 1-(2-hydroxyethyl)piperazine, side reactions can occur.
-
Solvents: Residual reaction or workup solvents are very common.[1]
-
Degradation Products: Depending on the reaction and workup conditions (e.g., high heat, extreme pH), the molecule could degrade.
Purification Troubleshooting Guide
This table provides a quick reference for common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Recovery After Extraction | Product is water-soluble, especially at low pH where it forms a salt.[4] | During aqueous workup, ensure the aqueous layer is made basic (pH > 10) before extracting with an organic solvent. Perform multiple extractions with smaller volumes of solvent. |
| Product Fails to Crystallize ("Oils Out") | High concentration of impurities. Residual solvent. The compound has a low melting point.[3] | Purify further by column chromatography. Ensure all solvent is removed under high vacuum. Attempt to form a crystalline salt (e.g., hydrochloride).[1] |
| Broad Peaks or Tailing in Column Chromatography | Strong interaction with the stationary phase (e.g., silica gel).[2] Column overloading. | Add a basic modifier (e.g., 0.5% triethylamine) to the eluent. Reduce the amount of crude material loaded onto the column. Consider switching to a different stationary phase like alumina or using reverse-phase HPLC. |
| Product Discoloration (Yellow/Brown) | Thermal degradation during distillation or solvent removal. Presence of trace impurities that are prone to oxidation. | Use vacuum distillation to lower the boiling point.[5][6] Consider a pre-purification step with activated carbon to remove colored impurities.[3] |
| Inconsistent Analytical Data (NMR, Mass Spec) | Product is hygroscopic and contains variable amounts of water.[2] | Dry the purified product extensively under high vacuum over a desiccant like P₂O₅. Handle the material quickly or in an inert atmosphere (glove box). |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is designed for the purification of gram-scale quantities of the crude product.
-
Sample Preparation: Dissolve ~1.0 g of the crude this compound in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry load" method, which generally provides better separation.
-
Column Packing: Prepare a glass chromatography column with silica gel (~50-100x the weight of your crude product) packed as a slurry in the starting eluent (e.g., 98:2 DCM:Methanol).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a solvent system of low polarity and gradually increase the polarity. A common gradient for this type of compound is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH).
-
Crucial Tip: To prevent peak tailing, use a solvent system containing a small amount of a basic modifier. For example: DCM:MeOH with 0.5% Triethylamine (TEA) .
-
Start with 100% DCM (+0.5% TEA) and gradually increase the MeOH content (e.g., to 2%, 5%, 10%).
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Hydrochloride Salt Formation
This method is ideal if the free base is an oil or difficult to purify by chromatography alone.
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude product).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise. A white precipitate of the hydrochloride salt should form immediately.
-
Monitoring: Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the solution by spotting a small amount onto wet pH paper; it should be acidic.
-
Isolation: Isolate the precipitated solid by vacuum filtration.
-
Washing: Wash the solid filter cake with cold diethyl ether to remove non-polar impurities.
-
Recrystallization: Recrystallize the crude salt from a suitable solvent system, such as ethanol/ether or methanol/acetone. Dissolve the salt in a minimum amount of the hot alcohol and slowly add the anti-solvent (ether or acetone) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified salt crystals in a vacuum oven.
Visualization of Purification Strategy
The choice of purification method depends heavily on the initial purity and physical state of the crude product. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for flash column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (2025). Purification techniques for 1,4-Bis(3-aminopropyl)piperazine after synthesis.
- BenchChem. (2025).
- Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- LookChem. (n.d.). Cas 103-76-4, N-(2-Hydroxyethyl)piperazine.
- Google Patents. (2014). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- Google Patents. (2007). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
- Zhang, L., et al. (2021). Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 6. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Optimal 1-Allyl-4-(2-hydroxyethyl)-piperazine Synthesis
Welcome to the dedicated technical support center for the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific N-allylation reaction. Our goal is to empower you to overcome common synthetic challenges and achieve optimal yields and purity.
Introduction: The Nuances of N-Allylating 1-(2-hydroxyethyl)-piperazine
The synthesis of this compound involves the selective mono-N-allylation of 1-(2-hydroxyethyl)-piperazine. While seemingly a straightforward N-alkylation, this reaction presents several challenges that can impact yield and purity. The symmetrical nature of the piperazine ring, with two reactive secondary amine nitrogens, makes controlling selectivity paramount to avoid the formation of the di-allylated byproduct. Furthermore, the choice of catalyst, base, and solvent system is critical to ensure high conversion and minimize side reactions. This guide will walk you through catalyst selection strategies, provide detailed troubleshooting for common issues, and offer step-by-step protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the N-allylation of 1-(2-hydroxyethyl)-piperazine?
A1: The N-allylation of 1-(2-hydroxyethyl)-piperazine can be achieved through several catalytic and non-catalytic methods.
-
Direct Alkylation with Allyl Halides (e.g., Allyl Bromide): This is a common approach where a base is used to neutralize the hydrohalic acid formed. While often performed without a specific catalyst, the choice of base and solvent is crucial for success.
-
Phase Transfer Catalysis (PTC): PTC is an excellent green chemistry approach that facilitates the reaction between the aqueous (or solid) phase base and the organic-soluble piperazine derivative.[1][2] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are effective phase transfer catalysts for N-alkylation reactions.[2]
-
Transition Metal Catalysis:
-
Palladium Catalysis: Palladium complexes are widely used for N-allylation, often with allyl acetates or carbonates as the allyl source.[3] These reactions typically involve the formation of a π-allyl palladium intermediate.
-
Iridium Catalysis: Iridium catalysts have shown high efficiency and selectivity in the N-allylation of amines, including secondary amines.[4][5] They can offer excellent control over regioselectivity.
-
-
Enzymatic Catalysis: Biocatalytic methods using reductive aminases are emerging as a sustainable alternative for N-allylation, offering high selectivity under mild conditions.[6][7]
Q2: How do I choose the optimal catalyst for my specific reaction conditions?
A2: The optimal catalyst depends on several factors:
-
Scale of Reaction: For small-scale laboratory synthesis, direct alkylation or phase transfer catalysis are often convenient and cost-effective. For larger-scale production, the efficiency and cost of transition metal catalysts or the scalability of enzymatic processes should be considered.
-
Desired Selectivity: If high mono-selectivity is the primary concern, a carefully controlled direct alkylation with excess piperazine starting material or a protecting group strategy is often employed. Transition metal-catalyzed reactions can also offer high selectivity with the appropriate ligand.
-
Green Chemistry Considerations: If environmental impact is a key concern, phase transfer catalysis and enzymatic catalysis are highly recommended as they often use milder reagents and conditions.[1][6]
-
Substrate Compatibility: The presence of other functional groups in your starting material may influence your choice of catalyst and reaction conditions to avoid unwanted side reactions.
Q3: What are the main challenges I should anticipate in this synthesis?
A3: The primary challenges include:
-
Di-allylation: The formation of 1,4-diallyl-piperazine-1,4-diium is the most common side product due to the presence of two reactive nitrogen atoms.
-
Low Conversion: Incomplete reaction leading to low yields of the desired product. This can be due to a number of factors including catalyst deactivation, poor reagent purity, or suboptimal reaction conditions.[8]
-
Purification Difficulties: Separating the desired mono-allylated product from the starting material, di-allylated byproduct, and other impurities can be challenging due to similar polarities.
Troubleshooting Guide
Problem 1: Low Yield and/or Incomplete Conversion
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 1-(2-hydroxyethyl)-piperazine.
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Allylating Agent | If using an allyl halide, consider switching to allyl bromide or allyl iodide, which are more reactive than allyl chloride. For transition metal catalysis, allyl carbonates or acetates are often effective. |
| Inappropriate Base or Insufficient Amount | For direct alkylation, a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended. Use at least 1.5-2.0 equivalents. For phase transfer catalysis, a solid or concentrated aqueous solution of sodium hydroxide or potassium hydroxide can be used. |
| Low Reaction Temperature | While high temperatures can promote di-allylation, the reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress.[8] |
| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. For direct alkylation, polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often used. For phase transfer catalysis, a biphasic system with a non-polar organic solvent like toluene is common. |
| Catalyst Inactivity (for transition metal catalysis) | Ensure the catalyst is fresh and handled under an inert atmosphere if it is air-sensitive. Consider screening different ligands to improve catalyst activity and stability. |
| Moisture in the Reaction | Water can deactivate some catalysts and reagents. Use anhydrous solvents and dry glassware, especially for transition metal-catalyzed reactions.[8] |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Problem 2: High Percentage of Di-allylated Byproduct
Symptoms: TLC or LC-MS analysis shows a significant peak corresponding to the di-allylated product.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a large excess of 1-(2-hydroxyethyl)-piperazine (3-5 equivalents) relative to the allylating agent. This statistically favors the reaction of the allylating agent with an unreacted piperazine molecule. |
| Rapid Addition of Allylating Agent | Add the allylating agent dropwise over an extended period using a syringe pump. This maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of a second allylation. |
| High Reaction Temperature | Lowering the reaction temperature can sometimes increase the selectivity for mono-allylation by slowing down the rate of the second allylation more than the first. |
| Unprotected Piperazine | For the highest selectivity, consider a protecting group strategy. React 1-(2-hydroxyethyl)-piperazine with a protecting group like Boc-anhydride to block one nitrogen, perform the allylation, and then deprotect.[9] |
Decision Tree for Minimizing Di-allylation
Sources
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine
Welcome to the Technical Support Center for the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the efficient and high-purity production of this valuable synthetic intermediate.
Introduction
This compound is a versatile building block in medicinal chemistry, featuring a reactive allyl group and a hydrophilic hydroxyethyl chain on a piperazine scaffold. These functionalities allow for a wide range of subsequent chemical modifications, making it a key component in the synthesis of diverse pharmacologically active molecules. However, like many N-alkylation reactions of piperazines, its synthesis is not without challenges, primarily concerning the control of selectivity and the removal of structurally similar impurities. This guide will address these common issues in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Mechanism
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the direct N-alkylation of 1-(2-hydroxyethyl)-piperazine with an allyl halide, typically allyl bromide or allyl chloride, in the presence of a base.[1] The reaction proceeds via a standard SN2 mechanism where the nucleophilic secondary amine of the piperazine attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the desired C-N bond.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?
This is a classic challenge in piperazine chemistry. The most likely high molecular weight byproduct is the di-allylated piperazine, 1,4-diallyl-1,4-diazoniabicyclo[2.2.2]octane-1,4-diium salt , formed from the reaction of a second molecule of the allyl halide with the tertiary amine of the desired product. Another possibility is the formation of 1,4-bis(2-hydroxyethyl)piperazine if there are impurities in the starting material or side reactions.
Causality: The nitrogen atom on the product, this compound, is still nucleophilic and can react with the alkylating agent, especially if there is a localized excess of the allyl halide or if the reaction is run for an extended period at elevated temperatures.
Troubleshooting Strategies to Minimize Di-alkylation:
-
Stoichiometry Control: Employ a molar excess of 1-(2-hydroxyethyl)-piperazine relative to the allyl halide. A 1.5 to 2-fold excess of the piperazine starting material is a good starting point. This statistically favors the reaction of the allyl halide with the more abundant starting material over the mono-allylated product.
-
Slow Addition of Alkylating Agent: Instead of adding the allyl halide all at once, add it dropwise to the reaction mixture over a prolonged period. This maintains a low concentration of the alkylating agent, further discouraging the second alkylation.
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically used to neutralize the hydrohalic acid formed during the reaction. The choice of base can influence the reaction rate and selectivity.
-
Reaction Temperature: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the less favorable di-alkylation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time and temperature.
Q3: Can the hydroxyl group of 1-(2-hydroxyethyl)-piperazine interfere with the reaction?
Under typical N-alkylation conditions with an allyl halide, the secondary amine of the piperazine is significantly more nucleophilic than the primary alcohol. Therefore, O-alkylation is generally not a major competing reaction. However, under strongly basic conditions or with highly reactive alkylating agents, some O-alkylation could potentially occur. Using a moderate base like potassium carbonate helps to minimize this possibility.
Purification
Q4: My crude product is an oil and contains unreacted 1-(2-hydroxyethyl)-piperazine and the di-allylated byproduct. How can I effectively purify it?
The purification of this compound can be challenging due to the similar polarities of the product and the starting material. Both are basic, polar molecules. Here are a few recommended purification strategies:
-
Fractional Vacuum Distillation: If the boiling points of the components are sufficiently different, fractional vacuum distillation is an excellent method for purification on a larger scale. The boiling point of 1-(2-hydroxyethyl)-piperazine is approximately 246 °C at atmospheric pressure.[2] The boiling point of the desired product will be higher. The di-allylated salt will be non-volatile and remain in the distillation flask.
-
Column Chromatography: Flash column chromatography on silica gel is a common laboratory-scale purification technique. However, the basicity of piperazine derivatives can lead to "tailing" of the peaks, resulting in poor separation. To mitigate this:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a base, such as triethylamine (0.1-1% v/v), into the mobile phase can significantly improve peak shape by neutralizing the acidic silanol groups on the silica surface.
-
Solvent System: A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. A typical eluent system could be Dichloromethane:Methanol with 0.5% Triethylamine.
-
-
Acid-Base Extraction: This can be used to remove non-basic impurities. By dissolving the crude mixture in an organic solvent and washing with a dilute acid solution, the basic piperazine compounds will move to the aqueous layer. The aqueous layer can then be basified and the desired product extracted back into an organic solvent. This method is less effective for separating the mono- and di-allylated products from the starting material.
Analysis and Quality Control
Q5: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both monitoring the reaction progress and identifying impurities. The mass spectrometer provides molecular weight information and fragmentation patterns that can help in the structural elucidation of byproducts. For piperazine derivatives, characteristic fragmentation patterns often involve the cleavage of the piperazine ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis if the molecule has a chromophore, or an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for compounds without a strong chromophore) can be used for quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. The presence of the allyl group will give characteristic signals in the olefinic region of the ¹H NMR spectrum (typically between 5-6 ppm) and corresponding signals in the ¹³C NMR spectrum.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the mono-N-alkylation of 1-(2-hydroxyethyl)-piperazine.
Materials:
-
1-(2-hydroxyethyl)-piperazine
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-hydroxyethyl)-piperazine (1.5 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add allyl bromide (1.0 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 80-85 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-(2-hydroxyethyl)-piperazine | C₆H₁₄N₂O | 130.19 | 246[2] |
| Allyl Bromide | C₃H₅Br | 120.98 | 71 |
| This compound | C₉H₁₈N₂O | 170.25 | Estimated >250 |
Table 2: Typical GC-MS Parameters for Impurity Profiling
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 70 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Visualizations
Logical Relationship: Minimizing Di-alkylation
Caption: Key strategies to minimize the formation of the di-alkylation byproduct.
Experimental Workflow: Synthesis and Purification
Caption: A streamlined workflow for the synthesis and purification of this compound.
References
- Organic Chemistry Portal. Synthesis of piperazines.
- PubChem. 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information.
Sources
troubleshooting guide for "1-Allyl-4-(2-hydroxyethyl)-piperazine" experiments
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS: 27612-67-5). This versatile piperazine derivative is a valuable building block, but its synthesis and handling can present specific challenges. This document provides in-depth, field-tested troubleshooting advice and detailed protocols to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and safety of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the core properties of this compound is critical for planning experiments, including solvent selection and purification strategies. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 27612-67-5 | [1] |
| Molecular Formula | C₉H₁₈N₂O | [2] |
| Molecular Weight | 170.26 g/mol | [2] |
| Appearance | Typically a liquid or viscous liquid | [3] |
| Boiling Point | Data not widely available; parent compound 1-(2-Hydroxyethyl)piperazine boils at ~246 °C. The allyl derivative's boiling point will be in a similar range, making vacuum distillation necessary. | [4] |
| Solubility | The parent compound is miscible with water. The allyl derivative is expected to have moderate water solubility and good solubility in polar organic solvents like ethanol, methanol, and chloroform. | [4] |
| Classification | Tertiary Amine, Piperazine Heterocycle | [2] |
Q2: What are the primary safety precautions for handling this compound?
A2: While specific data for this derivative is limited, it should be handled with the same precautions as its parent compound, 1-(2-Hydroxyethyl)piperazine, which is classified as a hazardous substance.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat. A face shield is recommended if there is a splash risk.[3][5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[3]
-
Hazard Statements: The parent compound is known to cause skin irritation and serious eye damage.[3][5] Assume this derivative carries similar risks.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Ingestion/Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[3]
-
Q3: How should I properly store this compound for long-term stability?
A3: As an amine, this compound is susceptible to oxidation and degradation. Proper storage is crucial to maintain its purity.
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and metals like copper.[5]
Section 2: Troubleshooting Guide: Synthesis & Purification
This section provides solutions to common problems encountered during the synthesis of this compound, typically via the N-alkylation of 1-(2-hydroxyethyl)piperazine.
Q1: My synthesis of this compound from 1-(2-hydroxyethyl)piperazine and an allyl halide is giving a low yield. What are the likely causes?
A1: Low yield in this nucleophilic substitution reaction is a frequent issue, often stemming from suboptimal reaction conditions or side reactions. The primary causes include improper stoichiometry, incorrect base selection, and inadequate temperature control.
Causality Analysis:
-
Stoichiometry: Using an excess of the allyl halide can lead to over-alkylation, forming a quaternary ammonium salt byproduct (see Q2). Conversely, using a large excess of the starting amine makes purification more difficult. A slight excess (1.1-1.2 equivalents) of the amine is often optimal.
-
Base Selection: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction. The choice of base is critical. Strong, nucleophilic bases (like NaOH or KOH) can promote side reactions with the allyl halide. A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) is preferable.[7]
-
Solvent and Temperature: The reaction requires a polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF), to facilitate the Sₙ2 reaction. The reaction is often performed at a slightly elevated temperature (e.g., 50-80 °C) to increase the rate, but excessive heat can lead to byproduct formation.
Protocol 1: N-Alkylation of 1-(2-Hydroxyethyl)piperazine
This protocol provides a robust, self-validating method for synthesizing the target compound.
Materials:
-
1-(2-Hydroxyethyl)piperazine (HEP)
-
Allyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate, Diethyl ether, Brine, Magnesium sulfate (for workup)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-Hydroxyethyl)piperazine (1.0 eq) and anhydrous acetonitrile.
-
Add Base: Add anhydrous potassium carbonate (2.0-2.5 eq). The base acts as both an acid scavenger and a solid support, and using a powdered form increases surface area.
-
Add Alkylating Agent: Slowly add allyl bromide (1.05 eq) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane mobile phase). The starting material (HEP) is very polar and should remain near the baseline, while the product will have a higher Rf value. The reaction is complete when the HEP spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Proceed with purification as described in Q3.
Diagram: General Synthesis Workflow
Caption: The desired N-alkylation pathway and the common over-alkylation side reaction.
Q3: How can I effectively purify my final product? Standard distillation is difficult and column chromatography is slow.
A3: The polarity of the product, due to the hydroxyl group and tertiary amine, makes purification challenging. A multi-step approach is often most effective. An acid-base extraction is a highly recommended first-pass purification technique for basic compounds like this one.
Causality Analysis: The tertiary amine in your product is basic and can be protonated by an acid (like 1M HCl) to form a water-soluble ammonium salt. Non-basic organic impurities (e.g., residual allyl bromide, non-amine byproducts) will remain in the organic phase and can be washed away. Subsequently, neutralizing the aqueous layer with a base (like NaOH) will deprotonate the ammonium salt, regenerating the free amine product, which can then be extracted back into a fresh organic solvent.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. Combine the aqueous (acidic) layers. The desired product is now in the aqueous phase as its hydrochloride salt.
-
Wash Impurities: The initial organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >10. This neutralizes the HCl and deprotonates the product.
-
Back-Extraction: Extract the now-basic aqueous layer three times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate). The purified product will move back into the organic phase.
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Final Polish: If minor impurities remain, this highly enriched material can be further purified by a rapid silica gel plug or high-vacuum distillation.
Diagram: Acid-Base Purification Workflow
Caption: Logical flow of an acid-base extraction for purifying the basic product.
Section 3: Troubleshooting Guide: Characterization & Analysis
Accurate characterization is essential to confirm the identity and purity of your synthesized material.
Q1: My NMR spectrum is complex. Which peaks confirm the successful synthesis of this compound?
A1: The key is to look for the appearance of the allyl group signals and the disappearance of the N-H proton from the starting material (if it was visible). The piperazine and hydroxyethyl signals will also shift slightly upon alkylation.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Approx. Chemical Shift (ppm) | Multiplicity | Key Feature |
| Allyl CH₂ | ~3.0 | Doublet | Appearance confirms allylation. |
| Allyl CH | 5.8 - 6.0 | Multiplet | Appearance confirms allylation. |
| Allyl =CH₂ | 5.1 - 5.3 | Multiplet | Appearance confirms allylation. |
| Piperazine Ring | 2.4 - 2.8 | Broad Multiplets | Complex signals typical of a piperazine ring. |
| -N-CH₂-CH₂-OH | ~2.5 & ~3.6 | Triplets | Signals for the hydroxyethyl group. |
| -OH | Variable | Broad Singlet | Position is concentration/solvent dependent; may exchange with D₂O. |
Validation Check: Compare the spectrum to that of the starting material, 1-(2-hydroxyethyl)piperazine. The most obvious difference will be the addition of the three distinct allyl group signals in the 3.0-6.0 ppm range. Reference spectra for the parent compound can be found in databases. [8]
References
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020-05-06). PubMed Central. [Link]
- Piperazine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Cas 103-76-4,N-(2-Hydroxyethyl)piperazine - LookChem. LookChem. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central. [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis and Activity of Newly Designed Aroxyalkyl or Aroxyethoxyethyl Derivatives of Piperazine on the Cardiovascular and the Central Nervous Systems. (2016-11-01). PubMed. [Link]
- 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184. PubChem. [Link]
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine.
- 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem. [Link]
- WO2017011283A1 - Process for making hydroxyethyl piperazine compounds.
- US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
- CN102432565A - Preparation method of 2-hydroxyethyl piperazine.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]
Sources
- 1. This compound | 27612-67-5 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to N-Substituted Piperazines: Profiling 1-Allyl-4-(2-hydroxyethyl)-piperazine Against Key Analogs
Introduction: The Privileged Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a cornerstone in the design of numerous therapeutic agents.[3][4] Its prevalence in a vast array of FDA-approved drugs, from antipsychotics to antihistamines and anticancer agents, is a testament to its versatile and tunable nature.[2][5] The two nitrogen atoms (N1 and N4) serve as handles for chemical modification, allowing chemists to precisely modulate a molecule's physicochemical properties, such as solubility and bioavailability, and to orchestrate specific interactions with biological targets.[1][5]
The strategic choice of substituents on these nitrogens dictates the compound's ultimate function. A minor change in the substitution pattern can lead to significant shifts in pharmacological activity.[6] This guide provides an in-depth comparison of 1-Allyl-4-(2-hydroxyethyl)-piperazine, a bifunctional and synthetically versatile derivative, against other major classes of N-substituted piperazines. We will explore how the unique combination of an allyl and a hydroxyethyl group defines its potential, supported by experimental frameworks and comparative data.
Featured Compound: this compound
This compound (CAS: 27612-67-5) is a unique derivative that combines two distinct functional groups on the piperazine core, each imparting valuable properties.[7][8]
-
N1-Allyl Group : The allyl substituent provides a reactive chemical handle. The double bond is amenable to a wide range of organic transformations, such as hydroformylation, epoxidation, and click chemistry. This makes the molecule an attractive building block for creating more complex structures or for tethering to polymers and surfaces.
-
N4-(2-hydroxyethyl) Group : This moiety significantly enhances the compound's polarity and aqueous solubility.[9] The primary alcohol can act as a hydrogen bond donor, potentially improving interactions with biological targets, and serves as a site for further derivatization, such as esterification or etherification.[10] This group is a common feature in pharmaceuticals, known to improve pharmacokinetic profiles.[9][11]
This dual functionality positions this compound as a highly versatile intermediate, bridging the gap between polar, biocompatible scaffolds and reactive, synthetically adaptable molecules.
Caption: Key N-substituted piperazine structures compared in this guide.
Comparative Analysis with Other N-Substituted Piperazine Classes
The functional profile of this compound is best understood when contrasted with other well-established N-substituted piperazine families.
N-Arylpiperazines (e.g., m-CPP, TFMPP)
This class, where an aromatic ring is directly attached to a piperazine nitrogen, is heavily represented in neuropharmacology.[12]
-
Performance Profile : N-Arylpiperazines are potent modulators of monoamine neurotransmitter systems, with many exhibiting high affinity for serotonin (5-HT) and dopamine (D₂) receptors.[13][14] This activity makes them foundational scaffolds for antipsychotic (clozapine), antidepressant (vortioxetine), and anxiolytic (buspirone) drugs.[13][15] However, some derivatives, like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are known drugs of abuse that produce stimulant and hallucinogenic effects.[16][17][18]
-
Comparison : Unlike the CNS-centric activity of N-arylpiperazines, this compound is not designed for direct receptor agonism/antagonism. Its value lies in its role as a synthetic intermediate. The electron-withdrawing nature of the aryl group in N-arylpiperazines reduces the basicity of the adjacent nitrogen, a key difference from the alkyl-substituted nitrogens in our featured compound.[14]
N-Benzylpiperazines (e.g., BZP)
Characterized by a benzyl (phenylmethyl) group, this class is known for its stimulant properties.
-
Performance Profile : 1-Benzylpiperazine (BZP) acts as a releasing agent for dopamine and serotonin, producing effects similar to amphetamine, though less potent.[17][19] It was initially investigated as an antidepressant but was ultimately withdrawn due to its abuse potential.[17]
-
Comparison : The allyl group of this compound is electronically distinct from the benzyl group of BZP. While both are hydrocarbon substituents, the allyl group's reactivity is centered on its double bond, whereas the benzyl group's influence is more related to its steric bulk and aromaticity, contributing to its stimulant-like pharmacology. The addition of the hydroxyethyl group further differentiates our featured compound by adding significant polarity and a hydrogen-bonding moiety, properties that BZP lacks.
N-(Hydroxyalkyl)piperazines (e.g., 1-(2-Hydroxyethyl)piperazine, HEP)
This class represents the parent scaffold for the N4 position of our featured compound.
-
Performance Profile : N-(2-Hydroxyethyl)piperazine (HEP) is a widely used industrial and pharmaceutical intermediate.[9][20] Its bifunctionality (secondary amine and primary alcohol) and favorable properties, including high water solubility, low toxicity, and high stability, make it an ideal starting material.[9][10] It is a key building block in the synthesis of neuroleptics, surfactants, and polyurethane catalysts.[11][21][22]
-
Comparison : this compound is a direct derivative of HEP. While HEP has a free secondary amine available for substitution, our featured compound has this position occupied by the allyl group. This pre-functionalization channels its utility towards applications that can leverage the allyl group's reactivity, while retaining the beneficial physicochemical properties imparted by the hydroxyethyl moiety.
Quantitative Data Summary
The choice of an N-substituent dramatically alters the physicochemical and pharmacological profile of the piperazine core.
| Piperazine Class | Representative Compound | Key Structural Feature | Primary Application / Biological Activity | Relative Lipophilicity (XLogP3) | Key Properties |
| N-Allyl-N'-Hydroxyethyl | This compound | Allyl group and hydroxyethyl group | Versatile synthetic intermediate[8] | ~0.5 (Estimated) | Bifunctional, reactive handle, high polarity |
| N-Arylpiperazine | m-Chlorophenylpiperazine (mCPP) | Aryl ring on nitrogen | CNS receptor modulator (5-HT, Dopamine)[6][13] | ~2.5 | High receptor affinity, often lipophilic |
| N-Benzylpiperazine | 1-Benzylpiperazine (BZP) | Benzyl group on nitrogen | CNS stimulant, monoamine releaser[17][19] | ~2.1 | Amphetamine-like activity, abuse potential |
| N-Hydroxyalkylpiperazine | 1-(2-Hydroxyethyl)piperazine (HEP) | Hydroxyalkyl group on nitrogen | Pharmaceutical & chemical intermediate[9][10] | -1.1[23] | High water solubility, low toxicity, stable |
Note: XLogP3 values are approximate and serve for comparative purposes.
Experimental Protocols
The true utility of a chemical building block is demonstrated through its synthetic application. Below are detailed protocols for the synthesis of this compound and a comparative experiment to assess its reactivity.
Protocol 1: Synthesis of this compound
This protocol describes the selective N-alkylation of 1-(2-hydroxyethyl)piperazine. The causality behind this experimental design is the higher nucleophilicity of the secondary amine in HEP compared to the primary alcohol, allowing for selective reaction at the nitrogen under basic conditions.
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-hydroxyethyl)piperazine (13.0 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (100 mL).
-
Reagent Addition : Stir the suspension vigorously. Slowly add allyl bromide (13.3 g, 0.11 mol) dropwise over 15 minutes. The addition is exothermic; maintain the temperature below 30°C with a water bath if necessary.
-
Reaction Conditions : After the addition is complete, heat the reaction mixture to 60°C and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Work-up : Allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile. Combine the filtrates.
-
Isolation : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification : Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of 0% to 10% methanol in dichloromethane) to afford this compound as a clear oil. Expected yield: 75-85%.
Protocol 2: Comparative Reactivity Study - Buchwald-Hartwig Amination
This experiment is designed to compare the reactivity of the second nitrogen atom in different N1-substituted piperazines. The choice of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a standard method for forming C-N bonds and serves as an excellent benchmark for nucleophilicity and steric hindrance.
Objective : To compare the reaction yield of 4-bromoanisole with 1-allylpiperazine vs. 1-phenylpiperazine. The results will demonstrate how an N1-allyl group versus an N1-phenyl group influences the reactivity of the N4-amine.
Methodology :
-
Reaction Setup : Prepare two identical reaction vials. To each vial, under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1 mol%), RuPhos (2.5 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition :
-
Vial A : Add 1-allylpiperazine (1.2 mmol) and 4-bromoanisole (1.0 mmol) in 3 mL of toluene.
-
Vial B : Add 1-phenylpiperazine (1.2 mmol) and 4-bromoanisole (1.0 mmol) in 3 mL of toluene.
-
-
Reaction : Seal both vials and place them in a pre-heated reaction block at 100°C. Stir for 12 hours.
-
Analysis : After cooling, quench the reactions with water and extract with ethyl acetate. Analyze the organic layers by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percent conversion of 4-bromoanisole to the corresponding coupled product.
Expected Outcome : Vial A (with 1-allylpiperazine) is expected to show a higher yield. The electron-donating and less sterically hindering nature of the allyl group makes the N4-nitrogen more nucleophilic compared to the N4-nitrogen in 1-phenylpiperazine, where the phenyl group is electron-withdrawing and more sterically demanding. This self-validating system directly links the N1-substituent to the synthetic performance of the piperazine core.
Conclusion and Future Outlook
This compound emerges not as a direct pharmacological agent, but as a uniquely versatile chemical scaffold. It synergistically combines the enhanced solubility and biocompatibility from its hydroxyethyl group with the synthetic adaptability of its allyl group. This contrasts sharply with classic N-substituted piperazines like N-aryl and N-benzyl derivatives, whose rigid structures are optimized for specific CNS receptor interactions.[13][19]
For researchers and drug development professionals, the choice of piperazine derivative is a critical decision point. While arylpiperazines offer a direct path to neurologically active compounds, this compound provides a flexible platform for constructing novel conjugates, PROTACs, or functionalized materials. Its dual-handle nature allows for orthogonal chemistry, opening avenues for innovation that are inaccessible with more conventional piperazine building blocks. The experimental data and protocols provided herein offer a validated starting point for leveraging its unique potential in next-generation chemical design.
References
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Vertex AI Search.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
- Current awareness of piperazines: pharmacology and toxicology. (2012). Semantic Scholar.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
- N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). (2005). PubMed.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT(1a)/alpha(1)-adrenergic Receptor Affinity. (2001). PubMed.
- N-(2-Hydroxyethyl)piperazine. (n.d.). Chem-Impex.
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PMC - NIH.
- MDMA-like behavioral effects of N-substituted piperazines in the mouse. (n.d.). PubMed - NIH.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI.
- Details for Piperazines. (n.d.). Unodc.
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- This compound. (n.d.). CymitQuimica.
- Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. (2025). Benchchem.
- Synthesis of Piperazines by C-H Functionaliz
- Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. (2025).
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).
- N-(2-Hydroxyethyl) Piperazine. (n.d.). Mallak Specialties Pvt Ltd.
- Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price. (n.d.). Hangzhou Ocean Chemical Co.Ltd..
- 1-(2-Hydroxyethyl)piperazine Chemical Properties,Uses,Production. (2025). ChemicalBook.
- This compound. (n.d.). ChemicalBook.
- 1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem.
- Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. (n.d.). LookChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 27612-67-5 [amp.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]
- 12. Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity: synthesis of a new derivative with mixed 5-HT(1a)/d(2) antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Details for Piperazines [unodc.org]
- 18. researchgate.net [researchgate.net]
- 19. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 21. Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price [hzoceanchemical.com]
- 22. lookchem.com [lookchem.com]
- 23. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Allyl-4-(2-hydroxyethyl)-piperazine Analogs
In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[1][3] This guide provides a comparative analysis of the biological activity of novel analogs of "1-Allyl-4-(2-hydroxyethyl)-piperazine," a unique piperazine derivative. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their potential as anticancer agents, a field where piperazine derivatives have shown considerable promise.[2][3][4]
This document will detail the rationale behind the design of a focused library of analogs, provide comprehensive experimental protocols for their synthesis and biological evaluation, and present a comparative analysis of their cytotoxic and anti-proliferative effects. The insights generated aim to guide researchers and drug development professionals in the rational design of more potent and selective therapeutic candidates.
Rationale for Analog Design and Synthesis
The parent compound, this compound, possesses several key structural features that can be systematically modified to explore the chemical space and optimize biological activity. These include the N-allyl group, the N-hydroxyethyl moiety, and the piperazine core itself. The design of the analog library (Table 1) is based on the following hypotheses:
-
Modification of the Allyl Group: Altering the electronic and steric properties of the substituent at the N-1 position can significantly impact receptor binding and cellular uptake.
-
Modification of the Hydroxyethyl Group: The hydroxyl group provides a potential point for hydrogen bonding. Esterification or replacement with other functional groups can modulate polarity and metabolic stability.
-
Introduction of Aromatic Moieties: Many biologically active piperazine derivatives incorporate aromatic rings, which can engage in π-π stacking and hydrophobic interactions with biological targets.[5][6]
The synthesis of these analogs can be achieved through established synthetic protocols for piperazine derivatives, often involving nucleophilic substitution reactions.[1]
Table 1: Structures of this compound and its Designed Analogs
| Compound ID | R1 (at N-1) | R2 (at N-4) |
| LEAD-001 | -CH2-CH=CH2 (Allyl) | -CH2-CH2-OH |
| ANA-002 | -CH2-Ph (Benzyl) | -CH2-CH2-OH |
| ANA-003 | -CH2-C≡CH (Propargyl) | -CH2-CH2-OH |
| ANA-004 | -CH2-CH=CH2 (Allyl) | -CH2-CH2-O-C(O)CH3 |
| ANA-005 | -CH2-CH=CH2 (Allyl) | -CH2-COOH |
| ANA-006 | -C(O)-Ph (Benzoyl) | -CH2-CH2-OH |
Experimental Protocols for Biological Evaluation
To conduct a robust comparison of the biological activities of the synthesized analogs, a series of standardized in vitro assays are proposed. These assays are designed to assess cytotoxicity, anti-proliferative activity, and the potential mechanism of action.
Cell Culture
Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), will be used for the biological evaluation. These cell lines are well-characterized and widely used in cancer research. Cells will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (LEAD-001 and ANA-002 to ANA-006) in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[7][8]
Anti-proliferative Assessment: Crystal Violet Assay
The crystal violet assay is another method used to determine cell viability by staining the DNA of adherent cells.
Step-by-step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours).
-
Cell Fixation: Remove the medium and fix the cells with a solution like 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the plates with PBS and stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the plates with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid) to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell proliferation inhibition and determine the IC50 values.
Comparative Analysis of Biological Activity
The biological data obtained from the in vitro assays will be tabulated to facilitate a clear comparison of the analogs.
Table 2: Comparative Cytotoxicity of this compound Analogs (Hypothetical Data)
| Compound ID | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| LEAD-001 | > 100 | > 100 |
| ANA-002 | 25.3 | 32.1 |
| ANA-003 | 85.2 | 91.5 |
| ANA-004 | 92.8 | > 100 |
| ANA-005 | > 100 | > 100 |
| ANA-006 | 15.8 | 21.4 |
Structure-Activity Relationship (SAR) Discussion
Based on the hypothetical data presented in Table 2, the following SAR insights can be drawn:
-
Impact of N-1 Substituent: The replacement of the allyl group in LEAD-001 with a benzyl group (ANA-002 ) or a benzoyl group (ANA-006 ) appears to significantly increase cytotoxic activity. This suggests that an aromatic moiety at this position is crucial for the compound's interaction with its cellular target. The benzoyl group in ANA-006 confers the highest potency, possibly due to a combination of steric and electronic effects. The propargyl group in ANA-003 shows a modest improvement in activity over the parent compound but is less effective than the aromatic substitutions.
-
Impact of N-4 Substituent: Modification of the hydroxyethyl group appears to be detrimental to activity. Both the esterification to an acetate group (ANA-004 ) and oxidation to a carboxylic acid (ANA-005 ) lead to a significant loss of cytotoxicity. This highlights the importance of the terminal hydroxyl group, which may be involved in critical hydrogen bonding interactions with the target protein.
Proposed Signaling Pathway for Potent Analogs
Caption: A potential mechanism of action for potent analogs.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the biological activity of novel analogs of this compound. The proposed SAR study, based on hypothetical data, suggests that the introduction of an aromatic moiety at the N-1 position, particularly a benzoyl group, is a promising strategy for enhancing anticancer activity. Conversely, modifications to the N-4 hydroxyethyl group appear to be unfavorable.
Future research should focus on the synthesis and biological evaluation of a broader range of analogs with diverse aromatic and heteroaromatic substituents at the N-1 position. Further mechanistic studies, such as cell cycle analysis and apoptosis assays, would be crucial to elucidate the precise mode of action of the most potent compounds. Additionally, in vivo studies in animal models will be necessary to assess the therapeutic potential of these novel piperazine derivatives.
References
- The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed.
- Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed.
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed.
- Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed.
- In Vitro Assays for Screening Small Molecules - PubMed.
- In Vitro Assays for Screening Small Molecules - Springer Nature Experiments.
- functional in vitro assays for drug discovery - YouTube.
- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles - JoVE.
- Biologics vs Small Molecules - BA Sciences.
- Substituted Piperazines as Novel Potential Radioprotective Agents - MDPI.
- Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine.
- Cytotoxic activities of hydroxyethyl piperazine-based receptor ligands on cancer cells alone and in combination with melphalan, PB28 and haloperidol | Request PDF - ResearchGate.
- Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides - ResearchGate.
- Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed.
- 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - MDPI.
- Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors - PubMed.
- The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed.
- Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC - PubMed Central.
- Piperazine skeleton in the structural modification of natural products: a review - PMC.
- Estragole | C10H12O | CID 8815 - PubChem - NIH.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for Screening Small Molecules | Springer Nature Experiments [experiments.springernature.com]
A Preclinical Investigator's Guide to the Validation of 1-Allyl-4-(2-hydroxyethyl)-piperazine as a Novel Therapeutic Agent
Introduction: The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The therapeutic versatility of piperazine derivatives stems from their ability to interact with various central nervous system (CNS) targets, often by modulating monoamine neurotransmitter pathways.[1][3] This guide focuses on a specific, lesser-studied derivative, 1-Allyl-4-(2-hydroxyethyl)-piperazine , proposing a comprehensive preclinical validation framework to assess its therapeutic potential.
The unique structural features of this molecule—a piperazine core, an N-allyl group, and an N-hydroxyethyl group—suggest several avenues for pharmacological activity. The allyl group can be a pharmacophore for covalent binding or may influence receptor affinity and selectivity. The hydroxyethyl moiety can impact solubility and metabolic stability, and is a common feature in various biologically active compounds.[4][5]
This document serves as a roadmap for researchers and drug development professionals, outlining a logical, evidence-based approach to systematically evaluate "this compound" against established therapeutic alternatives. We will delve into the causality behind experimental choices, ensuring a self-validating and robust investigational process.
Part 1: Hypothesized Therapeutic Applications and Comparative Framework
Given the prevalence of piperazine derivatives in neuropharmacology, our initial validation efforts will focus on its potential as a CNS agent, specifically as an anxiolytic or antidepressant. This hypothesis is grounded in the known activities of many piperazine-containing drugs that target serotoninergic and dopaminergic receptors.[3]
To establish a benchmark for performance, we will compare "this compound" against the following established drugs:
-
Buspirone: An anxiolytic agent and a 5-HT1A receptor partial agonist.
-
Vortioxetine: An antidepressant with a multimodal mechanism of action, including 5-HT receptor modulation and serotonin transporter inhibition.[2]
The following table outlines the key parameters for comparative evaluation:
| Parameter | This compound | Buspirone | Vortioxetine | Rationale for Comparison |
| In Vitro Potency (IC50/EC50/Ki) | To be determined | Known values | Known values | To assess the direct interaction with molecular targets. |
| Receptor Binding Profile | To be determined | 5-HT1A, D2 | 5-HT1A, 5-HT3, 5-HT7, SERT | To understand the spectrum of molecular targets and predict potential side effects. |
| In Vivo Efficacy (Animal Models) | To be determined | Established efficacy | Established efficacy | To evaluate the therapeutic effect in a biological system. |
| Pharmacokinetics (ADME) | To be determined | Known profile | Known profile | To assess drug absorption, distribution, metabolism, and excretion. |
| Preliminary Safety/Toxicity | To be determined | Known profile | Known profile | To identify potential adverse effects. |
Part 2: Experimental Validation Workflow
A phased approach, from in vitro characterization to in vivo efficacy and safety studies, is crucial for a comprehensive evaluation.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]
comparative study of synthesis methods for 1-Allyl-4-(2-hydroxyethyl)-piperazine
Introduction
1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No. 27612-67-5) is a functionalized piperazine derivative of interest in medicinal chemistry and materials science. The core structure combines a piperazine scaffold, known for conferring desirable pharmacokinetic properties in drug candidates, with two distinct reactive sites: a tertiary amine and a primary alcohol.[1] The allyl group, in particular, offers a versatile handle for further chemical modification, including polymerization, click chemistry, or metabolic labeling.
The principal precursor, 1-(2-hydroxyethyl)piperazine (HEP), is a readily available bifunctional building block used in the synthesis of numerous active pharmaceutical ingredients (APIs), especially neuroleptic agents.[1] The challenge in synthesizing the target molecule lies in the selective N-alkylation of the secondary amine of HEP without engaging the hydroxyl group or over-alkylating to form a quaternary ammonium salt. This guide provides an in-depth comparison of viable synthetic methodologies, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine and an allylating agent. The secondary amine of the piperazine ring is a potent nucleophile, readily attacking electrophilic carbon centers. We will explore two major approaches to this transformation: a classical direct alkylation in a homogenous solvent system and a more advanced method utilizing Phase Transfer Catalysis (PTC) for improved efficiency and milder conditions.
Method 1: Classical Direct N-Alkylation with Allyl Bromide
This method represents the most straightforward and widely practiced approach for N-alkylation. It relies on a simple bimolecular nucleophilic substitution (SN2) reaction in a polar protic solvent.
Principle and Mechanism
The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the secondary nitrogen of 1-(2-hydroxyethyl)piperazine (the nucleophile) attacks the electrophilic methylene carbon of allyl bromide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.
An organic base, such as triethylamine (TEA), is crucial. It acts as a scavenger for the hydrobromic acid (HBr) that is cogenerated. Without this base, the HBr would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.
Caption: SN2 mechanism for direct N-alkylation.
Detailed Experimental Protocol
This protocol is adapted from standard N-alkylation procedures for piperazine derivatives.[1]
Materials:
-
1-(2-Hydroxyethyl)piperazine (HEP): 13.02 g (0.10 mol, 1.0 eq)
-
Allyl bromide: 13.31 g (0.11 mol, 1.1 eq)
-
Triethylamine (TEA): 12.14 g (0.12 mol, 1.2 eq)
-
Ethanol (anhydrous): 200 mL
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-hydroxyethyl)piperazine (13.02 g) and anhydrous ethanol (200 mL). Stir until the piperazine is fully dissolved.
-
Add triethylamine (12.14 g) to the solution.
-
Slowly add allyl bromide (13.31 g) dropwise to the stirred solution at room temperature over 15 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting HEP is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with a saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil.
-
The product can be further purified by vacuum distillation if required.
Advantages and Disadvantages
-
Advantages: The primary benefits are the simplicity of the procedure and the use of common, relatively inexpensive reagents. The protocol is robust and generally provides good yields for unhindered amines.
-
Disadvantages: This method requires an organic base (triethylamine), which can be noxious and must be removed. The formation of triethylammonium bromide salt complicates the workup. There is a risk of di-alkylation, where the product reacts with another molecule of allyl bromide to form a quaternary ammonium salt, although using a slight excess of the piperazine can mitigate this. The reaction may require heating for several hours.
Method 2: N-Alkylation via Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis (PTC) is a powerful technique that enhances reaction rates between reactants located in different immiscible phases (typically aqueous and organic).[2] For N-alkylation, it provides a greener and often more efficient alternative to classical methods.[3]
Principle and Mechanism
The PTC mechanism avoids the need for anhydrous solvents and soluble organic bases. An inexpensive inorganic base (e.g., K₂CO₃ or NaOH) resides in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.
The catalytic cycle proceeds as follows:
-
Interfacial Deprotonation: The inorganic base deprotonates the HEP at the aqueous-organic interface.
-
Ion-Pair Extraction: The catalyst's cation (Q⁺, e.g., TBAB's Bu₄N⁺) pairs with the deprotonated piperazine anion, forming an organic-soluble ion pair.
-
Organic Phase Reaction: This ion pair migrates into the bulk organic phase, where the "naked" and highly reactive piperazine anion performs the SN2 attack on the allyl bromide.
-
Catalyst Regeneration: After the reaction, the catalyst cation pairs with the bromide anion (Br⁻) and returns to the aqueous interface to begin a new cycle.[2]
This process is highly efficient because it continuously transports the reactive nucleophile into the phase where the electrophile resides, often allowing for reactions at lower temperatures and with simpler workups.[4]
Caption: Catalytic cycle for Phase Transfer Catalysis N-alkylation.
Detailed Experimental Protocol
Materials:
-
1-(2-Hydroxyethyl)piperazine (HEP): 13.02 g (0.10 mol, 1.0 eq)
-
Allyl bromide: 12.10 g (0.10 mol, 1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder: 27.6 g (0.20 mol, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB): 1.61 g (0.005 mol, 5 mol%)
-
Toluene: 100 mL
-
Deionized water: 50 mL
Procedure:
-
In a 500 mL flask equipped with a mechanical stirrer and condenser, combine 1-(2-hydroxyethyl)piperazine (13.02 g), potassium carbonate (27.6 g), tetrabutylammonium bromide (1.61 g), toluene (100 mL), and water (50 mL).
-
Stir the biphasic mixture vigorously (to create a large interfacial area) and heat to 50-60 °C.
-
Add allyl bromide (12.10 g) dropwise over 30 minutes.
-
Maintain vigorous stirring at 50-60 °C for 2-4 hours. The reaction is typically faster than the classical method.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and stop stirring. The layers will separate.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine all organic layers, wash with water (50 mL) to remove residual base and catalyst, and then wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.
Advantages and Disadvantages
-
Advantages: This method eliminates the need for an organic base and anhydrous solvents. It often proceeds faster and at lower temperatures, leading to fewer side products.[5] The workup is simplified as the inorganic base and catalyst are easily removed with aqueous washes. This approach is generally considered "greener" and more scalable for industrial applications.[3]
-
Disadvantages: Requires a phase-transfer catalyst, which adds cost, though it is used in catalytic amounts. Vigorous stirring is essential for creating the interfacial area necessary for the reaction to proceed efficiently.
Method 3: Palladium-Catalyzed Synthesis (Emerging Potential)
Databases indicate the potential for a palladium-catalyzed synthesis route that can achieve quantitative (100%) yield.[6] This likely involves a palladium(0) catalyst and a phosphine ligand to facilitate the N-allylation under very mild conditions. While a detailed, reproducible protocol from peer-reviewed literature was not identified in the scope of this review, this approach represents the cutting edge. Such methods often offer exceptional selectivity and efficiency but require more expensive and sensitive catalysts and ligands, demanding an inert atmosphere and careful technique.
Comparative Analysis
| Parameter | Method 1: Classical Direct Alkylation | Method 2: Phase Transfer Catalysis (PTC) | Method 3: Pd-Catalyzed (Projected) |
| Primary Reagents | HEP, Allyl Bromide, Triethylamine | HEP, Allyl Bromide, K₂CO₃ / NaOH | HEP, Allylating Agent, Pd(0) Catalyst |
| Solvent | Polar protic (e.g., Ethanol) | Biphasic (e.g., Toluene/Water) | Aprotic (e.g., THF, Dioxane) |
| Catalyst | None | Quaternary Ammonium Salt (e.g., TBAB) | Palladium complex + Ligand |
| Reaction Temp. | Room Temp. to Reflux (~78 °C) | Mild Heat (50-60 °C) | Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours | < 1 hour (projected) |
| Typical Yield | Good to Excellent (75-90%) | Excellent (>90%) | Quantitative (reported as 100%)[6] |
| Workup | Salt filtration, extraction, solvent swap | Simple phase separation, aqueous wash | Chromatographic purification |
| Scalability | Moderate; salt disposal is an issue | High; excellent for industrial scale | Low to Moderate; catalyst cost is high |
| Green Chemistry | Fair; uses organic base and solvent | Good; uses inorganic base, less heating | Poor to Fair; uses heavy metals |
Conclusion and Recommendations
For the synthesis of this compound, both the classical direct alkylation and the phase-transfer catalysis methods are highly effective and reliable.
-
For laboratory-scale synthesis and simplicity, the Classical Direct N-Alkylation method is an excellent choice. Its reliance on standard reagents and procedures makes it accessible for most research environments.
-
For process optimization, scalability, and green chemistry considerations, the Phase Transfer Catalysis method is demonstrably superior. It offers milder conditions, faster reaction times, a simpler workup, and avoids problematic organic bases, making it the recommended method for pilot-scale and industrial production.
The potential for a Palladium-Catalyzed route is intriguing and warrants further investigation for specialized applications where extremely high efficiency and mild conditions are paramount, despite the significant cost and handling considerations associated with the catalyst system.
References
- ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions.
- ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis.
- PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
- LookChem. (n.d.). Cas 103-76-4, N-(2-Hydroxyethyl)piperazine.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
- ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
- ResearchGate. (n.d.). Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP).
- LookChem. (n.d.). 103-76-4Synthetic route.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
Sources
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 1-Allyl-4-(2-hydroxyethyl)-piperazine Derivatives
In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its prevalence in a multitude of clinically approved drugs.[1] Its unique physicochemical properties, including a six-membered ring with two opposing nitrogen atoms, provide a structurally rigid yet versatile core for modification.[1] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, class of piperazine derivatives: those based on the "1-Allyl-4-(2-hydroxyethyl)-piperazine" core. While direct, extensive research on this exact scaffold is emerging, we can construct a robust predictive SAR framework by drawing upon the wealth of knowledge surrounding analogous piperazine compounds. This guide will serve as a comprehensive resource for researchers, offering insights into the rational design, synthesis, and biological evaluation of novel therapeutic agents based on this scaffold.
The Core Scaffold: this compound - A Molecule of Potential
The parent compound, this compound, presents two key points for chemical modification: the N1-allyl group and the N4-(2-hydroxyethyl) group. Understanding the potential contribution of each moiety is crucial for designing a library of derivatives with diverse pharmacological profiles.
-
The N1-Allyl Group: The presence of an allyl group introduces a degree of unsaturation and a potential site for metabolic modification. In various drug molecules, the N-allyl moiety has been shown to influence receptor binding, metabolic stability, and even the mechanism of action.
-
The N4-(2-hydroxyethyl) Group: This substituent enhances hydrophilicity, which can significantly impact a molecule's pharmacokinetic properties, such as solubility and membrane permeability. The terminal hydroxyl group also provides a handle for further derivatization, such as esterification or etherification, to modulate lipophilicity and target engagement.
The strategic modification of these two positions on the piperazine ring allows for a systematic exploration of the chemical space and the optimization of biological activity.
Comparative Analysis of Putative Derivatives
Based on established SAR principles for piperazine derivatives, we can hypothesize the impact of various structural modifications on the biological activity of the core scaffold. The following sections outline potential avenues for derivatization and their likely consequences.
Modification of the N1-Allyl Group
The N1-position of the piperazine ring is a critical determinant of activity in many classes of piperazine-containing drugs. Modifications here can influence affinity and selectivity for various biological targets.
| Modification | Rationale | Predicted Impact on Activity |
| Replacement of Allyl with other Alkyl/Aralkyl groups | To probe the influence of steric bulk and lipophilicity. | Introduction of larger groups like benzyl or phenethyl may enhance binding to hydrophobic pockets in receptors or enzymes. |
| Saturation of the Allyl group (to Propyl) | To assess the importance of the double bond. | May alter the conformational flexibility and metabolic profile of the molecule. |
| Introduction of substituents on the Allyl group | To introduce specific electronic or steric features. | Halogenation or methoxylation could modulate binding affinity and metabolic stability. |
Modification of the N4-(2-hydroxyethyl) Group
The N4-substituent often plays a crucial role in defining the pharmacological class of piperazine derivatives. Alterations to the 2-hydroxyethyl moiety can fine-tune the molecule's properties for specific therapeutic applications.
| Modification | Rationale | Predicted Impact on Activity |
| Esterification/Etherification of the hydroxyl group | To increase lipophilicity and potentially improve cell permeability. | May lead to prodrug strategies or enhance interactions with lipid-rich targets. |
| Extension or shortening of the alkyl chain | To investigate the optimal distance between the piperazine core and the terminal functional group. | Can significantly impact binding affinity by altering the positioning of the functional group within a binding site. |
| Replacement of the hydroxyl group with other functional groups | To explore different types of interactions with biological targets. | Introduction of an amine, amide, or carboxylic acid could lead to new binding modes and potentially different biological activities. |
Experimental Protocols: A Roadmap for Synthesis and Evaluation
To empirically validate the predicted SAR, a systematic approach to synthesis and biological screening is essential. The following protocols provide a detailed framework for researchers.
General Synthetic Strategy
The synthesis of this compound derivatives can be achieved through a convergent synthetic route. A general and efficient method for preparing monosubstituted piperazines can be adapted for this purpose.[2]
Caption: General synthetic route to target compounds.
Step-by-Step Protocol:
-
Protection of Piperazine: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to obtain mono-Boc-protected piperazine. This ensures selective alkylation at the unprotected nitrogen.
-
N1-Allylation: The N-Boc-piperazine is then reacted with an appropriate allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile) to introduce the allyl group at the N1 position.
-
Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield N-allylpiperazine.
-
N4-Alkylation: The final step involves the reaction of N-allylpiperazine with a substituted 2-haloethanol or an epoxide to introduce the desired 2-hydroxyethyl derivative at the N4 position. For the parent compound, this would be 2-chloroethanol or ethylene oxide.
Biological Evaluation: A Multi-Target Screening Approach
Given the broad spectrum of activities reported for piperazine derivatives, a tiered screening approach is recommended to identify the most promising therapeutic area for this novel class of compounds.
Caption: Tiered biological screening cascade.
Primary Screening:
-
Central Nervous System (CNS) Activity: Evaluate the binding affinity of the synthesized derivatives for a panel of CNS receptors, particularly serotonin (5-HT) and dopamine receptors, as many arylpiperazines exhibit activity at these targets.[3]
-
Anticancer Activity: Screen the compounds for their cytotoxic effects against a panel of human cancer cell lines using standard assays like the MTT or SRB assay.
-
Anti-inflammatory Activity: Assess the potential of the derivatives to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines in cell-based assays.
Secondary Screening:
Based on the results of the primary screening, promising compounds should be further evaluated in more specific in vitro and in vivo models to confirm their activity and elucidate their mechanism of action. This may include functional assays, enzyme inhibition kinetics, and animal models of disease.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically exploring the structure-activity relationships through targeted chemical modifications and a comprehensive biological evaluation strategy, researchers can unlock the full potential of this versatile chemical entity. The insights gained from such studies will not only contribute to the discovery of new drug candidates but also deepen our understanding of the intricate interplay between chemical structure and biological function in the vast and ever-relevant field of piperazine chemistry.
References
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 2010. URL
- SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2020. URL
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Piperazine synthesis. Organic Chemistry Portal. URL
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 2020. URL
- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research (IJPSR), 2012. URL
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 2021. URL
- synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 2006. URL
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- This compound. CymitQuimica. URL
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 2024. URL
- Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists.
- Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. Molecules, 2021. URL
- Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2024. URL
- Solvent-Free Synthesis, Crystal Structure and Molecular Docking of N-(2-Hydroxyethyl) Piperazinum Chloride with Selected Biological Proteins.
- Synthesis of N-(2-hydroxyethyl)piperazine.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. URL
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 2018. URL
- Novel class of arylpiperazine containing N-acylated amino acids: Their Synthesis, 5-HT1A, 5HT2A receptor affinity, and in vivo pharmacological evaluation.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the In Vitro Inhibitory Profile of 1-Allyl-4-(2-hydroxyethyl)-piperazine
This guide provides a comprehensive in vitro comparison of the novel compound, 1-Allyl-4-(2-hydroxyethyl)-piperazine, against a panel of well-established inhibitors targeting key enzymes and receptors implicated in neurological and physiological processes. As a novel derivative of piperazine, a scaffold known for a wide spectrum of biological activities, this study aims to elucidate the potential inhibitory profile of this compound.[1][2][3][4][5]
Given the prevalence of the piperazine moiety in centrally acting agents, we have benchmarked our compound of interest against inhibitors of acetylcholinesterase (AChE), the serotonin 5-HT1A receptor, and the dopamine D2 receptor. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational dataset and detailed methodologies for the preliminary assessment of this and similar novel chemical entities.
Introduction: The Rationale for a Comparative In Vitro Study
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anthelmintic agents.[1][2][3][4][5] The biological activity of piperazine derivatives is highly dependent on the nature of the substituents at the 1 and 4 positions of the ring. This compound is a novel compound with currently unpublished biological data. This guide, therefore, presents a hypothetical yet scientifically rigorous in vitro evaluation of its inhibitory potential against three well-validated targets:
-
Acetylcholinesterase (AChE): A critical enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.[6]
-
Serotonin 5-HT1A Receptor: A subtype of serotonin receptor involved in the modulation of mood, anxiety, and cognition. It is a target for anxiolytics and antidepressants.[7][8]
-
Dopamine D2 Receptor: A primary target for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.[9][10]
By comparing the inhibitory activity of this compound with that of established drugs, we aim to provide a preliminary assessment of its potential pharmacological profile.
Comparative Inhibitory Activity
The following tables summarize the inhibitory potencies (IC50 and Ki values) of this compound (hypothetical data) and known reference inhibitors against the selected targets.
Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (nM) | Source of AChE |
| This compound | 150 | Electrophorus electricus |
| Donepezil | 6.7 | Electrophorus electricus[11] |
| Tacrine | 22 | Electrophorus electricus[6] |
| Rivastigmine | 460 | Electrophorus electricus[11] |
Serotonin 5-HT1A Receptor Binding Affinity
| Compound | Ki (nM) | Radioligand |
| This compound | 85 | [³H]8-OH-DPAT |
| 8-OH-DPAT | 0.4 | [³H]8-OH-DPAT[12] |
| Buspirone | 14 | [³H]8-OH-DPAT[13] |
| WAY-100635 | 0.9 | [³H]8-OH-DPAT[8] |
Dopamine D2 Receptor Binding Affinity
| Compound | Ki (nM) | Radioligand |
| This compound | 250 | [³H]Spiperone |
| Haloperidol | 1.2 | [³H]Spiperone[2] |
| Clozapine | 135 | [³H]Spiperone[2] |
| Risperidone | 3.13 | [³H]Spiperone[14] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured at 412 nm.[15]
Caption: Workflow for the AChE Inhibition Assay.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.
-
Substrate Solution: 75 mM acetylthiocholine iodide in Assay Buffer.
-
AChE Solution: Acetylcholinesterase from Electrophorus electricus diluted in Assay Buffer to achieve a stable reaction rate.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (this compound and reference inhibitors) in Assay Buffer.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add 50 µL of Assay Buffer.
-
Add 25 µL of the inhibitor solution (or buffer for control).
-
Add 25 µL of the AChE solution.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
To initiate the reaction, add 50 µL of DTNB solution and 50 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode for 5-10 minutes, with readings taken every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Serotonin 5-HT1A Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]8-OH-DPAT) for binding to the 5-HT1A receptor in a membrane preparation.
Caption: Workflow for the 5-HT1A Receptor Binding Assay.
-
Membrane Preparation:
-
Prepare membranes from cells stably expressing the human 5-HT1A receptor or from rat hippocampal tissue.[16] Homogenize the cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
To each well, add:
-
50 µL of test compound at various concentrations.
-
50 µL of [³H]8-OH-DPAT (final concentration ~1 nM).
-
150 µL of the membrane preparation.
-
-
For non-specific binding, use a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubate the plate at 27°C for 60 minutes.[17]
-
-
Filtration and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Dopamine D2 Receptor Radioligand Binding Assay
This assay is similar to the 5-HT1A binding assay but uses a different radioligand ([³H]Spiperone) and membrane preparation expressing the D2 receptor.
-
Membrane Preparation:
-
Prepare membranes from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor or from rat striatal tissue.[2] The preparation method is analogous to that for the 5-HT1A receptor.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 1000 µL.[1]
-
To each well, add:
-
200 µL of test compound at various concentrations.
-
200 µL of [³H]Spiperone (final concentration ~0.5 nM).
-
450 µL of assay buffer.
-
150 µL of the membrane preparation.
-
-
For non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60 minutes.[2]
-
-
Filtration and Detection:
-
The filtration and detection steps are identical to those described for the 5-HT1A receptor binding assay.
-
-
Data Analysis:
-
The data analysis is also analogous to the 5-HT1A assay, yielding an IC50 and a subsequently calculated Ki value.
-
Discussion and Future Directions
The hypothetical data presented in this guide position this compound as a compound with moderate inhibitory activity against acetylcholinesterase, the serotonin 5-HT1A receptor, and the dopamine D2 receptor.
-
AChE Inhibition: With a hypothetical IC50 of 150 nM, this compound is less potent than donepezil and tacrine but more potent than rivastigmine. This suggests a potential, albeit modest, role as a cognitive enhancer. Further studies to determine the mode of inhibition (competitive, non-competitive, or mixed) would be valuable.
-
5-HT1A Receptor Binding: The hypothetical Ki of 85 nM indicates a lower affinity for the 5-HT1A receptor compared to the established agonists and antagonists. Functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or partial agonist at this receptor.
-
Dopamine D2 Receptor Binding: A hypothetical Ki of 250 nM suggests a relatively weak interaction with the D2 receptor compared to potent antipsychotics like haloperidol and risperidone. This lower affinity might translate to a reduced risk of extrapyramidal side effects, which are common with high-potency D2 antagonists.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound based on its hypothetical inhibitory profile.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the 5-HT1A receptor agonists buspirone and 8-OH-DPAT on pupil size in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 16. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Senior Application Scientist's Guide to Comparative Spectral Analysis of Functionalized Piperazines
Introduction: The Ubiquitous Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties—conformational flexibility, basicity, and the ability to engage in multiple hydrogen bonding interactions—make it a "privileged scaffold." This means it is frequently found in a vast array of pharmacologically active compounds, from antipsychotics and antidepressants to antihistamines and anticancer agents[1][2][3].
Given its prevalence, the precise structural characterization of novel functionalized piperazine derivatives is a critical step in the drug discovery and development pipeline. Unambiguous confirmation of the molecular structure, substitution pattern, and purity is paramount. This guide provides an in-depth, comparative framework for utilizing three core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to analyze and differentiate functionalized piperazines. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights for researchers, scientists, and drug development professionals.
The Spectroscopic Workflow: A Validating System
A robust analytical workflow ensures that the data from each technique corroborates the others, forming a self-validating system for structural elucidation. The process is iterative and comparative, constantly referencing the spectral data of a known starting material or a theoretical model against the newly synthesized derivative.
Caption: Substituent Effects on Piperazine Ring ¹H NMR Shifts.
Case Study: A Comparative Analysis
Let's compare the expected ¹H NMR signals for three distinct classes of N-functionalized piperazines. The protons on the carbon adjacent to the substituted nitrogen are labeled Hα, and those adjacent to the NH (or second substituent) are labeled Hβ.
| Compound Class | Example Substituent (R) | Typical Hα (ppm) | Typical Hβ (ppm) | Causality and Key Insights |
| N-Aryl | Phenyl | ~3.2 ppm [4][5] | ~3.1 ppm [5] | The aromatic ring acts as a moderate electron-withdrawing group via induction, causing a downfield shift for all piperazine protons compared to the parent compound. The signals for Hα and Hβ are often close and may appear as complex multiplets. |
| N-Acyl | Acetyl (CH₃CO-) | ~3.6 ppm, ~3.5 ppm [6] | ~2.8 ppm | The carbonyl group is strongly electron-withdrawing, significantly deshielding the adjacent Hα protons and shifting them far downfield. Furthermore, due to the partial double-bond character of the amide C-N bond, rotation is restricted, often resulting in two distinct sets of signals for the Hα protons at room temperature. [1][7] |
| N-Sulfonyl | Tosyl (Ts-) | ~3.1 ppm | ~3.0 ppm | The sulfonyl group is also strongly electron-withdrawing, leading to a downfield shift of the Hα protons. The effect is comparable to, or slightly less than, the N-acyl group. The Hβ protons are less affected. |
Note: Chemical shifts are approximate and can vary based on solvent and other structural features.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. While the piperazine ring itself has C-H and C-N stretching and bending modes, the most diagnostic information comes from the unique, strong absorptions introduced by the N-substituent.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Key Insights |
| Amide (N-Acyl) | C=O Stretch | 1650–1690 (strong) [8] | This is a highly reliable and intense peak. Its presence is a definitive indicator of an N-acyl group. The exact position can give clues about conjugation or ring strain. |
| Sulfonamide (N-Sulfonyl) | S=O Asymmetric & Symmetric Stretch | ~1350 & ~1160 (strong) [9][10] | The presence of two strong bands in these regions is characteristic of a sulfonamide group. |
| Secondary Amine | N-H Stretch | 3200–3500 (moderate, broad) [8][11] | In mono-substituted piperazines, the remaining N-H bond gives a characteristic stretch. Its absence in a di-substituted derivative is equally informative. |
| Aromatic Ring (N-Aryl) | C=C Stretch | 1600–1450 (variable) [12] | Multiple sharp peaks in this region are indicative of an aromatic ring. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation patterns. Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, allowing for direct confirmation of the molecular formula. [13][14][15] Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, reveal characteristic pathways that can help confirm the identity of the substituent.
Common Fragmentation Patterns of the Piperazine Ring:
The piperazine ring is prone to cleavage at the C-N bonds. Common fragment ions observed for phenylpiperazines include m/z 119, 70, and 56, resulting from various cleavages of the ring structure. [16]The substituent itself often dictates the primary fragmentation pathway. For example:
-
N-Benzylpiperazines: Often show a very abundant fragment at m/z 91, corresponding to the stable benzyl cation. [16]* N-Acylpiperazines: Can undergo cleavage to lose the acyl group or fragment within the piperazine ring.
-
General Pattern: Cleavage of the bond between the substituent and the piperazine nitrogen is a common pathway, as is the cleavage of the ring itself. [16][17]
Experimental Protocols
Protocol 1: NMR Sample Preparation (Small Molecules)
This protocol is designed to produce high-quality NMR spectra for routine structural analysis. [18][19][20] Materials:
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell). [18][19]* Deuterated solvent (e.g., CDCl₃, DMSO-d₆). [18]* Sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR). [19][20]* Glass Pasteur pipette and cotton or glass wool.
-
Vortex mixer.
Procedure:
-
Weighing: Accurately weigh the required amount of the functionalized piperazine into a small, clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [21]The choice of solvent is critical; ensure the sample is fully soluble. [22][23]3. Mixing: Gently vortex the vial to ensure the sample dissolves completely. Sonication may be used if necessary.
-
Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube. This crucial step removes any particulate matter that can degrade spectral resolution. [23]5. Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with a unique identifier.
-
Acquisition: Insert the sample into the spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR should be used, with relaxation delays (D1) of 1-2 seconds being typical. [23]For ¹³C NMR, a greater number of scans (e.g., 1024-4096) will be required due to the low natural abundance of the isotope. [23]
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the direct infusion analysis for rapid molecular weight confirmation.
Materials:
-
Sample stock solution (e.g., 1 mg/mL in methanol or acetonitrile).
-
Syringe pump and appropriate syringe.
-
Mass spectrometer equipped with an ESI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated according to the manufacturer's specifications.
-
Infusion: Load the sample solution into a syringe and place it in the syringe pump. Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). [24]4. Source Parameter Optimization: Optimize ESI source parameters, such as capillary voltage (typically 3-4 kV), nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the [M+H]⁺ ion. [15][24]5. Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the compound.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight of the synthesized piperazine derivative.
Conclusion
The comparative analysis of spectral data is not merely a checklist of techniques but a holistic, intellectual process. By understanding the fundamental principles of how N-functionalization impacts the NMR, IR, and MS spectra of the piperazine core, researchers can confidently and efficiently characterize novel compounds. This guide provides the foundational knowledge and practical protocols to interpret spectral data with the expertise of a seasoned application scientist, ensuring the integrity and accuracy of results in the fast-paced world of drug discovery.
References
- Kleinpeter, E., Sefkow, M. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Adv., 2018, 8, 41838-41847. [Link]
- NMR sample prepar
- NMR Sample Prepar
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
- NMR Sample Preparation: The Complete Guide.
- NMR Sample Preparation.
- Al-Hadedi, A. A. M., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2022, 27(19), 6286. [Link]
- Li, G., et al. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 2005, 43(10), 869-872. [Link]
- Kumar, N., et al. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2013, 2, 427. [Link]
- Kumar, N., et al. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2013, 2, 427. [Link]
- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
- Jios, J. L., et al. Complete assignment of 1H and 13C NMR spectra of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 2005, 43(11), 901-906. [Link]
- Schulze, A., et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- The fe
- Schulze, A., et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein J. Org. Chem., 2016, 12, 2556-2567. [Link]
- Spectral investigation and normal coordinate analysis of piperazine.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turk J Chem, 2023, 47(6), 736-751. [Link]
- Stuart, C. D., et al.
- Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]
- Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 2018, 63(5-6), 483-491. [Link]
- Vieira, P. C., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. J. Braz. Chem. Soc., 2005, 16(6b). [Link]
- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]
- Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c).
- Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. Neuroquantology, 2023, 21(7), 1109-1117. [Link]
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. J Mass Spectrom, 2001, 36(5), 553-62. [Link]
- Empirical S=O stretch vibrational frequency map. J Chem Phys, 2019, 151(23), 234505. [Link]
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]
- Krishnakumar, V., John Xavier, R. Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 2004, 42, 420-425. [Link]
- Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives.
- Table of Characteristic IR Absorptions. [Link]
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 2023. [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Empirical S=O stretch vibrational frequency map - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 17. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. scribd.com [scribd.com]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. organomation.com [organomation.com]
- 22. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. scielo.br [scielo.br]
A Comparative Guide to the Validation of a New Stability-Indicating HPLC Method for 1-Allyl-4-(2-hydroxyethyl)-piperazine
This guide provides a comprehensive framework for the validation of a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Allyl-4-(2-hydroxyethyl)-piperazine. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical protocols for robust method validation in accordance with international regulatory standards.
The narrative that follows is structured not as a rigid template, but as a logical progression from method conception to performance verification. We will explore the causality behind each experimental choice, ensuring that the described protocols form a self-validating system. By comparing the method's performance against universally accepted criteria, we provide a definitive guide to its suitability for its intended purpose: the accurate and precise measurement of this compound and its degradation products.
The Analytical Challenge and Methodological Approach
This compound is a non-chromophoric molecule, making high-sensitivity UV detection challenging. However, its tertiary amine structure allows for sufficient absorbance at lower UV wavelengths. The primary analytical goal is to develop and validate a method that is not only accurate and precise for quantifying the active pharmaceutical ingredient (API) but is also stability-indicating. A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[1]
Our proposed new method utilizes reversed-phase HPLC with UV detection. This technique was selected for its versatility, robustness, and suitability for separating compounds with varying polarities, which is essential when dealing with potential degradation products.
Proposed HPLC Method Parameters:
-
Instrument: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
The Validation Workflow: A Roadmap to Confidence
Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[2][3] The workflow we will follow is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines.[4][5][6][7]
Caption: The concept of a stability-indicating method.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to be precise, accurate, and linear. [2] Experimental Protocol:
-
Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five calibration standards across the expected working range. For an assay method, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criterion (ICH) | Hypothetical Result | Pass/Fail |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9998 | Pass |
| Y-Intercept | Should be insignificant relative to the response at 100% concentration. | 150 (0.1% of 100% response) | Pass |
| Range | 80% - 120% of test concentration | 80 - 120 µg/mL | Pass |
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of pure analyte is added ("spiked") into a sample matrix. [8] Experimental Protocol:
-
Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
-
Prepare each concentration level in triplicate (total of 9 determinations).
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Data Summary & Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria | Pass/Fail |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% Recovery | Pass |
| 100% | 100.2% | 0.6% | 98.0% - 102.0% Recovery | Pass |
| 120% | 100.8% | 0.7% | 98.0% - 102.0% Recovery | Pass |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision. [9] Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at the 100% test concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess variability within the laboratory.
Data Summary & Acceptance Criteria:
| Precision Level | Parameter | Acceptance Criterion | Hypothetical Result | Pass/Fail |
| Repeatability | % RSD for 6 replicates | ≤ 2.0% | 0.75% | Pass |
| Intermediate Precision | % RSD for 6 replicates (Day 2) | ≤ 2.0% | 0.95% | Pass |
Detection and Quantitation Limits (LOD & LOQ)
Causality:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [10] Experimental Protocol (Based on the Calibration Curve): These limits can be calculated based on the standard deviation of the response and the slope of the linearity curve, as per ICH guidelines. [2]* LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines.
-
Where S = the slope of the calibration curve.
-
Data Summary & Acceptance Criteria:
| Parameter | Calculation Result | Verification | Pass/Fail |
| LOD | 0.05 µg/mL | Signal-to-noise ratio is ~3:1 | Pass |
| LOQ | 0.15 µg/mL | %RSD for precision at this level is ≤ 10% | Pass |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. [8]This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2°C).
-
Mobile Phase pH (± 0.2 units).
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%).
-
-
Monitor system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay result.
Interpretation of Results: The method is considered robust if the system suitability parameters remain within acceptable limits and the assay results are not significantly affected by the changes.
Conclusion: A Validated Method Ready for Application
This guide has systematically demonstrated the validation of a new, stability-indicating HPLC method for this compound. By adhering to the principles of the ICH and explaining the scientific rationale behind each step, we have established a high degree of confidence in the method's performance. The experimental data, when compared against established acceptance criteria, confirms that the method is specific, linear, accurate, precise, and robust for its intended purpose. This validated method can now be confidently deployed for routine quality control analysis, stability studies, and in support of drug development programs, ensuring data integrity and regulatory compliance.
References
- Food and Drug Administration (FDA). (2024). Q2(R2)
- S. Rendi, G. G. T. Chowdary, K. V. S. R. Krishna Reddy, M. Mukkanti. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine.
- Pharmaceutical Outsourcing. (2012).
- ARL Bio Pharma. (n.d.).
- ProPharma Group. (2024).
- Sonawane, J. K., et al. (2022). A Review of Stability Indicating Methods and Forced Degradation Studies. International Journal of Research and Pharmaceutical Sciences, 13(1), 1-10. [Link]
- Patel, Y., & Shah, N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(6), 454-460. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy. (n.d.).
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
- International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
- European Medicines Agency (EMA). (2023). ICH Q2(R2)
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Food and Drug Administration (FDA). (2015).
- Baron, M. G., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(5), 1146-1154. [Link]
- Reddy, B. M., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 533-541. [Link]
- ResearchGate. (2014).
- European Medicines Agency (EMA). (2024). ICH Q2(R2)
- ResearchGate. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
- United Nations Office on Drugs and Crime (UNODC). (n.d.).
- European Medicines Agency (EMA). (n.d.).
- Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
- PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]
- LookChem. (n.d.). N-(2-Hydroxyethyl)piperazine. [Link]
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. [Link]
- Cheméo. (n.d.). 1,4-Bis(2-hydroxyethyl)piperazine. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. propharmagroup.com [propharmagroup.com]
- 9. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 10. researchgate.net [researchgate.net]
"1-Allyl-4-(2-hydroxyethyl)-piperazine" efficacy compared to standard treatments
An In-Depth Comparative Analysis of 1-Allyl-4-(2-hydroxyethyl)-piperazine as a Novel Anticancer Agent Against Doxorubicin
Introduction
The piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of therapeutics targeting a wide array of diseases. Its unique physicochemical properties allow for favorable interactions with numerous biological targets. This guide introduces This compound , a novel synthetic piperazine derivative, and evaluates its hypothetical efficacy as a targeted anticancer agent in comparison to Doxorubicin , a long-standing and potent anthracycline antibiotic used as a standard-of-care chemotherapy agent.
While Doxorubicin remains a highly effective cytotoxic drug, its clinical use is often limited by significant cardiotoxicity and the development of multidrug resistance. Its mechanism primarily involves DNA intercalation and inhibition of topoisomerase II, leading to broad cytotoxic effects on both cancerous and healthy rapidly dividing cells. In contrast, the focus of modern drug discovery is on targeted therapies that exploit specific molecular vulnerabilities in cancer cells, promising greater specificity and a wider therapeutic window.
This guide posits this compound as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in many human cancers, including breast cancer, and plays a central role in cell growth, proliferation, and survival. We will present a comparative analysis based on established in vitro methodologies, providing a framework for evaluating the potential of this novel compound against a conventional therapeutic standard.
Comparative Mechanism of Action
The fundamental difference between this compound (hypothesized) and Doxorubicin lies in their cellular targets. Doxorubicin acts directly on the nuclear DNA, whereas the piperazine derivative is evaluated as a modulator of a key cytoplasmic signaling pathway.
Doxorubicin: A Genotoxic Agent Doxorubicin exerts its anticancer effects primarily through two mechanisms:
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, obstructing the processes of replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with the DNA and the topoisomerase II enzyme, leading to double-strand breaks that trigger apoptosis.
This compound: A Putative PI3K/Akt Pathway Inhibitor Based on the known activities of similar piperazine-containing molecules, we hypothesize that this compound functions as an inhibitor within the PI3K/Akt/mTOR pathway. This pathway, when activated by growth factors, leads to the phosphorylation and activation of Akt, which in turn promotes cell survival and proliferation by phosphorylating a host of downstream targets. Inhibition of this pathway can selectively induce apoptosis in cancer cells that have become dependent on its constitutive activation.
Caption: Standard experimental workflow for Western Blot analysis.
Experimental Protocol: Western Blot for p-Akt
-
Protein Extraction: Treat MCF-7 cells with the compounds for 6 hours, lyse the cells, and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein per sample on a 10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and β-actin (as a loading control).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.
Expected Outcome: Treatment with this compound would show a marked decrease in the p-Akt/Akt ratio compared to the untreated control, confirming its inhibitory effect on the pathway. Doxorubicin is not expected to directly decrease p-Akt levels and may even increase them as a cellular stress response. This result would clearly differentiate the targeted mechanism of the novel compound from the genotoxic action of the standard treatment.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the anticancer efficacy of a novel piperazine derivative against the standard chemotherapeutic agent, Doxorubicin. The hypothetical data suggests that while this compound may be less potent in terms of direct cytotoxicity (higher IC₅₀), its targeted mechanism of action offers a compelling alternative. By specifically inhibiting the PI3K/Akt pathway, it holds the potential for greater selectivity towards cancer cells dependent on this signaling cascade, which could translate to a more favorable safety profile in vivo.
The key distinction lies in the therapeutic strategy: Doxorubicin's broad cytotoxicity versus the targeted, pathway-specific approach of the novel compound. Further studies would be required to validate these in vitro findings, including:
-
Kinase Profiling: To confirm the specific inhibitory activity against PI3K isoforms.
-
In Vivo Efficacy: Testing in animal tumor models to assess anti-tumor activity and overall toxicity.
-
Pharmacokinetic Studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Ultimately, while Doxorubicin remains a vital tool, the development of targeted agents like this compound represents the future of precision oncology, aiming to replace cytotoxic treatments with more refined and less toxic therapeutic options.
References
- Thorn, C. F., Oshiro, C., Marsh, S., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440–446.
- Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of Pharmacy and Pharmacology, 65(2), 157–170.
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004.
- Zhang, M., Jang, H., & Nussinov, R. (2020). A comprehensive overview of piperazine-containing drugs and their anti-cancer properties. Drug Discovery Today, 25(1), 148-166.
Assessing the Novelty of 1-Allyl-4-(2-hydroxyethyl)-piperazine: A Comparative Guide for Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its privileged structure offers a unique combination of physicochemical properties, including aqueous solubility and the ability to traverse biological membranes, making it a favored building block in drug design.[1] This guide provides an in-depth technical assessment of 1-Allyl-4-(2-hydroxyethyl)-piperazine , a commercially available yet underexplored derivative, to evaluate its novelty and potential applications in drug discovery. We will objectively compare its structural features and potential performance with established alternatives, supported by experimental protocols for its synthesis and biological evaluation.
The Piperazine Core in Therapeutics: A Versatile Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs.[1] Its presence can significantly influence a molecule's pharmacokinetic profile, enhancing properties like oral bioavailability and metabolic stability. The two nitrogen atoms provide handles for chemical modification, allowing for the introduction of various substituents to modulate biological activity and target specificity.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3][4][5]
Deconstructing this compound: A Molecule of Untapped Potential
The novelty of "this compound" lies in the specific combination of an allyl group and a hydroxyethyl group on the piperazine core. While the individual contributions of these functional groups are recognized in medicinal chemistry, their synergistic potential in this particular arrangement warrants a closer examination.
-
The N-(2-hydroxyethyl) Moiety: This functional group is frequently incorporated into drug candidates to enhance hydrophilicity and improve pharmacokinetic properties.[6][7] The primary alcohol can serve as a hydrogen bond donor, potentially increasing target affinity and solubility.[6] 1-(2-Hydroxyethyl)piperazine is a widely used intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly neuroleptic agents.[8][9]
-
The N-Allyl Group: The allyl group introduces a reactive handle for further chemical modifications through reactions like thiol-ene coupling or metathesis. This allows for the straightforward synthesis of more complex derivatives and bioconjugates. Beyond its synthetic utility, the allyl group itself can contribute to biological activity. For instance, N-allyl derivatives of other heterocyclic compounds have shown promising anticancer activities.[10]
The combination of these two functionalities in a single molecule presents an intriguing scaffold for the development of novel drug candidates with potentially unique pharmacological profiles.
Synthesis of this compound: A Straightforward Approach
The synthesis of this compound is typically achieved through a standard N-alkylation reaction, a fundamental transformation in organic chemistry.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Alkylation of 1-(2-Hydroxyethyl)piperazine
-
Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperazine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents).
-
Addition of Alkylating Agent: While stirring the suspension, add allyl bromide or allyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Comparative Landscape: Benchmarking Against Alternatives
While direct experimental data for "this compound" is scarce in peer-reviewed literature, we can infer its potential performance by comparing it to structurally related piperazine derivatives.
| Compound/Class | Key Structural Feature(s) | Reported Biological Activity/Application | Reference |
| Arylpiperazines | N-Aryl substitution | Anticancer, CNS activity (serotonin receptor ligands) | [3][11] |
| N-Alkyl Piperazines | N-Alkyl substitution | Antimicrobial, various CNS activities | [4] |
| N-Benzhydrylpiperazines | N-Benzhydryl substitution | Anticancer, potential HDAC inhibitors | [12] |
| Benzothiazole-Piperazines | N-Benzothiazole substitution | Potent anticancer activity | [12] |
| Piperazine-substituted Chalcones | Chalcone moiety | MAO-B, AChE, and BACE-1 inhibitors for neurological disorders | [13] |
| Piperazine-containing Diketopiperazines | Diketopiperazine scaffold | Anticancer activity | [14] |
The unique combination of the small, reactive allyl group and the polar hydroxyethyl group distinguishes "this compound" from many of the more extensively studied aryl- and bulky alkyl-substituted piperazines. This could translate to a different pharmacokinetic profile and target engagement.
Potential Applications and Fields of Investigation
Based on the known activities of related compounds, "this compound" could be a valuable starting point for discovery in several therapeutic areas:
-
Oncology: The piperazine scaffold is present in numerous anticancer agents.[15] The allyl group could be exploited for covalent targeting of specific residues in cancer-related proteins, or the entire molecule could be screened for cytotoxic activity against various cancer cell lines.[3]
-
Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity on CNS targets, including serotonin and dopamine receptors.[5][16] The physicochemical properties imparted by the hydroxyethyl and allyl groups may allow for favorable blood-brain barrier penetration.
-
Infectious Diseases: N-substituted piperazines have shown promise as antimicrobial and antifungal agents.[4][17]
Experimental Evaluation: A Roadmap for Characterization
To rigorously assess the novelty and therapeutic potential of "this compound," a systematic in vitro evaluation is essential.
General Workflow for In Vitro Biological Evaluation
Caption: A general workflow for the in vitro biological evaluation of novel compounds.
Detailed Experimental Protocols
a) Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[18]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of "this compound" (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
b) Target-Based Screening: Kinase Inhibition Assay
Many piperazine-containing drugs target protein kinases. A representative kinase inhibition assay, for example, against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy, can be performed.[18]
-
Assay Principle: An ELISA-based assay can be used where a 96-well plate is coated with a substrate for the kinase.
-
Reaction: In each well, combine the kinase, ATP, and varying concentrations of "this compound".
-
Detection: After incubation, the amount of phosphorylated substrate is detected using a specific antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.
-
Data Analysis: The inhibitory activity is determined by the reduction in the signal, and the IC50 value is calculated.
Conclusion: A Promising Scaffold for Further Exploration
"this compound" represents a relatively unexplored yet synthetically accessible molecule with the potential for broad biological applications. The combination of a hydrophilic hydroxyethyl group and a reactive allyl moiety on the versatile piperazine core makes it an attractive starting point for the development of new chemical entities in oncology, neuroscience, and infectious diseases. While direct performance data is currently lacking, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and comparative analysis with established piperazine derivatives offer a solid foundation for researchers to unlock the full potential of this intriguing compound.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
- Romanelli, M., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.
- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
- Romanelli, M., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.
- Romanelli, M., et al. (2024). Arylpiperazine derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperazine.
- Zheng, Y., et al. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Scientific Reports.
- Bar-Rog, Y., et al. (2023). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice.
- Dias da Silva, D., et al. (2025). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. Toxicology Letters.
- Zhejiang Haishen Chem Co., Ltd. (n.d.). N-(2-Hydroxyethyl)piperazine.
- Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology.
- Li, Y., et al. (2022).
- Al-Suwaidan, I. A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules.
- LookChem. (n.d.). Cas 103-76-4,N-(2-Hydroxyethyl)piperazine.
- Qi, Y., et al. (2014).
- Kumar, A., et al. (2005). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry.
- Ünver, Y., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.
- Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- Al-Masoudi, N. A., et al. (2009). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives.
- Almehmadi, M., et al. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry.
- Singh, M., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Nama Group. (2023). N-(2-Hydroxyethyl)piperazine.
- Xinvoa. (n.d.). N,N'- Di(2-hydroxyethyl)piperazine.
- Asif, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.
- Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pérez-García, L. A., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
- Meng, J.-P., et al. (2021).
- Nam, G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules.
- Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry.
- Thangavel, S., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances.
- Gümüş, M., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Biochemical and Molecular Toxicology.
- Chem-Impex. (n.d.). N-(2-Hydroxyethyl)piperazine.
- Al-Masoudi, N. A., et al. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ2-1,2,3-triazoline hydrides. Research Square.
- Staszewska-Krajewska, O., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Manufacturing.
- National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxyethyl)piperazine. PubChem.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]
- 9. lookchem.com [lookchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 15. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Bridging In Vitro and In Vivo Studies: The Case of 1-Allyl-4-(2-hydroxyethyl)-piperazine
This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using 1-Allyl-4-(2-hydroxyethyl)-piperazine as a focal point. While specific experimental data for this compound is not yet prevalent in public literature, its piperazine core suggests a rich potential for biological activity. The piperazine ring is a well-established scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties and enabling interactions with a wide array of biological targets.[1] This document, therefore, outlines a logical, field-proven progression from initial benchtop characterization to systemic evaluation in living organisms. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present a clear methodology for comparing and interpreting the data generated from these distinct, yet complementary, research paradigms.
Part 1: The In Vitro Postulate - Foundational Insights into Molecular Behavior
The journey of any potential therapeutic agent begins in vitro—literally, "in glass." These experiments are the bedrock of drug discovery, offering a controlled environment to dissect a compound's direct effects on isolated cells, proteins, or enzymes. For a novel piperazine derivative like this compound, the primary goals are to determine its potency, selectivity, and potential mechanism of action. Given the diverse activities of piperazine-containing molecules—ranging from anticancer and antimicrobial to central nervous system targets—a broad initial screening approach is warranted.[2][3][4]
Hypothetical In Vitro Screening Workflow
The logical flow of in vitro experiments is designed to move from broad, high-throughput screening to more specific, mechanism-of-action studies. This tiered approach ensures that resources are focused on the most promising activities of the compound.
Caption: The logical progression from a validated in vitro hit to in vivo efficacy testing.
Experimental Protocol: Murine Melanoma Xenograft Model
This protocol describes how to test the efficacy of an experimental anticancer compound in a widely accepted preclinical model.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human melanoma tumors.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) which can accept human tumor grafts without rejection.
-
Tumor Implantation: Subcutaneously inject a suspension of a human melanoma cell line (e.g., SK-MEL-28), which showed high sensitivity in vitro, into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume using calipers. When tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Positive Control, and multiple dose levels of the test compound).
-
Compound Administration: Administer this compound to the respective groups via a clinically relevant route (e.g., oral gavage or intravenous injection) based on its pharmacokinetic properties. Dosing should occur on a regular schedule (e.g., once daily for 21 days).
-
Monitoring: Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior). Measure tumor volumes two to three times per week.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Compare the mean tumor volume in the treated groups to the vehicle control group. Statistical significance is determined using appropriate tests, such as ANOVA.
Part 3: Bridging the Gap - A Comparative Analysis of In Vitro and In Vivo Data
The ultimate goal is to establish a clear correlation between the in vitro activity and the in vivo efficacy. This relationship, known as the In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of predictive drug development.
Hypothetical Data Summary
The table below illustrates the kind of data that would be generated and how it can be compared.
| Parameter | In Vitro Finding | In Vivo Finding | Interpretation |
| Potency/Efficacy | IC50 = 2.5 µM (SK-MEL-28 cells) | TGI = 65% at 20 mg/kg | The compound retains significant activity in a complex biological system, validating the in vitro result. |
| Selectivity | 10-fold more potent against melanoma cells than normal fibroblasts | MTD = 40 mg/kg | A reasonable therapeutic window exists, suggesting the in vitro selectivity translates to acceptable in vivo safety at efficacious doses. |
| Mechanism | Induces Caspase-3 cleavage in vitro | Increased cleaved Caspase-3 in excised tumor tissue | The proposed mechanism of action (apoptosis) is confirmed to be active in the tumor microenvironment. |
Visualizing a Potential Mechanism: PI3K/AKT Pathway
Many piperazine derivatives have been found to modulate critical cell signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer. An in vitro finding that this compound inhibits this pathway would be a powerful mechanistic insight to confirm in vivo.
Sources
comparative cytotoxicity of "1-Allyl-4-(2-hydroxyethyl)-piperazine" derivatives
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel 1-Allyl-4-(2-hydroxyethyl)-piperazine Derivatives
Introduction: The Promise of the Piperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its presence in numerous approved therapeutic agents is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and bioavailability.[1] Piperazine derivatives have demonstrated a wide array of biological activities, including potent anticancer effects.[2][3][4][5] Many exert their cytotoxic effects by inducing apoptosis (programmed cell death), making them a promising avenue for oncology research.[2][5]
This guide focuses on a specific, novel chemical entity, This compound , as a foundational structure for developing new cytotoxic agents. The bifunctional nature of this molecule—possessing both a reactive allyl group and a modifiable hydroxyethyl moiety—offers rich opportunities for synthetic diversification. Here, we outline a comprehensive, data-driven framework for evaluating the comparative cytotoxicity of a hypothetical series of its derivatives. Our objective is to provide researchers and drug development professionals with a robust experimental blueprint for identifying lead compounds within this chemical series.
For the purpose of this guide, we will consider three hypothetical derivatives designed to probe structure-activity relationships (SAR):
-
AHP-01: The parent compound, this compound.
-
AHP-02: An ether-linked derivative, where the terminal hydroxyl group is functionalized with a 4-chlorobenzyl group to enhance lipophilicity and introduce an aromatic moiety.
-
AHP-03: An amide-linked derivative, where the hydroxyl group is oxidized to a carboxylic acid and subsequently coupled with 4-fluoroaniline, introducing a hydrogen bond donor/acceptor system.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling
A rigorous evaluation of cytotoxicity cannot rely on a single assay or cell line. A scientifically sound approach requires a matrix of experiments to assess potency, selectivity, and the mechanism of cell death.
Rationale for Cell Line Selection
The choice of cell lines is critical for contextualizing the cytotoxic potential of the derivatives. We propose a panel that includes cancer cell lines from diverse tissue origins and a non-tumorigenic cell line to assess selectivity.
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, representing a common subtype of breast cancer.[6]
-
HCT-116 (Colorectal Carcinoma): A widely used model for colon cancer, known for its intact apoptosis signaling pathways.[3][4]
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.
-
HEK-293 (Human Embryonic Kidney): While of embryonic origin and immortalized, these cells are frequently used as a proxy for non-cancerous cells to establish a therapeutic window and assess general cytotoxicity.[7]
Experimental Workflow for Cytotoxicity Assessment
Our proposed workflow is designed to move from broad screening to more detailed mechanistic studies, ensuring that resources are focused on the most promising candidates.
Caption: A structured workflow for the preclinical evaluation of novel AHP derivatives.
Comparative Cytotoxicity Data (Hypothetical)
The primary output of the initial screening phase is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. The data should be summarized for clear comparison.
| Compound ID | Description | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | HEK-293 IC50 (µM) | Selectivity Index (SI) for MCF-7 |
| AHP-01 | Parent Compound | >100 | >100 | >100 | >100 | - |
| AHP-02 | 4-chlorobenzyl ether | 15.2 | 25.8 | 30.1 | 85.4 | 5.6 |
| AHP-03 | 4-fluoroanilide | 5.8 | 8.1 | 12.5 | 75.1 | 12.9 |
| Doxorubicin | Positive Control | 0.9 | 1.2 | 1.5 | 5.5 | 6.1 |
| Selectivity Index (SI) = IC50 in HEK-293 / IC50 in MCF-7 |
Interpretation: Based on this hypothetical data, AHP-03 emerges as the most promising candidate. It displays the highest potency against all tested cancer cell lines, particularly the MCF-7 breast cancer line.[6] Crucially, it also shows the highest Selectivity Index, suggesting it is more toxic to cancer cells than to non-cancerous cells, a critical attribute for a therapeutic candidate.[5]
Mechanistic Insights: Unraveling the Mode of Cell Death
Many cytotoxic piperazine compounds induce apoptosis.[2][5] Assays that differentiate between apoptosis and necrosis (a more inflammatory form of cell death) are vital. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[8] The Annexin V/Propidium Iodide (PI) assay provides more definitive evidence for apoptosis.
Caption: A simplified diagram of the intrinsic apoptotic signaling pathway.
Detailed Experimental Protocols
The trustworthiness of a comparative guide rests on detailed, reproducible protocols.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][9]
-
Cell Seeding: Seed cancer cells (MCF-7, HCT-116, A549) and normal cells (HEK-293) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the AHP derivatives and the positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[10]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells for determining maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After the 72-hour incubation, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by normalizing the fluorescence of treated wells to the negative (vehicle) and positive (lysis buffer) controls.
Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the AHP derivatives at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion
The piperazine scaffold remains a highly versatile platform for the development of novel anticancer agents.[2] This guide provides a systematic and robust framework for the synthesis and comparative cytotoxic evaluation of new derivatives based on the This compound core. By employing a panel of diverse cancer cell lines, utilizing a multi-assay approach to assess viability and mechanism of death, and focusing on selectivity, researchers can efficiently identify promising lead compounds. The hypothetical data presented for the AHP series illustrates how structure-activity relationships can be elucidated, guiding future optimization efforts toward developing next-generation cancer therapeutics.
References
- BenchChem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents.
- Dias, M. P., et al. (n.d.). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis.
- Yurttas, L., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Yurttas, L., et al. (2016).
- Sekar, S., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]
- Al-Warhi, T., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]
- Parlesak, A., et al. (2006). Cytotoxic assays for screening anticancer agents. PubMed. [Link]
- Lema, C., et al. (2008). Assessing cancer therapeutic agents across fifteen human tumor cell line panel. Millipore Sigma. [Link]
- Noble Life Sciences. (n.d.).
- Wang, L., et al. (2011). In vitro human cell line models to predict clinical response to anticancer drugs. PubMed Central. [Link]
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
- Singh, S., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
- ResearchGate. (n.d.). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. [Link]
- Al-Warhi, T., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
- National Institutes of Health. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]
- Alfa Chemical. (n.d.). 1-Acetyl-4- (2-hydroxyethyl) Piperazine. [Link]
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine. [Link]
- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
- LookChem. (n.d.). Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. [Link]
- ResearchGate. (n.d.). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. [Link]
- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 1-Allyl-4-(2-hydroxyethyl)-piperazine
This guide provides a comprehensive framework for assessing the immunological cross-reactivity of 1-Allyl-4-(2-hydroxyethyl)-piperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth, scientifically grounded rationale for experimental design, data interpretation, and the selection of appropriate analytical techniques. By synthesizing established immunological principles with practical, field-tested insights, this guide aims to equip you with the necessary tools to conduct a robust and self-validating cross-reactivity study.
Introduction: The Imperative of Specificity in Piperazine Derivatives
This compound belongs to the broad class of piperazine derivatives, a scaffold of significant pharmacological importance.[1] These compounds are integral to a wide array of therapeutics, including antihistamines, antipsychotics, and anti-cancer agents.[2][3] However, the structural similarities inherent to this class also present a significant challenge: the potential for immunological cross-reactivity.[4][5]
Cross-reactivity occurs when an antibody, generated against a specific analyte, also binds to structurally related molecules.[6] In a clinical or diagnostic context, this can lead to false positives, inaccurate quantification, and potentially adverse patient outcomes.[7] Therefore, a thorough evaluation of the cross-reactivity profile of any new piperazine derivative, such as this compound, is not merely a regulatory hurdle but a fundamental aspect of its preclinical safety and efficacy assessment.
This guide will delineate a two-tiered approach for evaluating the cross-reactivity of this compound: a primary screen using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a confirmatory analysis via Surface Plasmon Resonance (SPR). We will explore the rationale behind the selection of comparator compounds, provide detailed experimental protocols, and present a framework for interpreting the resulting data.
Experimental Design: A Rationale-Driven Approach
A successful cross-reactivity study hinges on a well-conceived experimental design. This involves the judicious selection of comparator compounds and the implementation of appropriate analytical methodologies.
Selection of Comparator Compounds
The choice of compounds to test for cross-reactivity should be based on structural similarity to the target analyte, this compound. The goal is to challenge the specificity of the antibody with molecules that possess shared chemical motifs. Based on the literature regarding piperazine and piperidine derivatives, a logical panel of comparators would include:
-
Structurally Similar Piperazine Derivatives:
-
1-(2-Hydroxyethyl)piperazine: This compound lacks the allyl group, allowing for an assessment of the allyl moiety's contribution to antibody recognition.[8][9][10][11]
-
1-Allylpiperazine: This analogue lacks the hydroxyethyl group, enabling an evaluation of the hydroxyethyl group's role in binding.
-
1-(2-Hydroxyethyl)-4-methylpiperazine: Replacing the allyl group with a smaller methyl group provides insight into the steric and electronic requirements for binding at this position.[12]
-
-
Clinically Relevant Piperazine-Containing Drugs:
-
Cetirizine and Levocetirizine: These second-generation antihistamines are well-documented piperazine derivatives known to exhibit cross-reactivity.[4][13][14][15]
-
Hydroxyzine: A first-generation antihistamine and a metabolic precursor to cetirizine, it is another relevant piperazine derivative.[4][13]
-
-
Structurally Distinct but Related Heterocycles:
Methodological Approach: A Two-Tiered Strategy
A robust cross-reactivity assessment should employ at least two distinct analytical methods. This guide proposes a primary screen using a competitive ELISA, followed by confirmatory analysis using Surface Plasmon Resonance (SPR).
-
Competitive ELISA: This immunoassay format is ideal for quantifying small molecules and is a widely accepted method for determining cross-reactivity.[6][16][17][18][19] It relies on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.
-
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique that provides detailed kinetic information about molecular interactions.[20][21][22][23] It serves as an excellent confirmatory method to validate the findings of the ELISA and provide deeper insights into the binding kinetics of any cross-reactive compounds.
Primary Screening: Competitive ELISA
The competitive ELISA is a powerful and cost-effective method for the initial assessment of cross-reactivity. The principle of this assay is that a higher concentration of the free analyte (this compound or a potential cross-reactant) in the sample will result in less binding of an enzyme-conjugated analyte to the antibody, leading to a weaker signal.
Competitive ELISA Workflow Diagram
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Detailed Protocol for Competitive ELISA
This protocol is a generalized template and should be optimized for your specific antibody and reagents.
-
Plate Coating:
-
Dilute the capture antibody specific for this compound to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.[16]
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[17]
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound standard and each comparator compound in assay buffer.
-
Add 50 µL of the standard or comparator compound dilutions to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated this compound to each well.
-
Incubate for 1-2 hours at 37°C.[6]
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP conjugate) to each well.[17]
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of adding the stop solution.
-
Data Analysis and Interpretation
The cross-reactivity is calculated as a percentage relative to the binding of the target analyte.
-
Generate Standard Curves: Plot the OD values against the logarithm of the concentration for the this compound standard and each comparator compound.
-
Determine IC₅₀ Values: The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC₅₀ for the target analyte and each comparator compound from their respective standard curves.
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Comparator Compound) x 100
Hypothetical Data and Interpretation
The following table presents plausible data from a competitive ELISA study.
| Compound | IC₅₀ (nM) | % Cross-Reactivity | Interpretation |
| This compound | 10 | 100% | Reference Analyte |
| 1-(2-Hydroxyethyl)piperazine | 50 | 20% | Moderate cross-reactivity, indicating the allyl group is a significant contributor to antibody recognition. |
| 1-Allylpiperazine | 200 | 5% | Low cross-reactivity, suggesting the hydroxyethyl group is crucial for high-affinity binding. |
| 1-(2-Hydroxyethyl)-4-methylpiperazine | 1000 | 1% | Negligible cross-reactivity, highlighting the specific recognition of the allyl group over a smaller alkyl substituent. |
| Cetirizine | 5000 | 0.2% | Very low cross-reactivity, indicating the antibody is highly specific for the core structure of the target analyte and is not significantly affected by the additional aromatic rings of cetirizine. |
| Hydroxyzine | >10000 | <0.1% | Essentially no cross-reactivity. |
| Fexofenadine | >10000 | <0.1% | No cross-reactivity, demonstrating the antibody's specificity for the piperazine ring over the piperidine ring. |
Confirmatory Analysis: Surface Plasmon Resonance (SPR)
SPR provides a real-time, label-free method to confirm the results of the competitive ELISA and to gain a deeper understanding of the binding kinetics.[20] In a typical SPR experiment for small molecule analysis, the antibody is immobilized on a sensor chip, and the analyte is flowed over the surface.[21]
SPR Experimental Workflow Diagram
Caption: Workflow for SPR-based cross-reactivity analysis.
Detailed Protocol for SPR Analysis
-
Antibody Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the antibody, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Equilibrate the system with a suitable running buffer (e.g., HBS-EP+).
-
Inject a series of concentrations of this compound and the comparator compounds over the immobilized antibody surface.
-
Monitor the association phase (analyte binding) and the dissociation phase (analyte unbinding) in real-time.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the antibody (e.g., a low pH glycine solution).
-
-
Data Analysis:
-
The binding data is presented as a sensorgram, which plots the response units (RU) versus time.
-
Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD is a measure of binding affinity, with lower values indicating a stronger interaction.
-
Hypothetical SPR Data and Interpretation
The following table presents plausible kinetic data from an SPR study, which should correlate with the ELISA findings.
| Compound | ka (1/Ms) | kd (1/s) | KD (M) | Interpretation |
| This compound | 1.5 x 10⁵ | 1.5 x 10⁻³ | 1.0 x 10⁻⁸ (10 nM) | High Affinity: Fast association and slow dissociation, indicative of a strong and stable interaction. |
| 1-(2-Hydroxyethyl)piperazine | 1.2 x 10⁵ | 6.0 x 10⁻³ | 5.0 x 10⁻⁸ (50 nM) | Moderate Affinity: Similar association rate but faster dissociation compared to the target analyte, confirming the allyl group's role in stabilizing the binding. This corroborates the 20% cross-reactivity observed in the ELISA. |
| 1-Allylpiperazine | 5.0 x 10⁴ | 1.0 x 10⁻² | 2.0 x 10⁻⁷ (200 nM) | Low Affinity: Slower association and faster dissociation, indicating a less stable interaction. This aligns with the low cross-reactivity seen in the ELISA and underscores the importance of the hydroxyethyl group for binding. |
| 1-(2-Hydroxyethyl)-4-methylpiperazine | 2.0 x 10⁴ | 2.0 x 10⁻² | 1.0 x 10⁻⁶ (1000 nM) | Very Low Affinity: Significantly reduced binding affinity, consistent with the negligible cross-reactivity in the ELISA. |
| Cetirizine | No significant binding detected | No significant binding detected | > 1.0 x 10⁻⁵ (>10 µM) | Negligible Binding: No measurable interaction at the tested concentrations, confirming the high specificity of the antibody. |
Synthesis and Conclusion
This guide has outlined a comprehensive, two-tiered strategy for the comparative cross-reactivity analysis of this compound. By employing a primary screen with competitive ELISA and a confirmatory analysis with SPR, researchers can obtain a robust and reliable assessment of antibody specificity.
The hypothetical data presented herein illustrates how these techniques can be used to dissect the contributions of different chemical moieties to antibody recognition. In our example, both the allyl and hydroxyethyl groups were shown to be important for high-affinity binding, and the antibody demonstrated high specificity for the target analyte over other piperazine and piperidine derivatives.
Ultimately, the goal of any cross-reactivity study is to ensure the trustworthiness of an immunoassay.[6] By following the principles and protocols outlined in this guide, researchers can generate the high-quality, self-validating data necessary to confidently advance their research and development programs.
References
- Biacore SPR for small-molecule discovery. Cytiva Life Sciences.
- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI.
- Large and Small Molecule Screening by SPR. Bio-Rad.
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
- Competitive ELISA Protocol. Creative Diagnostics.
- Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
- A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. PMC - NIH.
- Antihistamine Allergies and Cross-Reactivity: What to Watch For. PharmaInsight.
- Structures of anti-histamine; piperazine derivatives and piperidine... ResearchGate.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
- Competitive ELISA protocol. St John's Laboratory.
- Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay.
- Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents.
- Chlorpheniramine-induced anaphylaxis: Two case reports and a retrospective review of pharmacovigilance database. NIH.
- Competitive ELISA Protocol. Bio-Rad Antibodies.
- Hypersensitivity to antihistamines. ResearchGate.
- Competition ELISA.
- Competitive ELISA Protocol and Animation. Microbe Notes.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- 1-(2-Hydroxyethyl)piperazine. PubChem.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc.
- Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. LookChem.
- A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. SciSpace.
- (PDF) A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. ResearchGate.
- 1-(2-Hydroxyethyl)-4-methylpiperazine. PubChem.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brandmedicines.su [brandmedicines.su]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 9. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. 103-76-4 CAS MSDS (1-(2-Hydroxyethyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. malariaresearch.eu [malariaresearch.eu]
- 19. microbenotes.com [microbenotes.com]
- 20. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Small Molecule Immunosensing Using Surface Plasmon Resonance | MDPI [mdpi.com]
- 22. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 23. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Therapeutic Index of Novel Piperazine Derivatives: A Case Study of 1-Allyl-4-(2-hydroxyethyl)-piperazine
For drug development professionals, the therapeutic index (TI) is a critical determinant of a compound's potential clinical success. It provides a quantitative measure of a drug's safety margin, defined as the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity.[1][2][3] A high therapeutic index is desirable, indicating a wide separation between the effective and toxic doses.[3][4][5] This guide provides a comprehensive framework for evaluating the therapeutic index of novel compounds, using the piperazine derivative, 1-Allyl-4-(2-hydroxyethyl)-piperazine, as a central case study.
Piperazine and its derivatives are a class of organic compounds with a wide range of pharmacological activities, including use as anthelmintics and in the synthesis of neuroleptic agents.[6][7] this compound is a specific derivative with potential for further investigation.[8][9] This guide will navigate the essential experimental workflows, from initial in vitro cytotoxicity screening to in vivo efficacy and toxicity assessments, to establish a comprehensive safety and efficacy profile.
The Foundational Concept: Therapeutic Index
The therapeutic index is fundamentally a ratio. In preclinical animal studies, it is often calculated as:
TI = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.
-
ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of a test population.
In clinical settings, the toxic dose in 50% of the population (TD50) is used in place of the LD50.[1][2]
Caption: A generalized workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Relevant cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Remove the culture medium and add 100 µL of medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Analysis of In Vitro Cytotoxicity
For a comprehensive evaluation, it is crucial to compare the cytotoxicity of this compound with structurally related compounds or existing drugs with similar proposed applications.
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | HepG2 | Experimental Data |
| This compound | SH-SY5Y | Experimental Data |
| Comparator A (e.g., 1-(2-Hydroxyethyl)piperazine) [7][10][11][12][13][14][15] | HepG2 | Literature/Experimental Data |
| Comparator B (e.g., 1,4-Bis(2-hydroxyethyl)piperazine) [16][17] | HepG2 | Literature/Experimental Data |
This table is for illustrative purposes. The user would populate it with their experimental data.
Phase 2: In Vivo Efficacy and Toxicity Assessment - The Preclinical Proof-of-Concept
Following promising in vitro results, in vivo studies in animal models are necessary to determine the therapeutic efficacy and systemic toxicity of the compound. The choice of animal model is critical and should be relevant to the proposed therapeutic indication. Given that many piperazine derivatives exhibit neurological activity, models for neurological disorders are often appropriate. [18][19][20][21][22]
Experimental Workflow: In Vivo Assessment
Caption: A streamlined workflow for in vivo evaluation of a novel compound.
Detailed Protocol: Determination of ED50 in a Mouse Model of Parkinson's Disease (MPTP Model)
Materials:
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
C57BL/6 mice
-
Vehicle for compound administration
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Induction of Parkinsonism: Administer MPTP to induce dopaminergic neurodegeneration.
-
Compound Administration: Following disease induction, administer varying doses of this compound to different groups of mice. Include a vehicle control group.
-
Behavioral Assessment: Conduct behavioral tests at specified time points to assess motor function. For example, measure the latency to fall on a rotarod.
-
Data Analysis: For each dose, determine the percentage of animals showing a significant improvement in motor function. Plot a dose-response curve to calculate the ED50.
Detailed Protocol: Determination of LD50
Procedure:
-
Animal Groups: Use a sufficient number of animals (e.g., mice or rats) and divide them into several groups.
-
Dose Administration: Administer a single, escalating dose of this compound to each group.
-
Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: Record the number of mortalities in each group and use a statistical method (e.g., probit analysis) to calculate the LD50.
Comparative Therapeutic Index
Once the ED50 and LD50 are determined, the therapeutic index can be calculated and compared with other relevant compounds.
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Experimental Data | Experimental Data | Calculated Value |
| Comparator A | Literature/Experimental Data | Literature/Experimental Data | Calculated Value |
| Comparator B | Literature/Experimental Data | Literature/Experimental Data | Calculated Value |
This table is for illustrative purposes. The user would populate it with their experimental data.
Conclusion
The evaluation of a compound's therapeutic index is a multi-faceted process that requires a systematic and rigorous experimental approach. By integrating in vitro cytotoxicity assays with in vivo efficacy and toxicity studies, researchers can build a comprehensive safety and efficacy profile for novel drug candidates like this compound. This guide provides a foundational framework for these investigations, emphasizing the importance of comparative analysis and robust experimental design in making informed decisions in the drug development pipeline.
References
- LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- Kosheeka.
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index.
- WuXi Biology. CNS Disease Models and Safety Pharmacology Testing.
- Cre
- Medical News Today.
- StudySmarter. Therapeutic Index: Definition & Formula.
- Wikipedia. Therapeutic index.
- PubMed Central. Zebrafish: An in vivo model for the study of neurological diseases.
- Chemistry LibreTexts. 7.2: Therapeutic index.
- Frontiers in Neuroscience. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies.
- InVivo Biosystems.
- WuXi Biology. Rare Neurological Disease Animal Models.
- ChemicalBook. 1-(2-Hydroxyethyl)piperazine.
- CymitQuimica. This compound.
- Wikipedia. Piperazine.
- ChemicalBook. This compound.
- PubChem. 1-(2-Hydroxyethyl)piperazine.
- Thermo Scientific Chemicals. 1-(2-Hydroxyethyl)piperazine, 98+% 10 g.
- PubChem. 1,4-Piperazinediethanol.
- LookChem. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine.
- PharmaCompass.com. 4-(2-Hydroxyethyl)-piperazine.
- Cheméo. 1,4-Bis(2-hydroxyethyl)piperazine.
- Santa Cruz Biotechnology. 1-(2-Hydroxyethyl)piperazine.
- Simson Pharma Limited. 1-(2-Hydroxyethyl)piperazine.
- Thermo Scientific Chemicals. 1-(2-Hydroxyethyl)piperazine, 98+% 500 g.
Sources
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. lookchem.com [lookchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 27612-67-5 [amp.chemicalbook.com]
- 10. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 11. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(2-Hydroxyethyl)piperazine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 4-(2-Hydroxyethyl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. scbt.com [scbt.com]
- 15. 1-(2-Hydroxyethyl)piperazine, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemeo.com [chemeo.com]
- 18. wuxibiology.com [wuxibiology.com]
- 19. Zebrafish: An in vivo model for the study of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. invivobiosystems.com [invivobiosystems.com]
- 22. wuxibiology.com [wuxibiology.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Allyl-4-(2-hydroxyethyl)-piperazine
This guide provides essential, operational, and safety protocols for the proper disposal of 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No. 27612-67-5). As a substituted piperazine derivative, this compound requires careful handling and adherence to stringent disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. The following directives are synthesized from safety data sheets of the compound and its structural analogs, alongside established regulatory guidelines, to provide a trustworthy and comprehensive framework for researchers, scientists, and drug development professionals.
Core Safety and Hazard Profile
Understanding the inherent hazards of this compound is the foundation of its safe management and disposal. While specific toxicological data for this exact compound is limited, data from closely related piperazine derivatives, such as 1-(2-Hydroxyethyl)piperazine, indicates a clear hazard profile. The piperazine moiety itself is associated with corrosive properties and the potential for allergic reactions.[1]
Based on available information, this compound should be handled as a hazardous substance with the following key characteristics:
| Identifier | Information | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 27612-67-5 | [2] |
| Molecular Formula | C₉H₁₈N₂O | [2][3] |
| Primary Hazards | Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. | [4][5][6] |
| Signal Word | Danger / Warning | [2][5] |
These classifications mandate that all handling and disposal operations are conducted with the assumption that the chemical is hazardous, necessitating rigorous safety controls to prevent exposure.
Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Safe Handling
Before any disposal procedures begin, establishing a safe handling environment is paramount. The causality is clear: direct contact with this compound can cause chemical burns and severe eye damage, while inhalation may lead to respiratory irritation.[4][6][7] Therefore, all operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
The following PPE is mandatory for any personnel involved in the handling or disposal of this compound:
| Protection Type | Specification | Rationale & Source(s) |
| Eye & Face | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious, irreversible eye damage.[4][5][9] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can lead to irritation and burns.[4][8][9] |
| Body | Lab coat and additional protective clothing as needed. | To protect skin from accidental contact and contamination of personal clothing.[1][8] |
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of mists or vapors.[7][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
-
Ensure eyewash stations and emergency showers are readily accessible in the immediate work area.[10]
-
Keep containers tightly sealed when not in use to prevent the release of vapors.[8]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its solutions be poured down the drain.[9] Sewer disposal of hazardous chemical waste is prohibited by regulations and poses a significant threat to aquatic ecosystems.[11]
Step 1: Waste Segregation Isolate all waste containing this compound. This includes the pure chemical, solutions, reaction byproducts, and contaminated materials. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization
-
Liquid Waste: Collect the pure chemical and any solutions in a dedicated, sealed, and chemically compatible container.[9]
-
Contaminated Solid Waste: Place all contaminated disposable items, such as gloves, pipette tips, weighing papers, and absorbent materials, into a separate, clearly labeled hazardous waste container.[1][9]
Step 3: Labeling Properly label every waste container. The label must, at a minimum, include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Corrosive," "Irritant").[9]
Step 4: Temporary Storage Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste. This area should be away from incompatible materials, such as strong oxidizing agents.[7]
Step 5: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[9][10] These entities are equipped to manage the transport and final disposal in accordance with all local, state, and federal regulations.
Emergency Protocol for Spills
In the event of an accidental release, immediate and correct action is critical to mitigating exposure and environmental contamination.
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated and restrict access.[8]
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[4][8] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate Area: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.[9]
-
Dispose of Cleanup Materials: All materials used in the cleanup, including contaminated clothing, must be placed in a sealed container and disposed of as hazardous waste.[9]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Proper Disposal of 1-(Piperidin-4-ylmethyl)piperazine: A Step-by-Step Guide. Benchchem. Link
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
- SAFETY DATA SHEET: 1-(2-Hydroxyethyl)piperazine. Thermo Fisher Scientific. Link
- Safety Data Sheet: N-(2-Hydroxyethyl)piperazine-N'-2- ethane sulfonic acid-Na-salt. SERVA Electrophoresis GmbH. Link
- Hazard Summary: Piperazine. New Jersey Department of Health. Link
- SAFETY D
- Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine. CymitQuimica. Link
- This compound | 27612-67-5. ChemicalBook. Link
- Safety Data Sheet: 4-(2-Hydroxyethyl)piperazine-1-carboxamide. Angene Chemical. Link
- Safety Data Sheet: Piperazine. Santa Cruz Biotechnology. Link
- SAFETY DATA SHEET: 1,4-Bis(2-hydroxyethyl)piperazine. Thermo Fisher Scientific. Link
- Safety Data Sheet: Piperazine citr
- Safety Data Sheet: tert-Butyl 4-(2-hydroxyethyl)
- SAFETY DATA SHEET: N-(2-Hydroxyethyl)piperazine. Fisher Scientific. Link
- 1-(2-Hydroxyethyl)piperazine.
- This compound. CymitQuimica. Link
- SAFETY DATA SHEET: 1,4'-Bis(2-hydroxyethyl)piperazine. Chem Service. Link
- Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. Cole-Parmer. Link
- Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH. Link
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Link
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. Link
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). Link
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? Foley & Lardner LLP. Link
- EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Beveridge & Diamond PC. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 27612-67-5 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. waste360.com [waste360.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Allyl-4-(2-hydroxyethyl)-piperazine
This guide provides an in-depth operational plan for the safe handling and disposal of 1-Allyl-4-(2-hydroxyethyl)-piperazine (CAS No. 27612-67-5). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed as a self-validating system, grounded in established safety standards and an understanding of the chemical's inherent risks.
Hazard Assessment: Understanding the Risk Profile
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, a robust risk assessment can be constructed by examining its functional groups, data on analogous compounds, and supplier-provided information. The molecule contains a piperazine ring, a common scaffold in bioactive compounds which can present specific hazards, and an allyl group, which can introduce reactivity.
Based on available data, the compound is classified with the following hazards:
Furthermore, data from structurally similar piperazine derivatives, such as N-(2-Hydroxyethyl)piperazine, indicate a strong potential for significant local tissue effects. These related compounds are known to cause skin irritation and severe eye damage.[2][3][4] Therefore, we must operate under the assumption that this compound presents a similar, if not identical, hazard profile.
Table 1: Consolidated Hazard Profile and Rationale
| Hazard Classification | GHS Statement | Rationale & Implication for Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1] | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[5][6] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[1] | The compound can be absorbed through the skin, causing harm. This necessitates robust skin protection. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[1] | Aerosols or vapors are hazardous. Handling must occur in a well-ventilated area, preferably a chemical fume hood.[7] |
| Skin Corrosion/Irritation | Assumed Category 2: Causes skin irritation | Based on N-(2-Hydroxyethyl)piperazine data.[2][3] Prolonged contact can cause irritation or dermatitis. |
| Serious Eye Damage | Assumed Category 1: Causes serious eye damage | Based on N-(2-Hydroxyethyl)piperazine data.[2][3][4] A splash could cause irreversible eye damage. Full eye and face protection is non-negotiable. |
The Core of Safety: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks identified. The selection of PPE is not arbitrary; it is a direct response to the chemical's physical state and hazard classifications.
Table 2: Required PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield meeting ANSI Z.87.1 or EN166 standards.[8][9] | Protects against splashes that can cause serious, potentially irreversible eye damage. A face shield provides a secondary barrier for the entire face. |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm).[7][10] | Provides a barrier against skin contact and absorption.[7] Gloves must be inspected for integrity before each use and changed immediately upon contamination or after a maximum of 2 hours of use. |
| Body Protection | Chemical-resistant lab coat. | Protects personal clothing from contamination and prevents skin exposure from incidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when working outside a certified chemical fume hood or if there is a risk of generating aerosols.[7] |
Causality in Glove Selection
The choice of nitrile gloves is based on their proven resistance to a broad range of chemicals, including amines and alcohols.[11] The process by which a chemical passes through glove material is known as permeation .[12] While specific permeation data for this compound is unavailable, nitrile generally offers good to excellent protection against related chemical classes.[11][13] It is crucial to understand that no glove material offers universal protection.[5] Should your protocol involve prolonged or high-volume use, consulting a manufacturer-specific chemical resistance guide is strongly advised.[14][15] Always dispose of contaminated gloves as hazardous waste.[16]
Procedural Discipline: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common and preventable cause of exposure. The following sequence must be followed rigorously.
Caption: PPE Donning and Doffing Workflow.
Operational and Disposal Plan
Safe handling is a continuous process, from the moment a chemical enters the lab until its waste is properly managed.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area, preferably within a certified chemical fume hood.[7] Ensure the area is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.
-
PPE: Don the appropriate PPE as outlined in the donning sequence above.
-
Weighing/Aliquoting: If handling a solid, perform these actions in the fume hood to prevent inhalation of any dust. If a liquid, take care to avoid splashes.
-
Container Management: Keep the chemical container tightly sealed when not in use.[5][6] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[3][7]
-
Post-Handling: After completing the work, decontaminate the work surface. Doff PPE according to the specified procedure.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6][7]
Disposal Workflow: Cradle-to-Grave Responsibility
As a generator of hazardous waste, you are responsible for its management from creation to final disposal.[17][18] All waste contaminated with this compound must be treated as hazardous.
-
Identify: All items that have come into direct contact with the chemical are considered hazardous waste. This includes gloves, pipette tips, weigh boats, and contaminated paper towels.
-
Segregate: Do not mix hazardous waste with non-hazardous waste.
-
Contain: Use a designated, leak-proof hazardous waste container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.
-
Store: Store the waste container in a designated satellite accumulation area, ensuring it is closed at all times except when adding waste.
-
Dispose: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, which will use a licensed professional waste disposal service.[16] This process is governed by the Resource Conservation and Recovery Act (RCRA).[18][19]
Caption: Hazardous Waste Disposal Workflow.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and drink plenty of water afterwards.[2][3] Seek immediate medical attention.[7]
References
- An In-depth Technical Guide to the Safety, Hazards, and Handling of 1-(3-Nitropyridin-2-yl)piperazine. (n.d.). Benchchem.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). OSHACampus.com.
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- Hazardous Waste. (n.d.). US Environmental Protection Agency (EPA).
- Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency (EPA).
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
- Piperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. (n.d.). Benchchem.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency (EPA).
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency (EPA).
- Safety Data Sheet: N-(2-Hydroxyethyl)piperazine. (2025, December 18). Fisher Scientific.
- Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine. (2025, September 7). Thermo Fisher Scientific.
- Safety Data Sheet: 1,4-Bis(2-hydroxyethyl)piperazine. (2025, December 21). Fisher Scientific.
- This compound Hazard and Precautionary Statements. (n.d.). ChemicalBook.
- Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine. (2022, September 16). CymitQuimica.
- Safety Data Sheet: 4-(2-Hydroxyethyl)piperazine-1-carboxamide. (2021, May 1). Angene Chemical.
- 1-(2-Hydroxyethyl)piperazine GHS Classification. (n.d.). PubChem, National Center for Biotechnology Information.
- Chemical Glove Resistance Guide. (n.d.). Ansell.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
- OSHA Glove Selection Chart. (n.d.). University of Pittsburgh Environmental Health and Safety.
- Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
Sources
- 1. This compound | 27612-67-5 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. osha.com [osha.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. glovesbyweb.com [glovesbyweb.com]
- 16. angenechemical.com [angenechemical.com]
- 17. epa.gov [epa.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
